ONX-0914 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZEOKWIYGOGB-VNFRHJSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41F3N4O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONX-0914 TFA: A Deep Dive into the Mechanism of Action of a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914 TFA (also known as PR-957 TFA), a potent and selective inhibitor of the immunoproteasome. By delving into its molecular interactions, cellular effects, and preclinical outcomes, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Core Mechanism: Selective Inhibition of the Immunoproteasome
ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively and irreversibly binding to the low-molecular mass polypeptide-7 (LMP7), also known as the β5i subunit.[1][2] This selective inhibition is a key feature of ONX-0914, distinguishing it from broader proteasome inhibitors. While it maximally inhibits LMP7, at efficacious doses, it also demonstrates partial inhibition of LMP2 (β1i) by approximately 60% and has minor effects on MECL-1 (β2i).[3] This targeted action allows for the modulation of immune responses with potentially fewer side effects compared to constitutive proteasome inhibitors.[3]
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is integral to the activation and differentiation of immune cells, as well as cytokine production.[4] By inhibiting the immunoproteasome, ONX-0914 disrupts these fundamental immunological processes.
Signaling Pathway of ONX-0914 Action
References
ONX-0914 TFA as a selective LMP7 inhibitor
An In-depth Technical Guide to ONX-0914 TFA: A Selective LMP7 Inhibitor
Introduction
ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the immunoproteasome. Its trifluoroacetic acid (TFA) salt, this compound, is commonly used in research settings. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and can be induced in other cells by inflammatory cytokines like IFN-γ.[1][2] ONX-0914's primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low Molecular Mass Polypeptide 7 (LMP7), also designated as β5i.[3][4][5]
As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.[6] This targeted inhibition disrupts key immune processes, including cytokine production, T-cell differentiation, and antigen presentation, without broadly affecting the constitutive proteasome essential for normal cell function in most tissues.[7][8] Consequently, ONX-0914 has become an invaluable tool for investigating the role of the immunoproteasome in various pathologies and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation, and certain cancers.[9][10][11]
Mechanism of Action and Selectivity
ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 (β5i) subunit. Its mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal threonine residue within the LMP7 active site, leading to irreversible inhibition.[6]
While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the constitutive proteasome's chymotrypsin-like subunit (β5) or the immunoproteasome's caspase-like subunit (LMP2).[7][8] However, at higher concentrations or efficacious doses used in preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has been shown to inhibit LMP2 (β1i) by approximately 60% and may have minor effects on MECL-1 (β2i).[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for its full therapeutic effects in autoimmune models.[12]
Quantitative Data on ONX-0914 Activity
The following tables summarize the quantitative data regarding the inhibitory profile and in vivo activity of ONX-0914.
Table 1: Inhibitory Potency and Selectivity
| Target Subunit | Parameter | Value | Cell/System Type | Reference |
| LMP7 (β5i) | IC₅₀ | ~10 nM | Cell-free assay | [8] |
| LMP7 (β5i) | IC₅₀ | 39 nM | Cell-free assay | [11] |
| β5 (constitutive) | Selectivity Ratio (vs. LMP7) | 20- to 40-fold | Cell-free assay | [7][8] |
| LMP2 (β1i) | Selectivity Ratio (vs. LMP7) | 20- to 40-fold | Cell-free assay | [8] |
| LMP2 (β1i) | % Inhibition (at efficacious dose) | ~60% | In vivo (mouse models) | [7] |
| Mycobacterial Proteasome | Kᵢ | 5.2 µM | Cell-free assay | [3][4][5] |
Table 2: In Vivo Efficacy and Dosing in Preclinical Models
| Disease Model | Animal Model | Dosage | Key Outcomes | Reference |
| Rheumatoid Arthritis (CIA) | Mouse | 2-10 mg/kg, i.v. | Blocked disease progression; reduced cellular infiltration and autoantibodies. | [4][8] |
| Multiple Sclerosis (EAE) | Mouse (C57BL/6) | 6-10 mg/kg, i.v. (3x/week) | Attenuated disease progression; reduced CNS infiltration of cytokine-producing CD4+ cells. | [1] |
| Atherosclerosis | Mouse (LDLr⁻/⁻) | 10 mg/kg, i.p. (3x/week) | 28.4% reduction in lesion size; 73.4% inactivation of LMP7 in spleen. | [13] |
| Psoriasis | Mouse (Card14ΔE138+/-) | 10 mg/kg (alternate days) | Reduced skin thickness and inflammation; decreased IL-17A secretion by αβ+ T cells. | [2] |
| Colitis-Associated Cancer | Mouse (Apc Min/+) | 10 mg/kg, s.c. (alternate days) | Significantly decreased tumor burden. | [14][15] |
| Diabetic Cardiomyopathy | Mouse (db/db) | 10 mg/kg (8 weeks) | Ameliorated cardiac function (LVEF, LVFS); attenuated cardiac fibrosis. | [16] |
Table 3: Cellular Effects of ONX-0914
| Cell Type | Effect | Concentration | Key Findings | Reference |
| Activated Monocytes | Cytokine Inhibition | LMP7-selective conc. | ~90% reduction in IL-23; ~50% reduction in TNF-α and IL-6. | [8] |
| T Cells | Cytokine Inhibition | LMP7-selective conc. | ~60% reduction in IFN-γ; ~50% reduction in IL-2. | [8] |
| Human PBMCs | GM-CSF & IL-23 Secretion | 300 nM | Reduced cytokine secretion to background levels. | [1] |
| Hematopoietic Cells (THP-1) | Proteasome Activity | 50 nM (6h) | 90% decrease in chymotrypsin-like activity; 94% decrease in β5i-specific activity. | [17] |
| Primary Neurons | Neurotoxicity | Up to 100 nM (48h) | No significant influence on neuronal cell survival, unlike Bortezomib. | [18] |
Signaling Pathways and Experimental Workflows
Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by altering cytokine production and modulating T helper cell differentiation.
T-Cell Differentiation and Cytokine Production
The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into pro-inflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this process, leading to a significant reduction in the secretion of associated cytokines such as IFN-γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory mediators like TNF-α, IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[9]
Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17 differentiation.
Experimental Workflow: In Vivo Autoimmune Model (EAE)
The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing the disease, administering the inhibitor, and assessing clinical and immunological outcomes.
Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple sclerosis.
Experimental Protocols
Immunoproteasome Activity Assay (Fluorogenic Peptide Cleavage)
This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell or tissue lysates.[19][20]
-
1. Lysate Preparation:
-
Harvest cells or tissues and wash with cold PBS.
-
Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
-
Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate) and determine protein concentration using a Bradford assay.
-
-
2. Activity Measurement:
-
In a black 96-well plate, add 10-15 µg of protein lysate per well.
-
To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914 (e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome inhibitor like MG132 (10 µM) can be used as a control for total proteasome activity.[21]
-
Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[19]
-
Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), to the reaction mix to a final concentration of 25-50 µM.
-
Add the reaction mix to the wells containing the lysate. The total reaction volume is typically 100 µl.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
-
3. Data Analysis:
-
Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Record measurements kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage (fluorescence units per minute).
-
The specific LMP7 activity is the difference between the rate in the untreated sample and the rate in the ONX-0914-treated sample.
-
In Vitro T-Cell Differentiation and Cytokine Analysis
This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17 cells.[1][12]
-
1. Cell Isolation:
-
Isolate naive CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection magnetic bead kit.
-
-
2. Cell Culture and Treatment:
-
Coat a 96-well plate with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies to activate the T cells.
-
Culture the naive CD4+ T cells under Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10 µg/ml), and anti-IL-4 antibody (10 µg/ml).
-
Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle (DMSO).
-
-
3. Analysis of Differentiation and Cytokine Production:
-
After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml), ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[2]
-
For cytokine analysis, harvest the culture supernatants before restimulation and measure IL-17A concentration using an ELISA kit.
-
For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then intracellularly for the transcription factor RORγt and the cytokine IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17 differentiation.
-
In Vivo Administration and Tissue Analysis
This protocol describes a general method for in vivo studies in mice.[1][13]
-
1. Drug Formulation and Administration:
-
2. Monitoring:
-
Monitor the animals for clinical signs of disease (in disease models), body weight, and general health throughout the study.
-
-
3. Tissue Harvesting and Analysis:
-
At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen, lymph nodes, CNS, heart).
-
To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7 and other proteasome subunits.[13]
-
To assess immunological effects, single-cell suspensions can be prepared from tissues for flow cytometry analysis of immune cell populations or for restimulation assays to measure cytokine production as described in Protocol 5.2.
-
Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.[2]
-
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. embopress.org [embopress.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ubpbio.com [ubpbio.com]
The Impact of ONX-0914 TFA on T-Cell Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i), has emerged as a significant modulator of T-cell function and differentiation. By targeting a key component of protein degradation in immune cells, this compound alters critical signaling pathways, leading to a profound impact on T-cell activation, cytokine production, and the lineage commitment of T helper (Th) cell subsets. This technical guide synthesizes the current understanding of this compound's effects on T-cell differentiation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The evidence strongly indicates that this compound suppresses pro-inflammatory Th1 and Th17 cell differentiation while potentially favoring the development of regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune and inflammatory diseases.
Core Mechanism of Action
This compound is a potent and selective, non-competitive irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing proteins for antigen presentation and for the degradation of regulatory proteins involved in immune signaling.[4][5] By inhibiting LMP7, this compound disrupts normal proteostasis in T-cells, leading to downstream effects on signaling cascades that govern their activation and differentiation.[6]
Quantitative Impact on T-Cell Activation and Differentiation
The inhibitory effects of ONX-0914 on T-cell function have been quantified across various in vitro and in vivo studies. These findings demonstrate a consistent suppression of T-cell activation markers and pro-inflammatory cytokine production.
| Parameter | Cell Type | Treatment | Outcome | Reference |
| T-Cell Activation | ||||
| CD69 Upregulation | Murine CD4+ T-cells | ONX-0914 (in vitro) | ~50% reduction | [6][7] |
| IL-2 Secretion | Murine CD4+ T-cells | ONX-0914 (in vitro) | ~50% reduction | [6][7] |
| Th1 Differentiation | ||||
| STAT1 Phosphorylation | Murine CD4+ T-cells | ONX-0914 | Reduced | [8] |
| IFN-γ Production | Human T-cells | ONX-0914 | Inhibited by ~60% at LMP7-selective concentrations | [9] |
| Th17 Differentiation | ||||
| STAT3 Phosphorylation | Murine CD4+ T-cells | ONX-0914 | Blocked | [8] |
| IL-17 Production | Murine CD4+ T-cells | ONX-0914 (in vitro) | Blocked differentiation to IL-17 producing cells | [10] |
| Th17 Cell Frequency | Murine model of colitis | ONX-0914 (in vivo) | Decreased | [11] |
| Regulatory T Cell (Treg) Differentiation | ||||
| Treg Development | Murine CD4+ T-cells | ONX-0914 | Promoted | [8] |
| SMAD Phosphorylation | Murine Tregs | ONX-0914 | Enhanced | [8] |
| Cytokine Production | ||||
| IL-23 Production | Activated Monocytes | ONX-0914 | >90% inhibition | [9][12] |
| TNF-α and IL-6 Production | Activated Monocytes | ONX-0914 | ~50% inhibition | [9][12] |
Signaling Pathways Modulated by ONX-0914
ONX-0914's influence on T-cell differentiation is mediated through the modulation of key signaling pathways. Inhibition of the immunoproteasome leads to altered protein degradation, affecting the stability and activity of crucial transcription factors and signaling molecules.
Impairment of T-Cell Receptor (TCR) Signaling
Upon TCR engagement, a cascade of signaling events is initiated, leading to T-cell activation. ONX-0914 has been shown to blunt this initial activation.
Caption: ONX-0914 impairs TCR signaling, notably by blunting the sustainment of ERK phosphorylation.
Skewing of T Helper Cell Differentiation
ONX-0914 directly influences the differentiation of naïve CD4+ T-cells into specific effector lineages by altering the signaling downstream of cytokine receptors.
Caption: ONX-0914 alters T helper cell fate by inhibiting STAT1/3 and enhancing SMAD signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of ONX-0914 on T-cell differentiation, based on commonly cited methodologies.
In Vitro T-Cell Differentiation Assay
This protocol outlines the differentiation of naïve CD4+ T-cells into Th1, Th17, and Treg lineages in the presence of ONX-0914.
Caption: Workflow for in vitro T-cell differentiation assays with ONX-0914 treatment.
Methodology Details:
-
Cell Isolation: Naïve CD4+ T-cells (CD4+CD62L+CD44-) are isolated from spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation: Cells are cultured in plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL).
-
ONX-0914 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 10-300 nM). A vehicle control (DMSO) is run in parallel.
-
Polarizing Conditions:
-
Th1: Recombinant murine IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).
-
Th17: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant murine IL-6 (e.g., 20 ng/mL).
-
Treg: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant human IL-2 (e.g., 100 U/mL).
-
-
Analysis: After 3-5 days of culture, cells are harvested. For intracellular cytokine staining, cells are restimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Tregs) for analysis by flow cytometry. Supernatants are collected for cytokine quantification by ELISA.
Western Blot for Signaling Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins like STAT1, STAT3, and SMADs.
Methodology Details:
-
Cell Treatment and Lysis: Differentiated T-cells are treated with ONX-0914 for a specified duration and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT1, anti-STAT1).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates a clear and potent ability to modulate T-cell differentiation, primarily by suppressing the development of pro-inflammatory Th1 and Th17 lineages. This effect is rooted in its specific inhibition of the immunoproteasome subunit LMP7, leading to the disruption of key signaling pathways essential for T-cell activation and cytokine-mediated differentiation. The data strongly support the continued investigation of ONX-0914 and other immunoproteasome inhibitors as therapeutic agents for a range of T-cell-driven autoimmune and inflammatory conditions. Future research should focus on elucidating the precise molecular mechanisms of ONX-0914's effect on Treg enhancement, its long-term impact on T-cell memory, and its efficacy and safety in clinical settings. The detailed methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of immunoproteasome inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 6. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 8. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
The Immunoproteasome Inhibitor ONX-0914: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONX-0914 (also known as PR-957) is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONX-0914. It details its inhibitory activity, selectivity profile, and its effects on key immunological signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, oncology, and drug development, offering insights into the therapeutic potential of targeting the immunoproteasome.
Introduction
The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. While the constitutive proteasome is expressed in all cell types, a distinct form, the immunoproteasome, is primarily found in cells of the immune system. The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). This specialized composition endows the immunoproteasome with a unique cleavage preference, making it a key player in the generation of peptides for MHC class I antigen presentation and in the regulation of cytokine production.[1][2]
The central role of the immunoproteasome in immune responses has made it an attractive therapeutic target for autoimmune diseases and certain cancers. ONX-0914 emerged from a medicinal chemistry campaign as a highly selective inhibitor of the LMP7 subunit, the chymotrypsin-like subunit of the immunoproteasome.[3][4] Its discovery has provided a valuable tool to probe the biological functions of the immunoproteasome and has paved the way for the development of a new class of immunomodulatory drugs.
Discovery and Synthesis
ONX-0914 is a tripeptide epoxyketone, structurally analogous to the constitutive proteasome inhibitor carfilzomib.[4][5] Its development was the result of a focused effort to generate selective inhibitors of the immunoproteasome with minimal cross-reactivity against the constitutive proteasome, thereby reducing the potential for off-target toxicities.[2] The synthesis of ONX-0914 involves a multi-step process, with the epoxyketone warhead being a key feature for its irreversible binding to the N-terminal threonine residue of the LMP7 active site. The selectivity of ONX-0914 for LMP7 over the constitutive β5 subunit is largely attributed to the interaction of its P1 tyrosine residue with the S1 pocket of LMP7.[4]
While the precise, proprietary synthesis protocol for ONX-0914 is not publicly available, the general principles of peptide synthesis and the introduction of the epoxyketone moiety are well-established in medicinal chemistry.
Quantitative Data
The inhibitory activity and selectivity of ONX-0914 have been characterized in various assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 / Ki | Reference |
| LMP7 (β5i) | Cell-free assay | ~10 nM (IC50) | [6] |
| LMP7 (β5i) | Human Raji cells | 5.7 nM (IC50) | [7] |
| Mycobacterial proteasome | 5.2 µM (Ki) | [3][4] |
Table 1: Inhibitory Potency of ONX-0914
| Subunit Comparison | Selectivity (Fold) | Reference |
| LMP7 vs. β5 | 20- to 40-fold | [7] |
| LMP7 vs. LMP2 | 20- to 40-fold | [7] |
Table 2: Selectivity of ONX-0914
| Cytokine | Cell Type | Inhibition (%) | ONX-0914 Concentration | Reference |
| IL-23 | Activated monocytes | ~90% | Not Specified | [7] |
| TNF-α | Activated monocytes | ~50% | Not Specified | [7] |
| IL-6 | Activated monocytes | ~50% | Not Specified | [7] |
| IFN-γ | T cells | ~60% | LMP7-selective concentrations | [7] |
| IFN-γ | T cells | ~90% | Higher concentrations | [7] |
| IL-2 | T cells | ~50% | Not Specified | [7] |
Table 3: Effect of ONX-0914 on Cytokine Production
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of ONX-0914.
Immunoproteasome Activity Assay
This assay measures the enzymatic activity of the immunoproteasome and the inhibitory effect of ONX-0914.
Protocol:
-
Cell Lysis: Prepare whole-cell lysates from immune cells (e.g., PBMCs, splenocytes) using a suitable lysis buffer (e.g., 25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT).
-
Substrate Preparation: Prepare a solution of a fluorogenic peptide substrate specific for the LMP7 subunit, such as Ac-ANW-AMC.
-
Inhibitor Preparation: Prepare serial dilutions of ONX-0914 in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the cell lysate, the fluorogenic substrate, and varying concentrations of ONX-0914 or vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.
-
Data Analysis: Calculate the percentage of inhibition at each ONX-0914 concentration and determine the IC50 value.
Cytokine Production Assay
This protocol details the measurement of cytokine secretion from immune cells following stimulation and treatment with ONX-0914.
Protocol:
-
Cell Culture: Culture immune cells (e.g., human PBMCs or mouse splenocytes) in appropriate media.
-
Cell Stimulation: Stimulate the cells with a suitable agent to induce cytokine production (e.g., lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 antibodies for T cells).
-
ONX-0914 Treatment: Concurrently with stimulation, treat the cells with varying concentrations of ONX-0914 or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow cytokine secretion (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-23, TNF-α, IL-6, IFN-γ, IL-2) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Determine the effect of ONX-0914 on the production of each cytokine.
T-Cell Differentiation Assay
This assay assesses the impact of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets.
Protocol:
-
Naive T-Cell Isolation: Isolate naive CD4+ T cells from a relevant source (e.g., mouse spleen) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T-Cell Activation and Differentiation: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide activation signals. To induce differentiation into specific lineages, add a cocktail of polarizing cytokines and blocking antibodies (e.g., for Th17 differentiation, add IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).
-
ONX-0914 Treatment: Add ONX-0914 or vehicle control to the cultures at the initiation of differentiation.
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Analysis: Analyze the differentiated T-cell populations by intracellular cytokine staining and flow cytometry for lineage-specific transcription factors and cytokines (e.g., RORγt and IL-17 for Th17 cells; T-bet and IFN-γ for Th1 cells).
Mechanism of Action and Signaling Pathways
ONX-0914 exerts its immunomodulatory effects primarily through the selective and irreversible inhibition of the LMP7 subunit of the immunoproteasome. This inhibition disrupts key downstream signaling pathways involved in inflammation and immune cell function.
Inhibition of Cytokine Production
A primary mechanism of action of ONX-0914 is the suppression of pro-inflammatory cytokine production by various immune cells. By inhibiting LMP7, ONX-0914 significantly reduces the secretion of IL-23, TNF-α, and IL-6 from activated monocytes.[7] It also curtails the production of IFN-γ and IL-2 by T cells.[7] The precise molecular link between LMP7 activity and cytokine production is an area of active research, but it is thought to involve the degradation of regulatory proteins that control cytokine gene transcription.
Caption: ONX-0914 inhibits LMP7, leading to reduced pro-inflammatory cytokine production.
Modulation of T-Cell Differentiation
ONX-0914 has been shown to skew T-cell differentiation away from pro-inflammatory lineages, particularly Th1 and Th17 cells, which are implicated in the pathogenesis of many autoimmune diseases.[8] By inhibiting the immunoproteasome, ONX-0914 can interfere with the signaling pathways that drive the differentiation of these T-cell subsets. Some studies suggest that the combined inhibition of both LMP7 and LMP2 may be required for the full anti-inflammatory effects of ONX-0914, including its impact on T-cell differentiation.[9]
Caption: ONX-0914 inhibits the immunoproteasome, thereby suppressing Th1 and Th17 differentiation.
Experimental Workflow for Assessing ONX-0914 Activity
The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo effects of ONX-0914.
Caption: A generalized workflow for the preclinical evaluation of ONX-0914.
Conclusion
ONX-0914 is a pioneering selective inhibitor of the immunoproteasome that has been instrumental in elucidating the role of this protease complex in immune regulation. Its ability to potently and selectively inhibit the LMP7 subunit leads to a significant reduction in pro-inflammatory cytokine production and a modulation of T-cell differentiation, highlighting its therapeutic potential for a range of autoimmune and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the biology of the immunoproteasome and the therapeutic applications of its inhibitors. Future research will likely focus on refining the selectivity profiles of immunoproteasome inhibitors and exploring their efficacy in a broader range of diseases.
References
- 1. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 6. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. embopress.org [embopress.org]
ONX-0914 TFA: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. It has garnered significant interest in the fields of immunology and oncology due to its therapeutic potential in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the target specificity and selectivity of ONX-0914 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Target Specificity and Selectivity
ONX-0914 exhibits a high degree of selectivity for the β5i (LMP7) subunit of the immunoproteasome over its constitutive counterpart, β5c. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing antigens for presentation by MHC class I molecules and for the production of pro-inflammatory cytokines. The selective inhibition of the immunoproteasome by ONX-0914 is key to its immunomodulatory effects with a potentially favorable safety profile compared to broader proteasome inhibitors.
Quantitative Inhibition Data
The inhibitory activity of ONX-0914 against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c) has been quantified using various biochemical and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of ONX-0914 required to inhibit 50% of the enzyme's activity.
| Proteasome Subunit | Target | Species | IC50 (nM) | Selectivity (Fold) vs. β5i | Reference |
| Immunoproteasome | |||||
| β5i | LMP7 | Human | 73 | - | [1] |
| Mouse | 65 | - | [1] | ||
| Human | 5.7 | - | [2] | ||
| Human | 39 | - | [3] | ||
| β1i | LMP2 | - | >1000 | >13-175 | [2] |
| β2i | MECL-1 | - | - | Minor effects noted | [4] |
| Constitutive Proteasome | |||||
| β5c | Human | 1040 | ~14 | [1] | |
| Mouse | 920 | ~14 | [1] | ||
| Human | 273 (calculated) | ~7 | [3] | ||
| β1c | - | - | Not specified | ||
| β2c | - | - | Not specified |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (purified vs. cell lysate).
At efficacious doses, ONX-0914 has been shown to inhibit LMP2 (β1i) by approximately 60% and exhibits minor effects on MECL-1 (β2i), suggesting that its biological activity may result from the inhibition of multiple immunoproteasome subunits[4]. It is reported to be 20- to 40-fold more selective for LMP7 over the next most sensitive sites, β5 or LMP2[2].
Signaling Pathways Modulated by ONX-0914
ONX-0914 exerts its immunomodulatory effects by interfering with key signaling pathways involved in inflammation and immune cell function. Its primary mechanism involves the inhibition of the immunoproteasome, which leads to a reduction in the production of several pro-inflammatory cytokines and affects the differentiation and activation of T cells.
Caption: ONX-0914 signaling pathway.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the target specificity and selectivity of ONX-0914.
Proteasome Activity Assay (Fluorogenic Substrate-based)
This assay measures the chymotrypsin-like activity of the proteasome, which is primarily attributed to the β5 and β5i subunits.
Objective: To determine the IC50 of ONX-0914 for immunoproteasome and constitutive proteasome chymotrypsin-like activity.
Materials:
-
Purified 20S immunoproteasome and constitutive proteasome
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
DMSO (for dissolving ONX-0914)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of ONX-0914 in DMSO.
-
Perform serial dilutions of ONX-0914 in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the purified immunoproteasome or constitutive proteasome to each well.
-
Add the different concentrations of ONX-0914 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately measure the fluorescence intensity over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time).
-
Plot the percentage of inhibition against the logarithm of the ONX-0914 concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Proteasome activity assay workflow.
Western Blot Analysis for Target Engagement
This method is used to visually confirm the binding of ONX-0914 to its target subunits within cells.
Objective: To assess the covalent binding of ONX-0914 to proteasome subunits in cell lysates.
Materials:
-
Cells expressing immunoproteasome (e.g., RPMI-8226, Raji)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for proteasome subunits (e.g., anti-LMP7, anti-β5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of ONX-0914 for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteasome subunits of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Covalent binding of ONX-0914 can sometimes be observed as a slight upward shift in the molecular weight of the target subunit.
In Vitro T-Cell Differentiation Assay
This assay evaluates the effect of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets, such as Th1 and Th17.
Objective: To determine the impact of ONX-0914 on the differentiation of naive CD4+ T cells.
Materials:
-
Naive CD4+ T cells isolated from peripheral blood or spleen
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cytokines for directing differentiation (e.g., for Th17: IL-6, TGF-β, IL-23; for Th1: IL-12, anti-IL-4)
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IFN-γ for Th1, anti-IL-17A for Th17)
Procedure:
-
Isolate naive CD4+ T cells.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines.
-
Treat the cells with different concentrations of ONX-0914 or vehicle control (DMSO).
-
Culture the cells for several days to allow for differentiation.
-
Restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines.
-
Analyze the percentage of differentiated T cells (e.g., IL-17A-producing Th17 cells) by flow cytometry.
Caption: In vitro T-cell differentiation assay workflow.
Cytokine Release Assay
This assay measures the effect of ONX-0914 on the production and release of cytokines from immune cells.
Objective: To quantify the inhibition of pro-inflammatory cytokine production by ONX-0914.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
This compound
-
Cell culture medium
-
ELISA or multiplex bead array kits for specific cytokines (e.g., IL-6, TNF-α, IL-23)
-
Plate reader for ELISA or flow cytometer for bead array
Procedure:
-
Isolate immune cells (e.g., PBMCs).
-
Pre-incubate the cells with various concentrations of ONX-0914.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Culture the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex bead array.
-
Determine the dose-dependent inhibition of cytokine release by ONX-0914.
Conclusion
This compound is a highly selective inhibitor of the immunoproteasome, with a primary affinity for the β5i (LMP7) subunit. Its selectivity for the immunoproteasome over the constitutive proteasome provides a targeted approach to modulating the immune system. The inhibitory activity of ONX-0914 on the immunoproteasome leads to the suppression of pro-inflammatory cytokine production, inhibition of pathogenic T-cell differentiation, and interference with key inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ONX-0914 and other selective immunoproteasome inhibitors in various research and drug development settings.
References
In Vitro Characterization of ONX-0914 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. Specifically, it targets the low-molecular mass polypeptide-7 (LMP7), also designated as β5i or Proteasome Subunit Beta 8 (PSMB8), a chymotrypsin-like subunit unique to the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cell types by inflammatory stimuli. Its distinct catalytic subunits play a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. This technical guide provides a comprehensive overview of the in vitro characterization of ONX-0914 TFA, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on critical signaling pathways.
Data Presentation: Quantitative In Vitro Activity
The in vitro potency and selectivity of ONX-0914 have been evaluated across various cell-based and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity.
Table 1: In Vitro Inhibitory Activity (IC50/EC50) of ONX-0914
| Cell Line/Target | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| LMP7 (murine) | Biochemical Assay | Inhibition of Proteasome Activity | 65 | [4] |
| LMP7 (human) | Biochemical Assay | Inhibition of Proteasome Activity | 73 | [4] |
| β5 (murine) | Biochemical Assay | Inhibition of Proteasome Activity | 920 | [4] |
| β5 (human) | Biochemical Assay | Inhibition of Proteasome Activity | 1040 | [4] |
| Raji (human Burkitt's lymphoma) | Functional Assay | Inhibition of β5i | 5.7 | [5] |
| THP-1 (human monocytic) | Cell Viability Assay | 72h incubation | 47.7 | [6] |
| PC-3 (human prostate cancer) | Cell Viability Assay | 48h incubation | 330 | [7] |
| Human PBMC | Cytotoxicity Assay | CellTiter-Glo | >1000 | [7] |
| HEK 293T (human embryonic kidney) | Cytotoxicity Assay | Cell Viability | >100,000 | [8] |
Table 2: In Vitro Effects of ONX-0914 on Cytokine Production
| Cell Type | Stimulant | Cytokine | Concentration of ONX-0914 | Inhibition | Reference |
| Activated Monocytes | - | IL-23 | Selective concentrations | ~90% | [5] |
| Activated Monocytes | - | TNF-α | Selective concentrations | ~50% | [5] |
| Activated Monocytes | - | IL-6 | Selective concentrations | ~50% | [5] |
| T cells | - | IFN-γ | Selective concentrations | ~60% | [5] |
| T cells | - | IFN-γ | Higher concentrations | ~90% | [5] |
| T cells | - | IL-2 | Selective concentrations | ~50% | [5] |
| Human Myometrial Cells | - | IL-6 | Not specified | Decreased | [9] |
| Human Myometrial Cells | - | CXCL8 | Not specified | Decreased | [9] |
| Human Myometrial Cells | - | CCL2 | Not specified | Decreased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vitro experiments used in the characterization of ONX-0914.
Cell Viability Assays
1. Trypan Blue Exclusion Assay: [6]
-
Cell Seeding: Plate U937, HL-60, THP-1, SH-SY5Y, and HEK 293 cells in 96-well plates.
-
Compound Treatment: Treat cells with a concentration range of ONX-0914 (e.g., 0-200 nM) for 72 hours.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Analysis: Calculate the percentage of viable cells and determine the IC50 value.
2. MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of ONX-0914 for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting
1. Sample Preparation: [2]
-
Cell Lysis: Lyse cells treated with ONX-0914 or vehicle control in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. Gel Electrophoresis and Transfer: [2]
-
Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Stain-Free™ Protein Gels) and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting: [2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine Production Assays
1. Cell Stimulation and Supernatant Collection:
-
Cell Culture: Culture immune cells (e.g., PBMCs, splenocytes, or specific T cell subsets) in appropriate media.
-
Compound Treatment: Pre-incubate the cells with various concentrations of ONX-0914 for a specified time.
-
Stimulation: Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 antibodies for T cells) for a defined period.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
2. Cytokine Quantification (Luminex/ELISA): [10]
-
Luminex Assay: Use a multiplex bead-based assay (e.g., Bio-Rad Bio-Plex) to simultaneously quantify multiple cytokines in the collected supernatants according to the manufacturer's protocol.
-
ELISA: Use commercially available ELISA kits specific for the cytokines of interest to quantify their concentrations in the supernatants according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by ONX-0914 and a typical experimental workflow for its in vitro characterization.
Caption: ONX-0914's impact on NF-κB and ERK signaling pathways.
Caption: A typical experimental workflow for in vitro characterization.
Conclusion
This compound is a highly selective inhibitor of the immunoproteasome subunit LMP7, demonstrating potent in vitro activity in modulating immune responses and inducing cell death in specific cancer cell lines. Its ability to suppress the production of pro-inflammatory cytokines and interfere with key signaling pathways, such as NF-κB and ERK, underscores its therapeutic potential in autoimmune diseases and oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanism of action and potential applications of ONX-0914 and other immunoproteasome inhibitors.
References
- 1. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 9. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ONX-0914 in Preclinical Autoimmune Disease Models: A Technical Guide
Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation, differentiation, and cytokine production of immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic strategy for a wide range of autoimmune diseases. This document provides a comprehensive technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols employed.
Core Mechanism of Action
ONX-0914 selectively targets the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts several key immunological pathways central to autoimmunity:
-
Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including IL-17, IFN-γ, TNF-α, IL-6, IL-23, and GM-CSF.[4][8][9]
-
Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naïve CD4+ T-cells into pathogenic Th1 and Th17 lineages, which are critical drivers of autoimmune pathology.[3][4]
-
Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and can reduce the production of pathogenic autoantibodies.[5][10]
The following diagram illustrates the central mechanism of ONX-0914 in modulating the immune response.
Preclinical Efficacy in Autoimmune Disease Models
ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of preclinical autoimmune disease models.
Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced EAE models.[3][8]
Quantitative Data Summary: EAE Models
| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |
|---|---|---|---|---|
| Mean Clinical Score (MOG EAE) | ~3.5 - 4.0 | 1.0 - 2.0 (10 mg/kg) | Significant reduction in disease severity | [8] |
| Infiltrating CD4+ T-cells (CNS) | High | Strongly reduced | Reduced CNS inflammation | [3][8] |
| Th1 / Th17 Differentiation (Lymph Node) | Normal | Strongly impaired | Inhibition of pathogenic T-cell priming | [8] |
| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine |[8] |
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction: Mice are immunized subcutaneously with an emulsion containing 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10 mg/kg) or vehicle control via intravenous administration, typically starting at the onset of clinical symptoms (around day 15) and continuing three times a week.[8]
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Immunology: At the peak of the disease, lymphocytes are isolated from the central nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1, Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]
-
Rheumatoid Arthritis (RA) - Collagen-Induced and Antibody-Induced Arthritis
ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing joint inflammation and bone erosion.[9]
Quantitative Data Summary: Arthritis Models
| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |
|---|---|---|---|---|
| Arthritis Score (CAIA Model) | High | Significantly reduced | Rapid amelioration of clinical symptoms | [1][9] |
| Joint Inflammation & Bone Erosion | Severe | Significantly decreased | Protection against joint destruction | [9] |
| IL-23 & TNF-α Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines |[9] |
Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)
-
Animals: BALB/c mice.
-
Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anti-collagen type II antibodies, followed 3 days later by an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.
-
Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single intravenous or subcutaneous dose, once arthritis is established.
-
Assessment:
-
Clinical Scoring: Paw swelling and arthritis severity are scored daily.
-
Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Systemic Lupus Erythematosus (SLE)
In lupus-prone mouse models (MRL/lpr and NZB/W F1), ONX-0914 prevents disease progression and abrogates established nephritis.[10]
Quantitative Data Summary: Lupus Models
| Parameter | Vehicle Control | ONX-0914 Treatment (10-20 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Proteinuria Levels | High (>100 mg/dl) | Low (<20% of mice reach high levels) | Prevention of lupus nephritis | [10] |
| Serum Anti-dsDNA Autoantibodies | High | Decreasing levels | Reduction in key pathogenic autoantibodies | [10] |
| Plasma Cells (Spleen & Bone Marrow) | High | Reduced by ~65% (spleen) & ~80% (BM) | Depletion of antibody-secreting cells | [10] |
| IFN-α Production (pDCs) | High | Efficiently suppressed | Inhibition of the type I interferon pathway |[10] |
Inflammatory Bowel Disease (IBD) & Psoriasis
ONX-0914 has also shown efficacy in models of IBD and psoriasis.
-
IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9] Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate experimental colitis.[7]
-
Psoriasis: In both spontaneous (Card14ΔE138+/-) and imiquimod-induced psoriasis models, ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced the inflammatory infiltrate in the skin.[11]
Quantitative Data Summary: Psoriasis Models (Card14ΔE138+/-)
| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |
|---|---|---|---|---|
| Ear Thickness | Increased | Significantly reduced | Decreased skin inflammation | [11] |
| IL-17A+ CD4+ Cells (Spleen) | High | Significantly reduced | Reduced systemic pro-inflammatory cells | [11] |
| CD45+ & CD3+ Infiltrate (Ear) | High | Significantly reduced | Decreased local immune cell infiltration |[11] |
Myasthenia Gravis (MG) - Experimental Autoimmune Myasthenia Gravis (EAMG)
In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]
Quantitative Data Summary: EAMG Model
| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |
|---|---|---|---|---|
| Clinical Disease Severity | High | Ameliorated | Improved muscle function | [12] |
| Autoantibody Affinity | High | Reduced | Modulated humoral response | [12] |
| Tfh and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity |[12] |
Conclusion
The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-inflammatory activity across a wide range of preclinical autoimmune disease models, including those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2][8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits, effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of pathogenic Th1 and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical properties that precluded clinical development, these extensive preclinical studies validated the immunoproteasome as a key therapeutic target and paved the way for next-generation inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases.[5][13] The data collectively underscore the significant potential of immunoproteasome inhibition as a therapeutic strategy for human autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 12. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ONX-0914 TFA in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate (TFA) salt is commonly used in research settings. By selectively targeting the β5i (LMP7) and to a lesser extent the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 offers a promising therapeutic strategy for various hematological malignancies and potentially some solid tumors. This selectivity allows for the targeting of cancerous cells of lymphoid origin while minimizing the toxicities associated with broader proteasome inhibitors that also target the constitutively expressed proteasome in healthy tissues. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows related to ONX-0914 in cancer research.
Core Concepts and Mechanism of Action
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer, the proteasome is often hyperactive to support the high metabolic and proliferative demands of tumor cells.
There are two main types of proteasomes: the constitutive proteasome, present in all eukaryotic cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). The immunoproteasome has different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) compared to the constitutive proteasome (β1, β2, and β5).
ONX-0914 is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[1][2] Inhibition of the immunoproteasome by ONX-0914 leads to the accumulation of polyubiquitinated proteins, resulting in endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]
The primary rationale for developing immunoproteasome-specific inhibitors like ONX-0914 is to reduce the "on-target" toxicities associated with pan-proteasome inhibitors such as bortezomib and carfilzomib. These toxicities, including peripheral neuropathy and cardiotoxicity, are often attributed to the inhibition of the constitutive proteasome in non-malignant tissues.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on ONX-0914 in cancer research.
Table 1: In Vitro Efficacy of ONX-0914 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference(s) |
| Raji | Burkitt's Lymphoma | Proteasome Inhibition | IC50 (β5i) | 5.7 nM | [7] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Viability Assay | Cytotoxicity | Similar to bortezomib and carfilzomib at pharmacologically relevant concentrations | [8] |
| MLL-AF4 ALL cell lines (SEM, RS4;11) | Acute Lymphoblastic Leukemia | Viability Assay | Loss of viability | Concentration-dependent | [5][9] |
| LN229 | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 53% | [3][10] |
| GBM8401 | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 75% | [3][10] |
| U87MG | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 49% | [3][10] |
| THP-1 | Acute Myeloid Leukemia | Viability Assay | IC50 | ~50 nM (most sensitive among tested hematopoietic lines) | [11] |
Table 2: In Vivo Efficacy of ONX-0914 in Mouse Models
| Cancer Type | Mouse Model | ONX-0914 Dose and Schedule | Outcome | Reference(s) |
| Acute Lymphoblastic Leukemia (MLL-AF4) | Orthotopic Xenograft (NSG mice) | 15 mg/kg, intraperitoneally | Significantly delayed tumor growth | [9][12] |
| Colorectal Carcinoma | ApcMin/+ mice | 10 mg/kg, subcutaneous, every other day | Significantly decreased colonic tumor number | [13][14] |
| Multiple Myeloma | Orthotopic Xenograft (NSG mice) | In combination with bortezomib | Synergistic activity, increased overall survival | [8][15] |
| Glioblastoma | Orthotopic Xenograft | In combination with temozolomide (TMZ) | Reduced tumor progression better than TMZ alone | [3] |
| Prostate Cancer | TRAMP mice | 10 mg/kg, three times a week | Improved overall survival | [16] |
Table 3: Selectivity and Mechanistic Parameters of ONX-0914
| Parameter | Description | Value | Reference(s) |
| Selectivity (β5i vs. β5c) | Ratio of IC50 values for the immunoproteasome vs. constitutive proteasome chymotrypsin-like subunits. | 7.0 | [1][2] |
| Selectivity (LMP7 vs. β5 or LMP2) | Fold-selectivity for the primary target over other proteasome subunits. | 20- to 40-fold more selective for LMP7 | [3][7] |
| Inhibition of LMP2 | Percentage of β1i subunit inhibition at maximally tolerated doses in mice. | 60-80% | [9][17] |
| Inhibition of LMP7 | Percentage of β5i subunit inhibition at maximally tolerated doses in mice. | >95% | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by ONX-0914
ONX-0914-mediated immunoproteasome inhibition triggers a cascade of cellular events culminating in cancer cell death. The primary mechanism involves the accumulation of ubiquitinated proteins, leading to proteotoxic stress. This, in turn, activates several key signaling pathways.
References
- 1. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines [mdpi.com]
- 17. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of ONX-0914 Binding to the Immunoproteasome Subunit LMP7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome complex, primarily expressed in cells of hematopoietic origin, that plays a crucial role in the immune system. Its catalytic subunits, including Low Molecular Mass Polypeptide 7 (LMP7 or β5i), are distinct from those of the constitutive proteasome and are responsible for generating peptides for presentation by MHC class I molecules. This function makes the immunoproteasome a key player in immune surveillance and response. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.
ONX-0914 (formerly PR-957) is a potent and selective small molecule inhibitor of the LMP7 subunit of the immunoproteasome.[1][2][3] Its ability to modulate immune responses by inhibiting LMP7 has made it a valuable tool for studying immunoproteasome function and a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural basis of ONX-0914 binding to LMP7, supported by quantitative data and detailed experimental protocols.
Structural Insights into ONX-0914 Binding
The selective inhibition of LMP7 by ONX-0914 is best understood through the lens of X-ray crystallography. The co-crystal structure of the mouse 20S immunoproteasome in complex with ONX-0914 has been resolved at 2.9 Å resolution and is available in the Protein Data Bank under the accession code 3UNF .[4] For comparative purposes, the structure of the unbound mouse 20S immunoproteasome (PDB ID: 3UNH) and the mouse constitutive 20S proteasome in complex with ONX-0914 (PDB ID: 3UNB) are also available.[5][6]
Analysis of the 3UNF structure reveals that ONX-0914, a tripeptide epoxyketone, binds covalently to the N-terminal threonine (Thr1) residue of the LMP7 subunit. This irreversible binding is a hallmark of epoxyketone-based proteasome inhibitors. The selectivity of ONX-0914 for LMP7 over its constitutive counterpart, β5, is attributed to differences in the S1 binding pocket of the two subunits. The S1 pocket of LMP7 is more accommodating to the bulky P1 tyrosine residue of ONX-0914. In contrast, the S1 pocket of the β5 subunit is smaller, and accommodating the inhibitor would require a significant and energetically unfavorable conformational change.
Diagram of ONX-0914 Binding to LMP7 Active Site
Caption: Covalent modification of the LMP7 active site by ONX-0914.
Quantitative Analysis of ONX-0914 Inhibition
The inhibitory activity of ONX-0914 against LMP7 and other proteasome subunits has been quantified using various assays. The following tables summarize the key inhibitory constants.
| Target | Inhibitor | Assay Type | Organism | IC50 / Ki | Reference |
| LMP7 (β5i) | ONX-0914 | Cell-free assay | Human | ~10 nM | [3] |
| LMP7 (β5i) | ONX-0914 | Fluorescent densitometry | Human (Raji cells) | 5.7 nM | [3] |
| LMP2 (β1i) | ONX-0914 | Cell-free assay | - | 20-40 fold less sensitive than LMP7 | [3] |
| β5 | ONX-0914 | Cell-free assay | - | 20-40 fold less sensitive than LMP7 | [3] |
| Mycobacterial Proteasome | ONX-0914 | - | Mycobacterium | Ki = 5.2 µM | [1] |
It is noteworthy that while ONX-0914 is highly selective for LMP7, it also exhibits inhibitory activity against the LMP2 subunit, particularly at higher concentrations.[7] Studies have shown that the co-inhibition of both LMP7 and LMP2 is often required for the full therapeutic effects of ONX-0914 in various disease models.[7]
Experimental Protocols
Immunoproteasome Activity Assay
This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates.
Workflow for Immunoproteasome Activity Assay
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ONX-0914 TFA
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] It functions as a tripeptide epoxyketone that selectively targets the chymotrypsin-like activity of the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit of the immunoproteasome.[3][4] Due to its role in regulating key aspects of the immune response, including cytokine production and T-cell differentiation, ONX-0914 has been extensively investigated in preclinical models as a therapeutic agent for autoimmune diseases and certain cancers.[5][6] While it has shown efficacy in various disease models, its relatively low selectivity compared to newer agents has positioned it as a crucial preclinical research tool rather than a clinical candidate for long-term use.[5] This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of ONX-0914, detailing its mechanism of action, effects on cellular signaling, and key experimental findings.
Pharmacodynamics: The Molecular and Cellular Impact of ONX-0914
Mechanism of Action
ONX-0914 is an irreversible, noncompetitive inhibitor that covalently binds to the active site of the LMP7 subunit of the immunoproteasome.[3] Its selectivity for LMP7 is reported to be 20- to 40-fold greater than for the corresponding constitutive proteasome subunit (β5).[1][5] At higher concentrations, ONX-0914 also inhibits other immunoproteasome subunits, including LMP2 (β1i) by approximately 60%, with minor effects on MECL-1 (β2i).[5] This multi-subunit inhibition is believed to be crucial for its therapeutic efficacy in some autoimmune models.[5][7] The inhibition of the immunoproteasome's proteolytic activity disrupts the processing of intracellular proteins, which in turn affects downstream cellular processes such as antigen presentation, signal transduction, and cytokine secretion.[5][6]
Caption: Mechanism of ONX-0914 immunoproteasome inhibition and its downstream effects.
Impact on Signaling Pathways
Research indicates that ONX-0914 significantly impairs T-cell activation by selectively reducing the sustained phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway.[6][8] This effect on ERK phosphorylation occurs without affecting other canonical T-cell receptor signaling pathways, such as NF-κB.[6][8] The inhibition of the immunoproteasome leads to mild proteostasis stress, which enhances the levels of DUSP6, a phosphatase that negatively regulates ERK.[6] Additionally, ONX-0914 treatment can induce the Nrf1 pathway, leading to a compensatory upregulation of constitutive proteasomes, allowing T-cells to recover from this stress.[6][8]
Caption: Impact of ONX-0914 on the ERK signaling pathway in T-cells.
In Vitro Pharmacodynamics
In vitro studies have demonstrated the potent and selective activity of ONX-0914. It effectively blocks the production of pro-inflammatory cytokines from various immune cells and inhibits T-cell differentiation.
| Parameter | Cell Type | Effect | Concentration / IC50 | Reference |
| Proteasome Inhibition | Human Raji cells | Inhibition of LMP7 (β5i) | IC50 = 5.7 nM | [1] |
| Cytokine Inhibition | Activated Monocytes | Blocks IL-23 production by ~90% | LMP7-selective concentrations | [1][4] |
| Activated Monocytes | Blocks TNF-α and IL-6 by ~50% | LMP7-selective concentrations | [1][4] | |
| T-cells | Inhibits IFN-γ release by ~60% | LMP7-selective concentrations | [1] | |
| T-cells | Inhibits IL-2 production by ~50% | LMP7-selective concentrations | [1] | |
| T-Cell Activation | Mouse CD4+ T-cells | Reduced CD69 upregulation and IL-2 secretion | N/A | [6] |
| HIV-1 Reactivation | J-Lat 10.6 cells | Reactivates latent HIV-1 via HSF-1/p-TEFb | 100-150 nM | [3] |
Pharmacokinetics: Preclinical In Vivo Data
Detailed pharmacokinetic parameters for ONX-0914 TFA such as half-life, clearance, and volume of distribution are not extensively reported in the available literature. However, numerous preclinical studies in mouse models of autoimmune diseases and cancer provide valuable insights into its in vivo activity, dosing, and administration routes.
| Animal Model | Disease | Dosing Regimen | Route | Key Outcomes | Reference |
| Mouse | Collagen-Induced Arthritis (CIA) | 2-10 mg/kg; on days 4, 6, 8 | i.v. | Ameliorated visible signs of disease in a dose-dependent manner. | [3] |
| Mouse | Collagen-Induced Arthritis (CIA) | 2, 6, 10 mg/kg; on days 25, 27, 29, 31, 33 | i.v. | Induced rapid therapeutic response; decreased circulating autoantibodies. | [3][4] |
| Mouse | Lupus | N/A | N/A | Reversed signs of disease, reduced cellular infiltration and cytokine production. | [1] |
| Mouse | Allergic Airway Inflammation | 10 mg/kg; every other day | s.c. | Reduced Th2 cell response, decreased IL-4 secretion and eosinophilic infiltration. | [9][10] |
| Mouse | Acute Lymphoblastic Leukemia (ALL) Xenograft | 15 mg/kg | N/A | Significantly delayed tumor growth. | [11][12] |
| Mouse | General Toxicity | 30 mg/kg | i.v. | Determined as the Maximum Tolerated Dose (MTD). | [1] |
Key Experimental Protocols
The following sections outline the methodologies commonly employed in the preclinical evaluation of ONX-0914.
In Vivo Mouse Model of Allergic Airway Inflammation
-
Induction of Inflammation: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21 to 25, mice are challenged intranasally with OVA to induce airway inflammation.
-
Treatment: ONX-0914 (10 mg/kg) or vehicle control is administered subcutaneously every other day during the challenge phase.[9] The compound is formulated in 10% sulfobutylether-β-cyclodextrin (Captisol) and 10 mM sodium citrate (pH 6).[9]
-
Analysis: Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration (e.g., eosinophils). Lungs and mediastinal lymph nodes are harvested for flow cytometric analysis of T-cell populations (e.g., Th2 cells identified as GATA-3hi) and cytokine profiling.[10][13]
Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Primary mouse CD4+ T-cells are expanded and pulse-treated with ONX-0914 or DMSO for 2 hours.[6][8]
-
Cell Activation: Cells are activated using plate-bound anti-CD3/anti-CD28 antibodies for various time points.[6][8]
-
Lysate Preparation: Whole-cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, DUSP6, α-tubulin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, signals are detected using an enhanced chemiluminescence (ECL) substrate.[6][8]
Caption: A generalized workflow for preclinical in vivo studies of ONX-0914.
Cell Viability and Apoptosis Assays
-
Cell Culture: Acute lymphoblastic leukemia (ALL) cell lines (e.g., SEM, RS4;11) are cultured under standard conditions.[11][12]
-
Treatment: Cells are treated with varying concentrations of ONX-0914 for a specified duration (e.g., 1 hour pulse followed by 48 hours culture).[11]
-
Viability Assessment: Cell viability is measured using assays such as AlamarBlue or MTS, which quantify metabolic activity.
-
Apoptosis Measurement: Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.[11]
Conclusion
This compound is a foundational tool in the study of immunoproteasome inhibition. Its pharmacodynamic profile is characterized by selective, irreversible inhibition of the LMP7 subunit, leading to profound effects on the immune system, most notably the suppression of pro-inflammatory T-cell responses (Th1/Th17) and cytokine production (IL-23, TNF-α, IL-6).[3][6] The mechanism involves the targeted disruption of the ERK signaling pathway in T-lymphocytes.[6][8] While comprehensive pharmacokinetic data in humans is unavailable due to its preclinical status, in vivo studies in mice have established its efficacy at well-tolerated intravenous and subcutaneous doses, demonstrating its ability to ameliorate disease in models of arthritis, lupus, and asthma.[3][10] Although ONX-0914 itself is not pursued for clinical development, the extensive preclinical data generated has provided a strong rationale for the development of next-generation, more selective immunoproteasome inhibitors, such as KZR-616, for the treatment of autoimmune diseases.[5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 11. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ONX-0914 TFA on Antigen Presentation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3] The immunoproteasome plays a crucial role in the processing of intracellular antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules, a fundamental process for the initiation of adaptive immune responses, particularly by CD8+ T cells.[4][5] This technical guide provides an in-depth analysis of the effects of ONX-0914 TFA on antigen presentation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Core Mechanism of Action
ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i).[1][6][7] While highly selective for LMP7, at efficacious doses, it also inhibits the LMP2 (β1i) subunit by approximately 60%, with minor effects on MECL-1 (β2i).[5][8] This dual inhibition of LMP7 and LMP2 is believed to be critical for its immunomodulatory effects.[8] By blocking the catalytic activity of these subunits, ONX-0914 alters the repertoire of peptides generated from intracellular proteins, thereby modulating the landscape of antigens presented on the cell surface.[9]
Effects on Antigen Presenting Cells (APCs)
Dendritic cells (DCs) are the most potent antigen-presenting cells. ONX-0914 has been shown to significantly impact their function. Studies have demonstrated that treatment with ONX-0914 can lead to a less activated and more immature phenotype in DCs.[4] This is characterized by a reduced expression of co-stimulatory molecules like CD86, which are essential for T cell activation.[4] Furthermore, ONX-0914 treatment has been associated with a decrease in the overall number of conventional DCs in lymphoid organs.[4]
Modulation of T Cell Responses
The alteration of antigen presentation by ONX-0914 has profound consequences for T cell activation and differentiation. By modifying the array of peptides presented by MHC class I molecules, ONX-0914 can dampen the activation of autoreactive T cells.[2]
T Helper Cell Differentiation
ONX-0914 influences the differentiation of CD4+ T helper (Th) cells. It has been shown to limit the differentiation towards pro-inflammatory Th1 and Th17 lineages while promoting the differentiation towards regulatory T cells (Tregs).[2][4] This shift in the Th cell balance contributes to the overall immunosuppressive effect of the compound. Specifically, ONX-0914 has been observed to reduce the production of key Th1 and Th17 cytokines such as IFN-γ and IL-17.[2][10]
CD8+ T Cell Activation
The immunoproteasome is highly efficient at generating epitopes for MHC class I presentation, which is crucial for CD8+ T cell responses.[4] By inhibiting the immunoproteasome, ONX-0914 can reduce the presentation of certain antigens, thereby affecting the activation of CD8+ T cells.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of ONX-0914.
| Cell Type | Parameter Measured | Treatment | Observed Effect | Reference |
| Dendritic Cells (murine) | CD86 expression (activation marker) | ONX-0914 | Lowered expression | [4] |
| Dendritic Cells (murine) | Percentage of conventional DCs in spleen, CLN, and MLN | ONX-0914 (10 mg/kg) | Significantly reduced | [4] |
| CD4+ T cells (murine) | Differentiation to Th1 and Th17 | ONX-0914 | Limited differentiation | [2][4] |
| CD4+ T cells (murine) | Differentiation to Tregs | ONX-0914 | Promoted differentiation | [4] |
| T cells (murine) | GM-CSF production | ONX-0914 (300 nM) | Reduced to background levels | [2] |
| Splenocytes (murine) | IFN-γ production (in response to allogeneic stimulation) | ONX-0914 | Decreased production | [9] |
| Splenocytes from OVA-transgenic mice | SIINFEKL (OVA peptide) presentation on MHC class I | ONX-0914 | Reduction in expression | [9] |
| CD4+ T cells (murine, in vivo LCMV infection) | CD69 and CD25 up-regulation | ONX-0914 (10 mg/kg) | ~45% less up-regulation | [11] |
| CD4+ T cells (human, in vitro) | Proliferation and IFN-γ secretion | PKS3053 (another immunoproteasome inhibitor) | Dose-dependent suppression | [12] |
| αβ+ T cells (murine, psoriasis model) | IL-17A secretion | ONX-0914 | Significantly decreased | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Mouse Models of Autoimmune Disease
-
Collagen-Induced Arthritis (CIA): Mice are immunized with collagen to induce arthritis. ONX-0914 is administered intravenously at doses ranging from 2 to 10 mg/kg on specific days post-immunization. Disease progression is monitored by scoring visible signs of arthritis.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE, a model for multiple sclerosis, is induced by immunizing mice with myelin oligodendrocyte glycoprotein (MOG) peptide. ONX-0914 is administered at 10 mg/kg three times a week. Clinical symptoms are scored daily.[2]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Colitis is induced by administering DSS in the drinking water. ONX-0914 (10 mg/kg) is administered subcutaneously every other day. Disease severity is assessed by monitoring body weight loss and other clinical signs.[14]
In Vitro T Cell Activation and Differentiation Assays
-
T Cell Proliferation: Naïve T cells are isolated and labeled with a fluorescent dye such as Cell Trace Violet (CTV). Cells are then stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of ONX-0914. Proliferation is measured by the dilution of the CTV dye using flow cytometry after several days.[12]
-
Cytokine Production: T cells or splenocytes are stimulated in vitro (e.g., with anti-CD3/anti-CD28 or in a mixed lymphocyte reaction). Supernatants are collected after a defined period, and cytokine concentrations (e.g., IFN-γ, IL-17, GM-CSF) are measured by ELISA.[2][9]
-
T Helper Cell Differentiation: Naïve CD4+ T cells are cultured under specific polarizing conditions (e.g., with specific cytokines and antibodies) to induce differentiation into Th1, Th17, or Treg lineages, in the presence or absence of ONX-0914. The resulting cell populations are analyzed by flow cytometry for the expression of lineage-defining transcription factors and cytokines.[2]
Flow Cytometry Analysis
-
Cell Surface Marker Staining: To identify and phenotype immune cells, single-cell suspensions from tissues (e.g., spleen, lymph nodes) are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD11c, MHC-II, CD86).[4]
-
Intracellular Cytokine Staining: For the detection of intracellular cytokines, cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. Subsequently, cells are fixed, permeabilized, and stained with antibodies against the cytokines of interest.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures described.
Caption: Mechanism of Action of ONX-0914 on Antigen Presentation.
Caption: Effect of ONX-0914 on T Helper Cell Differentiation.
Caption: Experimental Workflow for EAE Mouse Model Studies.
Conclusion
This compound, as a selective inhibitor of the immunoproteasome, profoundly impacts the process of antigen presentation. By altering the generation of peptides for MHC class I loading, it modulates the activation and differentiation of T cells, leading to a more tolerogenic immune environment. These effects, supported by extensive preclinical data, underscore the therapeutic potential of targeting the immunoproteasome for the treatment of autoimmune diseases and other inflammatory conditions. Further research into the precise peptide repertoires affected by ONX-0914 will provide deeper insights into its mechanism of action and may facilitate the development of next-generation immunoproteasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. ahajournals.org [ahajournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. embopress.org [embopress.org]
- 9. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- 11. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-cytotoxic Inhibition of the Immunoproteasome Regulates Human Immune Cells in vitro and Suppresses Cutaneous Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 14. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells [mdpi.com]
ONX-0914 TFA: A Deep Dive into its Modulation of Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate salt, ONX-0914 TFA, has garnered significant attention in the scientific community for its profound ability to modulate inflammatory responses. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of ONX-0914 in the context of inflammation, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of its effects on immune cell differentiation, cytokine production, and key signaling pathways, this document aims to serve as a critical resource for advancing the understanding and application of immunoproteasome inhibition in inflammatory and autoimmune diseases.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) can be replaced by their immuno-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.
ONX-0914 is an epoxyketone-based irreversible inhibitor that exhibits high selectivity for the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome. While it is most potent against LMP7, at therapeutic concentrations, it also demonstrates partial inhibition of the LMP2 (β1i) subunit, with minimal effects on the constitutive proteasome, thereby reducing the likelihood of off-target toxicities.[1] This selective inhibition of the immunoproteasome is central to its immunomodulatory effects.
Modulation of Immune Cell Responses
ONX-0914 exerts its anti-inflammatory effects by altering the function and differentiation of various immune cells, most notably T helper (Th) cells and antigen-presenting cells (APCs).
T Helper Cell Differentiation
The differentiation of naive CD4+ T cells into distinct effector subsets, such as Th1, Th2, and Th17 cells, or into regulatory T cells (Tregs), is a critical determinant of the inflammatory milieu. ONX-0914 has been shown to significantly skew this differentiation process away from pro-inflammatory phenotypes.
-
Inhibition of Th1 and Th17 Differentiation: Multiple studies have demonstrated that ONX-0914 potently inhibits the differentiation of naive CD4+ T cells into Th1 and Th17 cells.[2][3] This is a crucial aspect of its therapeutic potential, as both Th1 and Th17 cells are key drivers of pathogenesis in numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]
-
Promotion of Regulatory T cell (Treg) Development: In some contexts, the inhibition of LMP7 by ONX-0914 has been shown to promote the development of Tregs, which play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses.[2]
Table 1: Effect of ONX-0914 on T Helper Cell Differentiation
| Cell Type | Effect of ONX-0914 Treatment | Key Signaling Molecule Affected | Reference |
| Th1 | ↓ Differentiation | STAT1 Phosphorylation | [2] |
| Th17 | ↓ Differentiation | STAT3 Phosphorylation | [2] |
| Treg | ↑ Development | SMAD Phosphorylation | [2] |
Impact on Cytokine Production
A hallmark of ONX-0914's immunomodulatory activity is its ability to suppress the production of a wide range of pro-inflammatory cytokines from various immune cells.
Table 2: Quantitative Effects of ONX-0914 on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | ONX-0914 Concentration | Inhibition (%) | Reference |
| IL-2 | T cells | LMP7-selective concentrations | ~50% | [4] |
| IFN-γ | T cells | LMP7-selective concentrations | ~60% | [4] |
| IL-6 | Monocytes | Not specified | ~50% | [4] |
| TNF-α | Monocytes | Not specified | ~50% | [4] |
| IL-17 | Th17 cells | Not specified | Significant reduction | [5] |
| IL-23 | Monocytes | Not specified | ~90% | [4] |
Key Signaling Pathways Modulated by ONX-0914
The immunomodulatory effects of ONX-0914 are underpinned by its intervention in critical intracellular signaling pathways that govern inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. The proteasome is essential for the canonical NF-κB activation pathway, as it mediates the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus. While ONX-0914 primarily targets the immunoproteasome, its influence can indirectly affect NF-κB signaling in immune cells where the immunoproteasome is the dominant form. Some studies suggest that LMP7 silencing can reduce NF-κB RelA activity.[1][6]
STAT3 Signaling in Th17 Differentiation
The differentiation of Th17 cells is critically dependent on the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) by cytokines such as IL-6 and IL-23. ONX-0914 has been shown to inhibit the phosphorylation of STAT3, thereby blocking the downstream signaling cascade required for the expression of the master transcriptional regulator of Th17 differentiation, RORγt, and subsequent IL-17 production.[2]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. The immunoproteasome has been implicated in the regulation of the NLRP3 inflammasome. Inhibition of immunoproteasome subunits can lead to the downregulation of NLRP3 protein levels, thereby impeding inflammasome assembly and subsequent cytokine release.[2]
Experimental Protocols
The efficacy of ONX-0914 has been validated in numerous preclinical models of inflammatory and autoimmune diseases. Below are detailed methodologies for key experimental models.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to study inflammatory bowel disease.
-
Induction: Acute colitis is induced in C57BL/6 mice by administering 2-4% (w/v) DSS in their drinking water for 5-7 consecutive days.[4][7][8][9][10][11][12]
-
ONX-0914 Treatment: ONX-0914 is typically formulated in a vehicle such as 10% sulfobutylether-β-cyclodextrin in sodium citrate buffer (pH 6) and administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg, either prophylactically (starting from day 0) or therapeutically (after disease onset).[13]
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI). At the end of the experiment, colons are collected for histological analysis of inflammation and measurement of cytokine levels (e.g., IL-6, TNF-α, IL-17) by ELISA or qPCR.[1][7][8] Myeloperoxidase (MPO) activity in the colon can also be measured as a marker of neutrophil infiltration.[7]
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis.
-
Induction: Male DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.[14][15]
-
ONX-0914 Treatment: Therapeutic administration of ONX-0914 (e.g., 10 mg/kg, s.c., daily or every other day) is typically initiated after the onset of clinical signs of arthritis.
-
Assessment: The severity of arthritis is scored visually based on paw swelling and erythema. Paw thickness is measured with calipers. At the end of the study, joints are collected for histological assessment of inflammation, cartilage damage, and bone erosion. Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.[14][15][16]
Conclusion
This compound stands out as a highly promising immunomodulatory agent with a well-defined mechanism of action centered on the selective inhibition of the immunoproteasome. Its ability to suppress pro-inflammatory Th1 and Th17 cell differentiation while potentially promoting regulatory T cell function, coupled with its potent inhibition of key inflammatory cytokines, underscores its therapeutic potential for a wide range of autoimmune and inflammatory disorders. The preclinical data generated from various animal models provide a strong rationale for its continued investigation and development. This technical guide serves as a foundational resource for researchers and drug developers, providing the necessary details to design and interpret studies aimed at further elucidating the role of immunoproteasome inhibition in modulating inflammatory responses and translating these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Immunoproteasome Attenuates NLRP3 Inflammasome Response by Regulating E3 Ubiquitin Ligase TRIM31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic experimental colitis induced by dextran sulphate sodium (DSS) is characterized by Th1 and Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine production in synovial tissue of mice with collagen-induced arthritis (CIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONX-0914 TFA in In Vitro Cell Culture
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] It specifically targets the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit, which is responsible for the chymotrypsin-like activity of the immunoproteasome.[3][4] This selectivity allows for the targeted inhibition of inflammatory responses and makes ONX-0914 a valuable tool for research in immunology, oncology, and autoimmune diseases.[1][2][5] The trifluoroacetate (TFA) salt form of ONX-0914 is commonly used for in vitro studies. These application notes provide detailed protocols for the use of ONX-0914 TFA in cell culture, including assessing its effects on cell viability, apoptosis, and proteasome activity.
Mechanism of Action
ONX-0914 acts as a non-competitive, irreversible inhibitor of the LMP7 subunit of the immunoproteasome.[3] By blocking the chymotrypsin-like activity of the immunoproteasome, ONX-0914 disrupts the degradation of specific protein substrates, leading to a variety of cellular effects. These include the inhibition of pro-inflammatory cytokine production (e.g., IL-6, IL-23, TNF-α), modulation of antigen presentation, and induction of apoptosis and autophagy in various cell types.[1][6] Studies have shown that ONX-0914 is 20- to 40-fold more selective for LMP7 over the constitutive proteasome subunit β5, minimizing off-target effects at appropriate concentrations.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of ONX-0914 Across Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| Caco-2 | Cytotoxicity (Hoechst 33342) | EC50: 1.3 µM | 48 hrs | Reduction in cell viability | [3] |
| Fibroblast | Cytotoxicity (Hoechst 33342) | EC50: 0.16 µM | 48 hrs | Reduction in cell viability | [3] |
| HCT-116 | Cytotoxicity (Hoechst 33342) | EC50: 0.11 µM | 48 hrs | Reduction in cell viability | [3] |
| Huh-7 | Cytotoxicity (Hoechst 33342) | EC50: 0.39 µM | 48 hrs | Reduction in cell viability | [3] |
| LN229 | Cell Viability (MTT) | 1 µM | 24 hrs | ~53% reduction in viability | [7] |
| GBM8401 | Cell Viability (MTT) | 1 µM | 24 hrs | ~75% reduction in viability | [7] |
| U87MG | Cell Viability (MTT) | 1 µM | 24 hrs | ~49% reduction in viability | [7] |
| THP-1 | Cell Viability (Trypan Blue) | 0-200 nM | 72 hrs | Most sensitive to ONX-0914 | [8][9] |
| HL-60 | Cell Viability (Trypan Blue) | 0-200 nM | 72 hrs | Moderate sensitivity | [8][9] |
| U937 | Cell Viability (Trypan Blue) | 0-200 nM | 72 hrs | Moderate sensitivity | [8][9] |
| MM1.S | Cell Viability (Alamar Blue) | Clinically relevant concentrations | 47 hrs | Cytotoxicity similar to bortezomib | [10] |
| RPMI-8226 | Cell Viability (Alamar Blue) | Clinically relevant concentrations | 47 hrs | Synergistic with bortezomib | [10] |
Table 2: Effect of ONX-0914 on Apoptosis and Proteasome Activity
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| LN229 | Annexin V/7-AAD | 1 µM | - | 12.2% apoptotic cells | [6] |
| GBM8401 | Annexin V/7-AAD | 1 µM | - | 26.6% apoptotic cells | [6] |
| U87MG | Annexin V/7-AAD | 1 µM | - | 10.3% apoptotic cells | [6] |
| THP-1 | Proteasome Activity | 50 nM | - | 94% decrease in β5i-specific activity | [8] |
| HL-60 | Proteasome Activity | 50 nM | - | 83% decrease in β5i-specific activity | [8] |
| U937 | Proteasome Activity | 50 nM | - | 86% decrease in β5i-specific activity | [8] |
| Raji | Proteasome Activity | IC50: 5.7 nM | - | Inhibition of proteasome subunit β5i | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on glioblastoma cells.[7]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of ONX-0914 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the methodology described for glioblastoma cells.[6]
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of ONX-0914 for the specified duration.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Protein Expression
This is a general protocol adapted from several sources.[4][11][12]
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, BCL-2, p53, LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ONX-0914 as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Proteasome Activity Assay
This protocol is based on methods used to assess the inhibition of proteasome subunits.[8][10]
Materials:
-
This compound
-
Proteasome-Glo™ Cell-Based Assay Kit (or similar fluorogenic substrate-based assay)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of ONX-0914 for a short duration (e.g., 1-2 hours).
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. Specific substrates can be used to measure the activity of different proteasome subunits (e.g., a substrate for chymotrypsin-like activity for LMP7).
-
Add the reagent to each well.
-
Incubate at room temperature for 10-30 minutes to allow for cell lysis and substrate cleavage.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
Conclusion
This compound is a selective and potent inhibitor of the immunoproteasome's LMP7 subunit, making it an invaluable tool for studying the role of the immunoproteasome in various biological processes. The protocols provided here offer a framework for investigating the effects of ONX-0914 on cell viability, apoptosis, and proteasome activity in in vitro cell culture models. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. ahajournals.org [ahajournals.org]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for ONX-0914 TFA in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production. By selectively targeting LMP7, ONX-0914 modulates inflammatory responses, making it a valuable tool for investigating the role of the immunoproteasome in autoimmune diseases such as rheumatoid arthritis.[1][2] Preclinical studies in various mouse models of autoimmune diseases have demonstrated that ONX-0914 can attenuate disease severity by reducing the production of pro-inflammatory cytokines and modulating T-cell differentiation.[1][2][3]
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of ONX-0914 TFA in mouse models of arthritis.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of ONX-0914 used in various preclinical mouse models, with a focus on arthritis and other inflammatory conditions. A dosage of 10 mg/kg is frequently utilized and has been shown to be effective.[4][5]
| Parameter | Details | Reference |
| Compound | This compound | N/A |
| Common Dosage Range | 6 - 20 mg/kg | [6] |
| Frequently Used Dosage | 10 mg/kg | [4][5] |
| Administration Routes | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | [7] |
| Treatment Frequency | Daily, Every other day, 3 times weekly | [7] |
| Vehicle/Formulation | 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6) | [8] |
Mechanism of Action: Signaling Pathway
ONX-0914 selectively inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome. This inhibition disrupts the normal processing and degradation of specific proteins within immune cells, leading to a downstream cascade of anti-inflammatory effects. Key consequences of LMP7 inhibition include the reduced production of pro-inflammatory cytokines such as IL-6, IL-17, IL-23, and TNF-α. Furthermore, ONX-0914 has been shown to suppress the differentiation of pro-inflammatory T helper cells, specifically Th1 and Th17 cells, which are critical drivers of autoimmune pathology in arthritis.
Caption: Mechanism of ONX-0914 in attenuating arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) model is a widely used and robust model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound
-
Vehicle (e.g., 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve Bovine Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment (Prophylactic Regimen):
-
Treatment Initiation: Begin treatment on Day 21, at the time of the booster immunization.
-
Dosage and Administration: Administer this compound at a dose of 10 mg/kg via subcutaneous or intraperitoneal injection.
-
Frequency: Treat mice every other day or three times a week.
-
Control Group: Administer an equal volume of the vehicle to the control group using the same schedule.
-
-
Monitoring and Assessment:
-
Clinical Scoring: Begin monitoring for signs of arthritis around day 24. Score the severity of arthritis in each paw 3-4 times per week based on a scale of 0-4 (0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle or digits; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper at each scoring time point.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study (typically around Day 42-56), euthanize the mice.
-
Histopathology: Collect ankle and knee joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.
-
Flow Cytometry: Isolate splenocytes or cells from draining lymph nodes to analyze immune cell populations, particularly Th1 and Th17 cells.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the efficacy of ONX-0914 in a collagen-induced arthritis mouse model.
References
- 1. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
Application Notes and Protocols for ONX-0914 TFA Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and preparation of ONX-0914 trifluoroacetate (TFA) salt solutions for use in research and drug development applications. ONX-0914 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7), also known as β5i.[1][2][3] It has demonstrated potential in the study of autoimmune diseases, cancer, and other inflammatory conditions.[4][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of ONX-0914 TFA is crucial for its proper handling and use in experimental settings.
| Property | Value | Source |
| Synonyms | PR-957 TFA | [1][2] |
| Molecular Weight | 694.7 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility (25°C) | DMSO: ≥ 90 mg/mLEthanol: ≥ 69 mg/mLWater: Insoluble | [1][6] |
| Storage | Store solid at 2-8°C, dry and sealed.[1] Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] |
Recommended Solvents and Stock Solution Preparation
The choice of solvent is critical for ensuring the complete dissolution and stability of this compound.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common and highly recommended solvent for preparing high-concentration stock solutions.[1][6]
-
Ethanol (EtOH): Can also be used to dissolve this compound.[6]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound solid
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heating block set to 37°C
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound solid in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 6.947 mg of this compound (Molecular Weight = 694.7 g/mol ).
-
Add the appropriate volume of sterile DMSO to the solid. For a 10 mM solution, add 1 mL of DMSO for every 6.947 mg of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming at 37°C for a few minutes can aid in dissolution if necessary.[6]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Experimental Protocols
3.1. Preparation of Working Solutions for Cell-Based Assays
For most in vitro cell culture experiments, the high-concentration DMSO stock solution needs to be further diluted in a cell culture medium to the desired final concentration.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a sterile cell culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 100 nM working solution in 10 mL of media:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (results in a 10 µM solution).
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of cell culture medium to achieve the final 100 nM concentration. The final DMSO concentration will be 0.001%.
-
-
Add the final working solution to your cell cultures. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
3.2. Preparation for In Vivo Administration
For animal studies, this compound is typically formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Materials:
-
This compound solid
-
DMSO
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Sterile vials and syringes
-
-
Procedure for a 4% DMSO in PBS Formulation: [7]
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Dilute the DMSO stock solution with sterile PBS (pre-warmed to 37°C to prevent precipitation) to the final desired concentration for injection.[7] The final DMSO concentration should be kept low (e.g., 4%) to minimize toxicity.[7]
-
For example, to prepare 1 mL of a 1 mg/mL solution for injection with 4% DMSO:
-
Dissolve 25 mg of this compound in 1 mL of DMSO (25 mg/mL stock).
-
Add 40 µL of the 25 mg/mL stock to 960 µL of sterile, warm PBS.
-
-
Administer the solution to the animals via the desired route (e.g., i.v. or i.p.).[2][7] A common dosage used in mouse models is in the range of 2-10 mg/kg.[2]
-
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
ONX-0914 Inhibition of the Immunoproteasome Signaling Pathway
Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing ONX-0914 TFA for Western Blot Analysis in Research
Introduction
ONX-0914, available as a trifluoroacetate (TFA) salt, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7), also known as β5i.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and tissues exposed to inflammatory stimuli. By selectively targeting LMP7, ONX-0914 allows researchers to investigate the specific roles of the immunoproteasome in various cellular processes, including antigen presentation, cytokine production, and cell signaling, with minimal off-target effects on the constitutive proteasome.[4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of ONX-0914 by examining its effects on protein expression and post-translational modifications.
Mechanism of Action
ONX-0914 acts as a noncompetitive and irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit.[1][2] This inhibition leads to an accumulation of poly-ubiquitinated proteins that would typically be degraded by the immunoproteasome.[1] Consequently, this can modulate various downstream signaling pathways and cellular responses.
Key Research Applications
Western blot analysis following ONX-0914 treatment is instrumental in several research areas:
-
Immunology and Inflammation: To study the role of the immunoproteasome in T-cell and B-cell activation, cytokine secretion (e.g., IL-6, TNF-α, IL-23), and differentiation of T helper cells.[4][5][6][7]
-
Neurobiology: To investigate the neuroprotective effects of immunoproteasome inhibition in conditions like hypoxic-ischemic brain damage and to assess its low neurotoxicity compared to general proteasome inhibitors.[8][9]
-
Oncology: To explore the induction of apoptosis and autophagy in cancer cells, such as glioblastoma, by observing the cleavage of PARP and caspase-3, and changes in autophagy markers like LC3.[10]
-
Cardiovascular and Metabolic Diseases: To examine its effects on signaling pathways involved in conditions like diabetic cardiomyopathy and atherosclerosis.[7][11][12]
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have employed ONX-0914 in Western blot analysis.
| Cell/Tissue Type | ONX-0914 Concentration/Dose | Treatment Duration | Target Protein(s) | Observed Effect | Reference |
| Mouse CD4+ T cells | 300 nM | 2 hours (pulse) | p-ERK, p-MEK | Reduced phosphorylation sustainment | [6] |
| Rat Hippocampus (HIBD model) | 20 mg/kg | N/A | p-Akt | Increased expression | [8] |
| Primary Rat Cortical Cultures | 0.5 µM | 24 hours | Cleaved Caspase 3 | Increased expression | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | N/A | 1 hour (pretreatment) | p-Smad3, VE-cadherin, Vimentin, SM22α | Inhibited TGFβ1-induced changes | [11] |
| MESO-4 (Malignant Pleural Mesothelioma cells) | 20 nM | 3 hours | β1i, β2i, β5i | No significant change in expression | [13] |
| Mouse Spleen Lysates (LDLr-/- mice) | 10 mg/kg | 1 week | LMP7 | 73.4 ± 8.9% inactivation | [7][12] |
| Human Glioblastoma Cells (LN229, GBM8401, U87MG) | 1 µM | 24 hours | PARP, BCL-2 | PARP cleavage, reduced BCL-2 expression | [10] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | N/A | N/A | K48-ubiquitinated proteins | Increased abundance | [14] |
Experimental Protocols
Protocol 1: General Western Blot Analysis of Protein Expression Following ONX-0914 Treatment
This protocol provides a general framework for assessing changes in protein expression levels after treating cells with ONX-0914.
1. Cell Culture and Treatment:
- Seed cells to achieve 70-80% confluency on the day of treatment.
- Treat cells with the desired concentration of ONX-0914 or vehicle control (e.g., DMSO) for the specified duration. Treatment times can range from a few hours to overnight, depending on the experimental goals.[6][9][13]
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[15][16]
- Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]
4. Sample Preparation and SDS-PAGE:
- Normalize protein samples to the same concentration with lysis buffer.
- Add an equal volume of 2x Laemmli sample buffer to each sample.
- Boil the samples at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]
6. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a CCD camera-based imager or film.
8. Data Analysis:
- Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 7. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of immunoproteasome subunit low molecular mass polypeptide 7 with ONX-0914 improves hypoxic-ischemic brain damage via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. nacalai.com [nacalai.com]
Application Notes and Protocols for ONX-0914 TFA in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914 TFA (also known as PR-957 TFA) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool for studying immune-mediated diseases and for potential therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations, their activation status, and cytokine profiles.
Mechanism of Action
ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2] Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for presentation on MHC class I molecules, thereby affecting CD8+ T cell responses.[5][7] Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment include a reduction in the secretion of inflammatory cytokines by various immune cells, including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]
Data Summary
The following tables summarize the quantitative effects of ONX-0914 as reported in various studies.
Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype
| Cell Type | Species | Experimental Model | ONX-0914 Dose/Concentration | Observed Effect | Reference |
| CD4+ T cells | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Reduced levels of antigen-experienced T cells. | [5] |
| Th1 cells | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Reduced levels in advanced atherosclerosis. | [5] |
| Dendritic Cells (DCs) | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Reduced levels and activation. | [5][7] |
| Macrophages | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Reduced levels and activation. | [7] |
| Adipose Stem Cells | Mouse | In vivo (WTD-fed) | 10 mg/kg | Massively reduced numbers. | [7] |
| Preadipocytes | Mouse | In vivo (WTD-fed) | 10 mg/kg | Massively reduced numbers. | [7] |
| Neutrophils | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Significant increase in blood. | [7] |
| Patrolling Monocytes | Mouse | In vivo (atherosclerosis) | 10 mg/kg | Reduced populations. | [7] |
| Eosinophils | Mouse | In vivo (allergic airway inflammation) | 10 mg/kg | Reduced infiltration in BALF and lungs. | [8] |
| αβ+ T cells | Mouse | In vivo (psoriasis model) | 10 mg/kg | Significantly decreased IL-17A secretion. | [9] |
Table 2: Effects of ONX-0914 on Cytokine Production
| Cytokine | Cell Type/Source | Species | ONX-0914 Dose/Concentration | Observed Effect | Reference |
| IL-6 | Mouse | In vivo (serum) | 10 mg/kg | Elevated levels. | [7] |
| TNF-α | Mouse | In vivo (serum) | 10 mg/kg | Elevated levels. | [7] |
| IL-1β | Mouse | In vivo (serum) | 10 mg/kg | Trend towards increased levels. | [7] |
| IL-1β | Human (THP-1 cells) | In vitro | 50 nM | Increased mRNA levels. | [10] |
| TNF-α | Human (THP-1 cells) | In vitro | 50 nM | Increased mRNA levels. | [10] |
| CXCL8 | Human (THP-1 cells) | In vitro | 50 nM | 130-fold increase in mRNA levels. | [10] |
| IL-17A | Mouse (CD4+ T cells) | In vivo (psoriasis model) | 10 mg/kg | Significantly reduced percentage of IL-17A+ cells in lymph nodes and spleen. | [9] |
| IL-22 | Mouse (T cells) | In vivo (psoriasis model) | 10 mg/kg | Reduced secretion. | [9] |
Experimental Protocols
This section provides a generalized protocol for analyzing the effects of this compound on immune cells using flow cytometry. This protocol should be adapted based on the specific cell type, experimental goals, and available reagents.
Materials:
-
This compound
-
DMSO (for dissolving this compound)
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A for intracellular cytokine staining)
-
Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of interest
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
-
Flow cytometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Cell Preparation:
-
Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using standard methods such as Ficoll-Paque density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Alternatively, use cultured immune cell lines.
-
Resuspend cells in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
ONX-0914 Treatment:
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[10][11]
-
Add the diluted this compound to the cell suspension. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental endpoint. For example, a 6-hour incubation has been used prior to lentiviral transduction studies.[10][12]
-
-
Cell Stimulation (for cytokine analysis):
-
If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of the ONX-0914 treatment period.
-
A common stimulation cocktail is PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin.[8]
-
-
Staining for Flow Cytometry:
-
Surface Staining:
-
Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.
-
Resuspend the cells in a small volume of staining buffer.
-
Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.
-
Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining (if applicable):
-
After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g., cytokines, transcription factors).
-
Incubate for 30-45 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer. Ensure that appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.
-
Analyze the data using flow cytometry analysis software. Gate on single, live cells before analyzing the expression of markers on different cell populations.
-
Visualizations
Caption: Signaling pathway inhibited by ONX-0914.
Caption: Experimental workflow for flow cytometry with ONX-0914.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 5. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 10. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes: In Vivo Administration of ONX-0914 TFA in Mice
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By selectively targeting LMP7, and to a lesser extent LMP2 (β1i), ONX-0914 modulates immune responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6][7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various disease models and a potential therapeutic agent for autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].
These application notes provide a comprehensive overview of the in vivo use of ONX-0914 TFA in mice, including established protocols, dosage regimens, and summaries of its effects in various experimental models.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies involving the in vivo administration of ONX-0914 in mice.
Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice
| Mouse Model | Disease/Application | Dosage | Administration Route | Frequency | Vehicle | Source |
| SMARTA | T-cell Activation / LCMV Infection | 10 mg/kg | Subcutaneous (s.c.) | Single dose 2h before infection | Not specified | [8] |
| C57BL/6J | Diabetic Cardiomyopathy (STZ-induced) | Not specified | Not specified | Not specified | Not specified | [3] |
| BALB/c | Malaria (P. berghei ANKA) | 5-50 mg/kg | Intraperitoneal (i.p.), Per Oral (p.o.) | 4 consecutive days | 10% DMSO, 10% Tween-80, 80% DDW | [5] |
| mdx | Duchenne Muscular Dystrophy | 10 mg/kg | Subcutaneous (s.c.) | Every other day (Days 2, 4, 6) | Not specified | [2] |
| LDLr-/- | Atherosclerosis | 10 mg/kg | Intraperitoneal (i.p.) | 3 times weekly for 7 weeks | 4% DMSO in PBS | [9] |
| C57BL/6 | Colitis (DSS-induced) | 10 mg/kg | Subcutaneous (s.c.) | Every other day | 10% Captisol, 10 mM sodium citrate | [10] |
| NSG | Acute Lymphoblastic Leukemia (ALL) | 15 mg/kg | Subcutaneous (s.c.) | Not specified | 10 mM sodium citrate, 10% Captisol | [6][11] |
| NMRI | Viral Myocarditis (CVB3) | Not specified | Not specified | Daily for 8 days | Not specified | [12] |
| Nude Mice | Glioblastoma Xenograft | Not specified | Not specified | Daily for 15 days | Not specified | [13] |
Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models
| Disease Model | Key Findings | Quantitative Effect | Source |
| T-cell Activation (LCMV) | Attenuated T-cell activation. | ~45% less up-regulation of CD69 and CD25 on CD4+ T cells. | [8] |
| Diabetic Cardiomyopathy | Ameliorated cardiac dysfunction, inhibited endothelial-mesenchymal transition (EndMT). | Reversed the increased levels of αSMA and Vimentin and the decreased levels of VE-cadherin. | [3] |
| Glioblastoma | In combination with temozolomide (TMZ), reduced tumor progression. | Significant tumor regression compared to TMZ alone. | [13][14] |
| Malaria (P. berghei) | Suppressed parasite growth and increased survival. | >95% parasite suppression after 4 days; ED₅₀ of 7.62 mg/kg (p.o.) and 6.52 mg/kg (i.p.). | [5] |
| Duchenne Muscular Dystrophy | Short-term treatment showed no detrimental effects on muscle structure or function. | No significant change in strength, walking speed, or inflammatory infiltration. | [2] |
| Atherosclerosis | Reduced atherosclerotic lesion size and white adipose tissue mass. | 28.4% reduction in lesion size in the aortic root. | [9] |
| Colitis | Decreased the frequency of Th17 cells in the lamina propria. | Significant reduction in Th17 cell frequency, especially on day 8 post-colitis induction. | [10] |
| Acute Lymphoblastic Leukemia | Significantly delayed tumor growth in orthotopic xenografts. | Tumor growth delay was comparable to bortezomib in the initial 3 weeks. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful in vivo administration.
Method 1: Cyclodextrin-based Formulation (for s.c. injection)
This method is suitable for subcutaneous administration and has been used in autoimmune and oncology models[6][10].
-
Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin (e.g., Captisol®) in 10 mM sodium citrate buffer (pH 6.0).
-
Weigh the required amount of this compound powder.
-
Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL).
-
Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.
-
Use the freshly prepared solution for injection.
Method 2: DMSO-based Formulation (for i.p. injection)
This method is suitable for intraperitoneal administration but care must be taken to minimize DMSO concentration to avoid toxicity[9].
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
On the day of injection, dilute the stock solution in a suitable sterile carrier such as phosphate-buffered saline (PBS).
-
The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5%[9]. For example, to achieve a 4% DMSO solution, dilute 40 µL of the DMSO stock into 960 µL of sterile PBS.
-
Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914[9].
-
Vortex well before drawing into the syringe.
Protocol 2: General Protocol for Administration in Mice
Subcutaneous (s.c.) Administration
-
Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
-
Lift the skin to form a "tent" in the interscapular region.
-
Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly inject the prepared ONX-0914 solution (typically 100-150 µL).
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Administration
-
Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered the intestine or bladder.
-
Slowly inject the prepared ONX-0914 solution.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-0914 and its primary mechanism of action.
Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.
Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 9. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells [mdpi.com]
- 14. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONX-0914 TFA Treatment in Lupus Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONX-0914 Trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome subunit LMP7, in preclinical lupus animal models. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for designing and executing experiments to evaluate the therapeutic potential of ONX-0914 in systemic lupus erythematosus (SLE).
Introduction
ONX-0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (also known as β5i). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced by pro-inflammatory cytokines. In the context of autoimmune diseases like lupus, the immunoproteasome plays a crucial role in processing and presenting antigens, as well as in the production of inflammatory cytokines and the differentiation of pathogenic T cells. By selectively targeting LMP7, ONX-0914 offers a therapeutic strategy to modulate the autoimmune response with potentially fewer side effects than broad-spectrum proteasome inhibitors.
Mechanism of Action
ONX-0914 selectively and irreversibly inhibits the LMP7 subunit of the immunoproteasome. This inhibition leads to a cascade of downstream effects that ameliorate lupus pathology:
-
Reduced Pro-inflammatory Cytokine Production: ONX-0914 has been shown to decrease the production of key inflammatory cytokines, including Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), IL-6, Interferon-gamma (IFN-γ), and IL-2.[1]
-
Inhibition of Pathogenic T-cell Differentiation: The compound impairs the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells, which are critical drivers of autoimmunity in lupus.[2]
-
Suppression of Type I Interferon (IFN) Signature: ONX-0914 can reduce the production of IFN-α, a key cytokine implicated in the pathogenesis of SLE.[3]
-
Reduction of Autoantibody-Secreting Cells: Treatment with ONX-0914 leads to a significant decrease in the number of plasma cells and antibody-secreting cells (ASCs) in the spleen and bone marrow, thereby lowering the levels of pathogenic autoantibodies.
Signaling Pathway and Experimental Workflow
Data Presentation
The following tables summarize the quantitative effects of ONX-0914 treatment in MRL/lpr and NZB/W lupus-prone mouse models as reported in various studies.
Table 1: Efficacy of ONX-0914 in MRL/lpr Mice
| Parameter | Treatment Group | Vehicle Control | % Reduction/Improvement | Reference |
| Proteinuria (>100 mg/dL) | ONX-0914 (10 mg/kg, 3x/week, 13 weeks) | All mice developed proteinuria | <20% of treated mice developed proteinuria | [4] |
| Spleen Plasma Cells (CD138+) | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~50% reduction | [3] |
| Bone Marrow Plasma Cells (CD138+) | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~65% reduction | [3] |
| Spleen Total IgG ASCs | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~15% reduction | [4] |
| Spleen anti-dsDNA IgG ASCs | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~39% reduction | [4] |
| Bone Marrow Total IgG ASCs | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~44% reduction | [4] |
| Bone Marrow anti-dsDNA IgG ASCs | ONX-0914 (10 mg/kg, 13 weeks) | Baseline | ~79% reduction | [4] |
Table 2: Efficacy of ONX-0914 in NZB/W F1 Mice
| Parameter | Treatment Group | Vehicle Control | % Reduction/Improvement | Reference |
| Proteinuria | ONX-0914 (20 mg/kg, 8 weeks) | Progressive proteinuria | Halted disease progression | [3] |
| Spleen Plasma Cells | ONX-0914 (20 mg/kg, 8 weeks) | Baseline | ~80% reduction | [3] |
| Spleen Germinal Center Cells (B220+, GL-7+) | ONX-0914 (20 mg/kg, 8 weeks) | Baseline | ~78% reduction | [4] |
| IFN-α Production (ex vivo stimulated bone marrow) | ONX-0914 | Baseline | ~75% reduction | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
OR
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sodium citrate
-
Water for injection
Protocol 1: DMSO/PBS Formulation
-
Prepare a stock solution of this compound in DMSO. A concentration of 100 mg/mL is often achievable.[1]
-
Warm the stock solution to 37°C to ensure complete dissolution.
-
For injection, dilute the DMSO stock solution in pre-warmed (37°C) sterile PBS to the final desired concentration. A final DMSO concentration of 4% is generally well-tolerated for intraperitoneal injections.[5]
-
Use the final solution immediately to prevent precipitation.
Protocol 2: Cyclodextrin Formulation
-
Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[6]
-
Add the appropriate amount of this compound powder to the cyclodextrin solution to achieve the desired final concentration.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
This formulation is suitable for subcutaneous administration.[6]
Treatment of MRL/lpr Mice
Animal Model:
-
Female MRL/lpr mice, typically starting at 10 weeks of age, before the onset of severe nephritis.
Dosing and Administration:
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).
-
Frequency: Three times per week (e.g., on days 1, 3, and 5 of each week).[4]
-
Duration: 13 weeks.[4]
Monitoring and Endpoints:
-
Proteinuria: Monitor weekly or bi-weekly using urine dipsticks.
-
Body Weight: Record weekly.
-
Terminal Bleed: Collect blood via cardiac puncture at the end of the study for serum analysis of autoantibodies (e.g., anti-dsDNA IgG ELISA).
-
Tissue Collection: Harvest spleen and bone marrow for flow cytometry analysis of plasma cells and antibody-secreting cells (ELISpot). Collect kidneys for histological analysis.
Treatment of NZB/W F1 Mice
Animal Model:
-
Female NZB/W F1 mice with established nephritis (e.g., durable ≥2+ proteinuria).
Dosing and Administration:
-
Dose: 20 mg/kg body weight.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).
-
Frequency: Once per week.
-
Duration: 8 weeks.[3]
Monitoring and Endpoints:
-
Proteinuria: Monitor weekly or bi-weekly.
-
Survival: Monitor throughout the study.
-
Terminal Bleed: Collect blood for autoantibody analysis.
-
Tissue Collection: Harvest spleen for flow cytometry analysis of plasma cells and germinal center B cells. Collect kidneys for histological assessment.
Assessment of Kidney Pathology
Procedure:
-
Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
-
Section the kidney and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Score kidney sections for glomerulonephritis, interstitial inflammation, and vasculitis in a blinded manner. A semi-quantitative scoring system (e.g., 0-4 scale) can be used to assess the severity of lesions.
Histological Scoring Parameters:
-
Glomerulonephritis: Cellularity, mesangial matrix expansion, crescent formation, and glomerular deposits.
-
Interstitial Inflammation: Infiltration of mononuclear cells in the interstitium.
-
Vasculitis: Inflammation of blood vessels.
Analysis of Spleen and Bone Marrow
Procedure for Flow Cytometry:
-
Prepare single-cell suspensions from the spleen and bone marrow.
-
Stain cells with fluorescently-labeled antibodies against cell surface markers such as CD138 for plasma cells, B220 and GL-7 for germinal center B cells.
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of the cell populations of interest.
Procedure for ELISpot Assay:
-
Coat ELISpot plates with anti-mouse IgG or dsDNA.
-
Add single-cell suspensions from the spleen and bone marrow to the plates and incubate.
-
Develop the spots according to the manufacturer's protocol.
-
Count the number of spots, which represent individual antibody-secreting cells.
Conclusion
This compound has demonstrated significant therapeutic efficacy in preclinical mouse models of lupus. By selectively inhibiting the immunoproteasome, it effectively reduces key pathological features of the disease, including autoantibody production, pro-inflammatory cytokine secretion, and end-organ damage. The protocols provided herein offer a framework for further investigation into the therapeutic potential of ONX-0914 and other immunoproteasome inhibitors for the treatment of systemic lupus erythematosus. Careful consideration of the appropriate animal model, dosing regimen, and endpoints is crucial for the successful evaluation of this promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONX-0914 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONX-0914, a selective immunoproteasome inhibitor, in the context of multiple myeloma (MM) research. Detailed protocols for key experiments are provided to facilitate the investigation of ONX-0914's effects on MM cell lines.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The proteasome has emerged as a critical therapeutic target in MM, with inhibitors like bortezomib and carfilzomib being integral to treatment regimens.[1][2] However, the development of resistance and toxicities associated with the inhibition of the constitutive proteasome in non-lymphoid tissues necessitate the exploration of more targeted therapies.[1][2][3]
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][4][5] This selectivity offers the potential for targeted anti-myeloma activity with a reduced side-effect profile.[5] Research has demonstrated that ONX-0914 exhibits cytotoxicity in MM cell lines, induces apoptosis, and acts synergistically with other FDA-approved proteasome inhibitors.[1]
Mechanism of Action
ONX-0914 selectively targets the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[5] Inhibition of the immunoproteasome disrupts protein homeostasis within the myeloma cell, leading to an accumulation of poly-ubiquitinated proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis.[6] The anti-myeloma activity of ONX-0914 is associated with the activation of apoptotic signaling pathways, including the cleavage of caspases and poly(ADP-ribose) polymerase (PARP).
Data Presentation
Table 1: Cytotoxicity of ONX-0914 in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| MM1.S | Viability Assay | 1 | 48 | Reduced viability | [1] |
| MM1.R | Viability Assay | 1 | 48 | Reduced viability | [1] |
| H929 | Viability Assay | 1 | 48 | Reduced viability | [1] |
| RPMI-8226 | Viability Assay | Not specified | 48 | Decreased viability | [1] |
| INA-6 | Viability Assay | Not specified | 48 | Decreased viability | |
| Dox-40 | Viability Assay | Not specified | 48 | Decreased viability | |
| KMS12 | Viability Assay | Not specified | 48 | Decreased viability | |
| OPM2 | Viability Assay | Not specified | 48 | Decreased viability |
Table 2: Synergistic Effects of ONX-0914 with FDA-Approved Proteasome Inhibitors
| Cell Line | Combination Agent | Effect | Reference |
| MM1.S | Bortezomib | Synergistic cytotoxicity | [1] |
| MM1.S | Carfilzomib | Synergistic cytotoxicity | [1] |
| MM1.S | Ixazomib | Synergistic cytotoxicity | [1] |
| RPMI-8226 | Bortezomib | Synergistic cytotoxicity | [1] |
| RPMI-8226 | Carfilzomib | Synergistic cytotoxicity | [1] |
| RPMI-8226 | Ixazomib | Synergistic cytotoxicity | [1] |
Mandatory Visualizations
References
- 1. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols for ONX-0914 TFA in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with primary activity against the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or β5i) and the LMP2 (β1i) subunit.[1][2][3] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, ONX-0914 modulates immune responses with potentially fewer side effects compared to broader proteasome inhibitors.[4][5] These characteristics make it a compelling agent for the treatment of autoimmune diseases and various cancers, particularly in combination with other therapeutic agents to enhance efficacy and overcome resistance.[6][7] This document provides detailed application notes and protocols for the use of ONX-0914 TFA in combination with other therapies, based on preclinical and clinical research.
Mechanism of Action
ONX-0914 covalently and irreversibly binds to the active sites of the immunoproteasome subunits LMP7 and LMP2.[3] This inhibition leads to a disruption of protein homeostasis in immune cells, affecting several downstream signaling pathways. Key consequences of immunoproteasome inhibition by ONX-0914 include:
-
Reduced Inflammatory Cytokine Production: ONX-0914 blocks the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, IL-17, IFN-γ, and IL-2.[2][5][8]
-
Inhibition of T-Cell Activation and Differentiation: It impairs the activation and differentiation of T cells, including Th1 and Th17 lineages.[9][10]
-
Induction of Apoptosis and Autophagy: In cancer cells, ONX-0914 can induce programmed cell death (apoptosis) and autophagy by causing an accumulation of misfolded proteins.[11]
-
Modulation of NF-κB Signaling: By stabilizing the NF-κB inhibitor IκB, proteasome inhibition can diminish the prolonged activation of the NF-κB signaling pathway, which is often associated with inflammation and cancer.[4]
Signaling Pathway Overview
Caption: Mechanism of action of ONX-0914.
Combination Therapy Applications and Data
ONX-0914 has shown synergistic or additive effects when combined with various therapeutic agents across different disease models.
Combination with Proteasome Inhibitors in Multiple Myeloma
Studies have demonstrated that ONX-0914 can act synergistically with FDA-approved proteasome inhibitors, potentially overcoming drug resistance.[6][7]
| Combination Agent | Cell Lines | Effect | Reference |
| Bortezomib | MM1.S, RPMI-8226 | Synergistic cytotoxicity | [6][7] |
| Carfilzomib | MM1.S, RPMI-8226 | Synergistic cytotoxicity | [6][7] |
| Ixazomib | MM1.S, RPMI-8226 | Synergistic cytotoxicity | [6][7] |
| LU-102 (β2 inhibitor) | MM cell lines | Synergistic cytotoxicity | [7] |
Combination with Chemotherapy in Glioblastoma
In a preclinical model of glioblastoma, combining ONX-0914 with the standard chemotherapeutic agent temozolomide (TMZ) resulted in reduced tumor progression.[11]
| Combination Agent | Model | Effect | Reference |
| Temozolomide (TMZ) | Mouse xenograft | Reduced tumor progression | [11] |
Combination with Immunotherapy
Early-phase clinical trials are investigating the combination of immunoproteasome inhibitors like ONX-0914 with checkpoint inhibitors, aiming to enhance anti-tumor immune responses.[12]
| Combination Agent | Cancer Type | Status | Reference |
| Pembrolizumab | Advanced Carcinoma | Early-phase trial | [12] |
| Nivolumab | Advanced Carcinoma | Early-phase trial | [12] |
Combination with Anti-malarial Drugs
In vitro studies have explored the interaction of ONX-0914 with standard anti-malarial drugs against Plasmodium falciparum.
| Combination Agent | P. falciparum Strains | Effect | Reference |
| Artemisinin (ART) | ART- and CQ-resistant | Synergistic activity | [3] |
| Chloroquine (CQ) | Not specified | Antagonistic activity | [3] |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies involving ONX-0914 in combination therapies.
Protocol 1: In Vitro Synergism Study in Multiple Myeloma Cells
Objective: To determine the synergistic cytotoxic effect of ONX-0914 in combination with Bortezomib.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare serial dilutions of ONX-0914 and Bortezomib in culture medium.
-
Treatment: Treat cells with ONX-0914 alone, Bortezomib alone, or the combination of both at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the combination index (CI) using the Chou-Talalay method to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for in vitro synergism study.
Protocol 2: In Vivo Glioblastoma Xenograft Study
Objective: To evaluate the efficacy of ONX-0914 in combination with Temozolomide (TMZ) in a mouse xenograft model of glioblastoma.[11]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Glioblastoma cell line (e.g., U87MG)
-
This compound
-
Temozolomide (TMZ)
-
Vehicle solution (e.g., 4% DMSO in PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 U87MG cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Vehicle control
-
ONX-0914 alone
-
TMZ alone
-
ONX-0914 + TMZ
-
-
Treatment Administration:
-
Administer ONX-0914 (e.g., 15 mg/kg, intraperitoneally, 3 times weekly).[13]
-
Administer TMZ (dose and schedule as per established protocols).
-
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.
Caption: Workflow for in vivo xenograft study.
Concluding Remarks
This compound, as a selective immunoproteasome inhibitor, holds significant promise for combination therapies in both oncology and autoimmune diseases. The presented data and protocols offer a foundational framework for researchers to explore and validate the therapeutic potential of ONX-0914 in combination with other agents. Further investigations into optimal dosing, scheduling, and patient selection will be crucial for the clinical translation of these promising preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 6. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 11. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoproteasome acted as immunotherapy ‘coffee companion’ in advanced carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
Experimental Design for ONX-0914 TFA Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to ONX-0914 TFA
ONX-0914, also known as oprozomib, is a potent and selective inhibitor of the immunoproteasome. Specifically, it targets the chymotrypsin-like activity of the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[4] By selectively inhibiting the immunoproteasome, ONX-0914 has shown therapeutic potential in various models of autoimmune diseases and cancer.[2][3][4] ONX-0914 is often supplied as a trifluoroacetate (TFA) salt, which is readily soluble in organic solvents like DMSO for in vitro studies.[5][6]
Mechanism of Action
ONX-0914 irreversibly binds to the LMP7 subunit of the immunoproteasome, leading to the inhibition of its proteolytic activity. This selective inhibition results in several downstream effects, including the disruption of antigen presentation, blockage of pro-inflammatory cytokine production (such as IL-23, TNF-α, and IL-6), and induction of apoptosis in malignant cells.[1][2] In some cancer cell lines, ONX-0914 has been shown to induce cell cycle arrest and autophagy, often through the regulation of the p53 tumor suppressor protein.[7]
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a cancer cell line model is outlined below. This workflow can be adapted for other research areas, such as immunology or autoimmune disease studies.
Data Presentation: In Vitro Efficacy of ONX-0914
The following tables summarize the reported in vitro efficacy of ONX-0914 in various cell lines.
Table 1: Cytotoxicity of ONX-0914 in Human Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | EC50 / IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | Hoechst 33342 Staining | 48 | 0.33 | [1] |
| Raji (Burkitt's Lymphoma) | Fluorescent Densitometry | Not Specified | 0.0057 | [2] |
| Human PBMC | CellTiter-Glo | Not Specified | >1 (Low Cytotoxicity) | [1] |
| U937 (Histiocytic Lymphoma) | Trypan Blue Exclusion | 72 | ~0.05 - 0.1 | [8][9] |
| HL-60 (Promyelocytic Leukemia) | Trypan Blue Exclusion | 72 | ~0.1 - 0.2 | [8][9] |
| THP-1 (Monocytic Leukemia) | Trypan Blue Exclusion | 72 | <0.05 | [8][9] |
| LN229 (Glioblastoma) | MTT Assay | 24 | ~1 | [7] |
| GBM8401 (Glioblastoma) | MTT Assay | 24 | ~1 | [7] |
| U87MG (Glioblastoma) | MTT Assay | 24 | ~1 | [7] |
Table 2: In Vivo Dosing of ONX-0914 in Murine Models
| Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |
| Rheumatoid Arthritis | 2-10 mg/kg, every other day | Intravenous (i.v.) | Ameliorated disease signs | [5] |
| Lupus | Not Specified | Not Specified | Reduction in autoantibodies | [2] |
| TRAMP (Prostate Cancer) | 10 mg/kg, 3 times a week | Not Specified | Not Specified | |
| Mdx (Muscular Dystrophy) | 10 mg/kg, on Day 2, 4, 6 | Subcutaneous | Not Specified | [3] |
| Diabetic Cardiomyopathy | Not Specified | Not Specified | Attenuated cardiac fibrosis | [10] |
| Atherosclerosis | 10 mg/kg, 3 times a week | Intraperitoneal | Reduced atherosclerosis | [11] |
| Acute Lymphoblastic Leukemia | 15 mg/kg | Not Specified | Delayed tumor growth | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 694.7 g/mol (as this compound), dissolve 6.947 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[13] Aliquot to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for flow cytometry-based apoptosis detection.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol provides a general framework for analyzing protein expression changes following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved caspase-3, p53, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchhub.com [researchhub.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. promega.com [promega.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. bosterbio.com [bosterbio.com]
- 11. promega.com [promega.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
Measuring Immunoproteasome Activity After ONX-0914 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, formerly known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] Specifically, ONX-0914 targets the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[2][5] Its selectivity makes it a valuable tool for studying the specific functions of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[6][7]
These application notes provide detailed protocols for measuring the activity of the immunoproteasome in biological samples following treatment with ONX-0914. The protocols cover the assessment of β5i subunit-specific activity using a fluorogenic substrate, as well as methods to evaluate the downstream functional consequences of immunoproteasome inhibition, such as altered T-cell differentiation and cytokine production.
Data Presentation
Table 1: Specificity of ONX-0914 for Proteasome Subunits
This table summarizes the half-maximal inhibitory concentration (IC50) values of ONX-0914 for both immunoproteasome (i) and constitutive (c) proteasome catalytic subunits. The data highlights the selectivity of ONX-0914 for the β5i subunit.
| Proteasome Subunit | IC50 (nM) | Selectivity (fold vs. β5i) |
| Immunoproteasome | ||
| β5i (LMP7) | 39 | 1 |
| β1i (LMP2) | ~600 | ~15 |
| β2i (MECL-1) | >1000 | >25 |
| Constitutive Proteasome | ||
| β5 | ~273 | ~7 |
| β1 | >1000 | >25 |
| β2 | >1000 | >25 |
Data compiled from multiple sources indicating a 20- to 40-fold greater selectivity for the β5i subunit over the constitutive β5 subunit.[1][8]
Table 2: Effects of ONX-0914 on Cytokine Production
This table outlines the typical effects of ONX-0914 on the production of key cytokines by various immune cell types.
| Cytokine | Cell Type | Effect of ONX-0914 | Reference |
| IL-6 | Monocytes, Macrophages | Decreased | [1][3] |
| TNF-α | Monocytes, Macrophages | Decreased | [1][3] |
| IL-17 | Th17 cells | Decreased | [3][9] |
| IL-22 | Th17 cells | Decreased | [9] |
| GM-CSF | T cells, PBMCs | Decreased | [3] |
| IL-23 | Monocytes | Decreased | [1] |
Experimental Protocols
Protocol 1: Measurement of β5i Immunoproteasome Activity using a Fluorogenic Substrate
This protocol describes how to measure the chymotrypsin-like activity of the immunoproteasome β5i subunit in cell lysates using the fluorogenic substrate Ac-ANW-AMC. To ensure the measured activity is specific to the immunoproteasome, a parallel measurement is performed in the presence of ONX-0914.[10]
Materials:
-
Cells or tissues of interest
-
ONX-0914 (prepared in DMSO)
-
Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
-
Ac-ANW-AMC fluorogenic substrate (stock solution in DMSO)
-
Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)
-
BCA or Bradford protein assay reagent
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 345-380 nm, Emission: 445-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with the desired concentration of ONX-0914 or vehicle control (DMSO) for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Proteasome Activity Lysis Buffer on ice.
-
Homogenize the lysate by passing it through a 26G needle 10-15 times.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Proteasome Activity Assay:
-
Prepare a reaction mixture in a black 96-well plate. For each sample, prepare two wells: one for total chymotrypsin-like activity and one for non-immunoproteasome activity.
-
To each well, add 10-15 µg of cell lysate.
-
To the "non-immunoproteasome activity" wells, add ONX-0914 to a final concentration that ensures complete inhibition of β5i (e.g., 1 µM). Add an equivalent volume of DMSO to the "total activity" wells.
-
Prepare a master mix of the Proteasome Activity Assay Buffer containing the Ac-ANW-AMC substrate at the desired final concentration (e.g., 12.5 µM).
-
Add the assay buffer/substrate mix to each well to a final volume of 100 µl.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 3 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
The specific immunoproteasome β5i activity is the difference between the rate of the "total activity" well and the "non-immunoproteasome activity" (ONX-0914 treated) well.
-
Normalize the activity to the protein concentration of the lysate.
-
Protocol 2: Analysis of T-Helper Cell Differentiation (Th1 and Th17)
This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of ONX-0914, followed by analysis of key transcription factors and cytokine production by intracellular flow cytometry.
Materials:
-
Naive CD4+ T cells (isolated from spleen or lymph nodes)
-
RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Plate-bound anti-CD3 and anti-CD28 antibodies
-
For Th1 differentiation: IL-12, anti-IL-4 antibody
-
For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody
-
ONX-0914 (prepared in DMSO)
-
Brefeldin A
-
PMA and Ionomycin
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), IL-17A (for Th17), T-bet (for Th1), and RORγt (for Th17)
-
Flow cytometer
Procedure:
-
T-Cell Differentiation:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/ml.
-
Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.
-
Add ONX-0914 at the desired concentrations (e.g., 100-300 nM) or vehicle control (DMSO).
-
Incubate the cells at 37°C and 5% CO2 for 3-5 days.
-
-
Intracellular Cytokine Staining:
-
Four to five hours before harvesting, restimulate the cells with PMA (50 ng/ml) and Ionomycin (500 ng/ml) in the presence of Brefeldin A (10 µg/ml).
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (IFN-γ, IL-17A) and transcription factors (T-bet, RORγt) with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Analyze the percentage of cells expressing IFN-γ and T-bet (for Th1) or IL-17A and RORγt (for Th17) in the ONX-0914-treated versus vehicle-treated samples.
-
Mandatory Visualizations
Caption: Workflow for measuring immunoproteasome activity.
Caption: ONX-0914's impact on T-cell signaling pathways.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term In Vivo ONX-0914 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[4][5] By selectively targeting LMP7, ONX-0914 modulates the inflammatory response, showing therapeutic potential in various preclinical models of autoimmune diseases, cancer, and other inflammatory conditions.[1][6][7][8][9]
These application notes provide detailed protocols for the long-term in vivo administration of ONX-0914, summarize key quantitative data from preclinical studies, and illustrate the signaling pathways affected by its mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from representative long-term in vivo studies using ONX-0914.
Table 1: Effects of ONX-0914 on Tumor Growth and Body Weight
| Experimental Model | Treatment Protocol | Duration | Key Findings | Reference |
| Human Glioblastoma (LN229 xenograft) | 15 mg/kg, daily | 15 days | Significant tumor regression in combination with temozolomide. No significant difference in body weight. | [7] |
| Acute Lymphoblastic Leukemia (SEM cell xenograft) | 15 mg/kg | 3 weeks | Significantly delayed tumor growth, comparable to bortezomib initially. | [10] |
| Colitis-Associated Cancer (Apc Min/+ mice) | 10 mg/kg, every other day | 35 days | Significantly decreased tumor burden. | [6] |
Table 2: Effects of ONX-0914 on Inflammatory and Metabolic Parameters
| Experimental Model | Treatment Protocol | Duration | Key Findings | Reference |
| Duchenne Muscular Dystrophy (MDX mice) | 10 mg/kg, s.c. on Day 2, 4, 6 | 9 days | No significant change in muscle immune infiltrates (CD45+ cells) in this short-term study. | [11] |
| Atherosclerosis (LDLr-/- mice) | 10 mg/kg, 3x weekly, i.p. | 7 weeks | Significant reduction in atherosclerosis, dendritic cell and macrophage levels, and experienced T cells. Reduction in white adipose tissue mass. | [12] |
| Diabetic Cardiomyopathy (STZ-induced) | Not specified | 8 weeks | Ameliorated cardiac function (LVEF and LVFS). |
Experimental Protocols
Protocol 1: Long-Term ONX-0914 Administration in a Mouse Model of Duchenne Muscular Dystrophy
This protocol is adapted from a study investigating the short-term effects of ONX-0914 in MDX mice.[11] For long-term studies, the treatment duration can be extended.
1. Materials:
- ONX-0914 (Selleckchem, Houston, TX, USA)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sodium citrate
- Sterile water for injection
- MDX mice and wild-type (WT) littermates
- Standard laboratory equipment for subcutaneous injections
2. Formulation Preparation:
- Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6.0).
- Dissolve ONX-0914 in the vehicle to a final concentration for a 10 mg/kg dosage at an administration volume of 100 µL/20 g body weight.
- The vehicle solution (without ONX-0914) serves as the control.
3. Animal Dosing and Monitoring:
- House mice under standard laboratory conditions.
- Administer ONX-0914 (10 mg/kg) or vehicle subcutaneously (s.c.). For longer-term studies, dosing can be performed 2-3 times per week.
- Monitor animal health and body weight regularly throughout the study.
4. Endpoint Analysis:
- At the end of the treatment period, euthanize mice and collect tissues of interest (e.g., muscle, spleen).
- Perform histological analysis for inflammatory infiltrates (e.g., CD45+ staining).
- Conduct molecular analysis (e.g., Western blot) to assess proteasome subunit content and signaling pathway activation.
Protocol 2: Long-Term ONX-0914 Administration in a Mouse Xenograft Model of Cancer
This protocol is a general guideline based on studies in glioblastoma and leukemia models.[7][10]
1. Materials:
- ONX-0914
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Tumor cells (e.g., LN229 human glioblastoma cells)
- Immunocompromised mice (e.g., nude or NSG mice)
- Equipment for intravenous or intraperitoneal injections and tumor volume measurement.
2. Tumor Implantation:
- Implant tumor cells into the appropriate site in the mice (e.g., subcutaneously or orthotopically).
- Allow tumors to establish to a palpable size before starting treatment.
3. Dosing and Monitoring:
- Prepare the ONX-0914 formulation. A common dose is 15 mg/kg.
- Administer ONX-0914 or vehicle via the desired route (e.g., intraperitoneally, intravenously) at a specified frequency (e.g., daily or 3 times per week).
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
4. Endpoint Analysis:
- Euthanize mice when tumors reach a predetermined size or at the study endpoint.
- Excise tumors and weigh them.
- Perform downstream analyses such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and autophagy (e.g., p62), and Western blotting for signaling pathway components.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling
ONX-0914 selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and modulates T-cell differentiation.[5][8][11] Key signaling pathways affected include the TGFβ-Smad3 and ERK pathways.
Caption: Mechanism of action of ONX-0914 and its downstream effects.
TGFβ-Smad3 Signaling Pathway
ONX-0914 has been shown to inhibit the TGFβ-Smad3 signaling pathway, which is implicated in fibrosis and endothelial-mesenchymal transition.
Caption: Inhibition of the TGFβ-Smad3 signaling pathway by ONX-0914.
ERK Signaling Pathway
Studies have demonstrated that ONX-0914 treatment can lead to a reduction in the sustained phosphorylation of ERK, thereby impairing T-cell activation.
References
- 1. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. bioconductor.org [bioconductor.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Use of ONX-0914 TFA in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] ONX-0914 selectively targets the catalytic subunits of the immunoproteasome, making it a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases and certain cancers.[5][6]
These application notes provide detailed protocols and quantitative data for the use of ONX-0914 TFA (the trifluoroacetic acid salt form) in primary immune cell assays, intended to guide researchers in immunology and drug development.
Mechanism of Action
ONX-0914 is an epoxyketone-based inhibitor that primarily targets the chymotrypsin-like activity of the immunoproteasome subunit β5i, also known as low-molecular mass polypeptide-7 (LMP7).[2][7] At efficacious doses, it also demonstrates significant inhibition of the β1i (LMP2) subunit and minor effects on the β2i (MECL-1) subunit.[5] Its selectivity for immunoproteasome subunits over their constitutive counterparts (e.g., β5c) allows for targeted modulation of immune cell functions with a potentially wider therapeutic window compared to non-selective proteasome inhibitors.[5][8]
The inhibition of the immunoproteasome by ONX-0914 leads to several downstream effects on immune cells:
-
Reduced Antigen Presentation : It blocks the presentation of LMP7-specific, MHC class I-restricted antigens.[1]
-
Modulation of T-Cell Differentiation : It limits the differentiation of proinflammatory Th1 and Th17 helper T cells and may promote the differentiation of regulatory T cells (Tregs).[2][3]
-
Inhibition of Cytokine Secretion : It significantly reduces the production of various proinflammatory cytokines by T cells, monocytes, and peripheral blood mononuclear cells (PBMCs).[3][7]
-
Impaired T and B Cell Activation : It can restrain the activation of primary T and B cells.[9]
Data Presentation: Quantitative Effects of ONX-0914
The following tables summarize the quantitative data on the selectivity and functional effects of ONX-0914 in various assays.
Table 1: Selectivity and Potency of ONX-0914
| Target Subunit | Potency / Selectivity | Cell Type / System | Reference |
|---|---|---|---|
| LMP7 (β5i) | ~10 nM (IC₅₀) | Cell-free assay | [1] |
| LMP7 (β5i) vs. β5c | 20 to 40-fold more selective for LMP7 | Cell-free assay | [1][5] |
| LMP2 (β1i) | ~60% inhibition at efficacious doses | Animal models | [5] |
| Mycobacterial Proteasome | Kᵢ = 5.2 µM (noncompetitive inhibitor) | In vitro |[7][10] |
Table 2: Effects of ONX-0914 on Cytokine Production
| Cytokine | Inhibition Level | Cell Type | ONX-0914 Concentration | Reference |
|---|---|---|---|---|
| IL-23 | ~90% | Activated Monocytes | LMP7-selective concentrations | [1] |
| TNF-α | ~50% | Activated Monocytes | LMP7-selective concentrations | [1] |
| IL-6 | ~50% | Activated Monocytes | LMP7-selective concentrations | [1] |
| IFN-γ | ~60% | T Cells | LMP7-selective concentrations | [1] |
| IL-2 | ~50% | T Cells | LMP7-selective concentrations | [1] |
| IL-17A | Significantly reduced | T Cells (in psoriatic mice) | Not specified |[11] |
Table 3: Effective Concentrations in Primary Cell Assays
| Assay | Cell Type | Effective Concentration Range | Notes | Reference |
|---|---|---|---|---|
| Proteasome Activity | THP-1, HL-60, U937 | 50 nM | 70-90% inhibition of chymotrypsin-like activity after 6h | [12] |
| T-Cell Activation | Primary human CD4+ T cells | 200 - 300 nM | Reduced ERK-phosphorylation and CD69 up-regulation | [9][13] |
| Th17 Differentiation | Mouse CD4+ T cells | 100 - 300 nM | Inhibition of differentiation over 4 days | [13] |
| Viability | ALL cell lines | 400 nM (4h exposure) | Complete loss of viability |[6] |
Experimental Protocols
General Reagent Preparation: this compound Stock Solution
-
Solvent : this compound is typically dissolved in dimethyl sulfoxide (DMSO).[13]
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage : Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to the cells (typically ≤ 0.1%).
This protocol describes how to measure the inhibitory effect of ONX-0914 on the proliferation of primary T cells using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.
Materials:
-
Primary T cells (e.g., human PBMCs or mouse splenocytes)
-
T-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)[14]
-
RPMI-1640 medium with 10% FBS, 1% Penicillin/Streptomycin, 50 µM β-mercaptoethanol
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)[13]
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Methodology:
-
Isolate T-Cells : Isolate primary CD4+ or CD8+ T cells from fresh PBMCs or splenocytes using a negative selection kit according to the manufacturer's protocol.[14]
-
CFSE Labeling :
-
Resuspend T cells at 1x10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-1 µM.
-
Incubate for 10 minutes at 37°C, protected from light.[14]
-
Quench the reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS).
-
Wash the cells twice with complete culture medium to remove excess CFSE.
-
-
Cell Plating and Treatment :
-
Resuspend CFSE-labeled T cells in complete culture medium and plate 1x10⁵ cells per well in a 96-well plate.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Prepare serial dilutions of ONX-0914 in complete medium and add to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control.
-
-
Incubation : Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis :
-
Harvest the cells from the plate.
-
Stain with a viability dye (e.g., 7-AAD or Fixable Viability Dye) to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer, detecting CFSE in the FITC channel. Proliferating cells will show successive halving of CFSE fluorescence intensity.
-
Quantify the percentage of divided cells and the proliferation index in the ONX-0914-treated groups compared to the vehicle control.
-
This protocol outlines the procedure for assessing the effect of ONX-0914 on cytokine production from primary immune cells, such as PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin/Streptomycin
-
Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, Phytohemagglutinin (PHA) for T cells)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cytokine measurement kit (e.g., ELISA or multiplex bead array)[15]
Methodology:
-
Isolate PBMCs : Isolate PBMCs from fresh human whole blood using Ficoll-Paque or a similar density gradient medium.
-
Cell Plating :
-
Wash the isolated PBMCs and resuspend them in complete culture medium.
-
Plate 2x10⁵ PBMCs per well in a 96-well plate.
-
-
Treatment with ONX-0914 :
-
Add diluted ONX-0914 or vehicle control (DMSO) to the wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and engage its target before stimulation.
-
-
Stimulation :
-
Add the desired stimulant to the wells. For example, use LPS (100 ng/mL) to stimulate cytokine release from monocytes or PHA (5 µg/mL) for T-cell-dependent cytokine release.
-
Include unstimulated and vehicle-only stimulated controls.
-
-
Incubation : Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator. The optimal time depends on the specific cytokine being measured.[15]
-
Supernatant Collection :
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification :
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatants using a suitable method like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[15]
-
Calculate the percentage of cytokine inhibition in ONX-0914-treated wells relative to the vehicle-treated stimulated control.
-
Troubleshooting and Considerations
-
Cytotoxicity : At higher concentrations or with prolonged exposure, ONX-0914 can induce apoptosis.[6][9] It is crucial to perform a dose-response curve and assess cell viability (e.g., using Trypan Blue, 7-AAD, or an MTS assay) to distinguish between specific immunomodulatory effects and general cytotoxicity.
-
Selectivity : While highly selective for the immunoproteasome, ONX-0914 can inhibit constitutive proteasomes at higher concentrations (e.g., >1 µM).[8] Experiments should include appropriate concentration ranges to ensure on-target effects.
-
Solvent Control : Always include a vehicle (DMSO) control at the same final concentration used for the highest dose of ONX-0914 to account for any solvent effects.
-
Donor Variability : Primary human immune cells exhibit significant donor-to-donor variability in their responses.[16] It is recommended to use cells from multiple healthy donors (e.g., 6-8 donors) to ensure the reproducibility and generalizability of the results.[15]
-
Kinetics : The effects of ONX-0914 can be time-dependent. A time-course experiment may be necessary to determine the optimal treatment and incubation times for a specific assay. For example, some studies use a short 1-hour pulse treatment, while others use continuous exposure.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 12. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. ema.europa.eu [ema.europa.eu]
- 16. nc3rs.org.uk [nc3rs.org.uk]
Troubleshooting & Optimization
ONX-0914 TFA solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA. Here you will find information on solubility, solution preparation, and best practices for experimental use.
Troubleshooting Guide: Solubility Issues
Researchers may occasionally encounter challenges with the solubility of this compound. This guide addresses common problems and provides practical solutions.
Problem 1: this compound is not dissolving or is precipitating out of solution.
-
Possible Cause: Incorrect solvent selection, low-quality or old solvent, or insufficient dissolution technique.
-
Solution:
-
Solvent Selection: Use high-purity, anhydrous DMSO for preparing stock solutions.[1][2] ONX-0914 is also soluble in Ethanol.[3] It is insoluble in water.[3]
-
Solvent Quality: Use fresh, high-quality DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of ONX-0914.[1][2]
-
Dissolution Technique: To aid dissolution, warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[3] Sonication is also recommended for preparing in vivo formulations.[4]
-
Problem 2: Inconsistent results in in vitro assays.
-
Possible Cause: Compound precipitation in aqueous media or degradation of the stock solution.
-
Solution:
-
Prevent Precipitation: When diluting the DMSO stock solution into aqueous buffers for cell-based assays, ensure the final DMSO concentration is kept low to prevent precipitation.
-
Storage: Store stock solutions properly to maintain stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2][5] It is recommended to use freshly prepared solutions.[3]
-
Quantitative Solubility Data
The following table summarizes the solubility of ONX-0914 in common laboratory solvents.
| Solvent | Concentration | Remarks | Source |
| DMSO | >10 mM | - | [3] |
| DMSO | ≥29.03 mg/mL | - | [3] |
| DMSO | ≥ 35 mg/mL (60.28 mM) | Use newly opened, hygroscopic DMSO for best results. | [2] |
| DMSO | 50 mg/mL (86.11 mM) | Sonication is recommended. | [4] |
| DMSO | 100 mg/mL (172.21 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Ethanol | ≥69 mg/mL | - | [3] |
| Water | Insoluble | - | [3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for in vitro experiments?
A1: To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][2] For example, to prepare a 10 mM stock solution, you can dissolve the appropriate mass of this compound in the calculated volume of DMSO. The following workflow outlines the general procedure.
Q2: What is the recommended procedure for preparing this compound for in vivo studies?
A2: For in vivo administration, this compound is typically formulated in a vehicle containing DMSO and other co-solvents. A common formulation consists of a sequential addition of solvents. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[4] It is crucial to ensure the solution is clear after adding each solvent before proceeding to the next.[4]
Another suggested in vivo formulation involves 10% DMSO and 90% corn oil.[1] The choice of formulation will depend on the specific experimental requirements and route of administration.
Q3: How does this compound function as a proteasome inhibitor?
A3: ONX-0914 is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.[6] It primarily targets the LMP7 (low-molecular mass polypeptide-7), which is the chymotrypsin-like subunit of the immunoproteasome.[2][5] By inhibiting LMP7, ONX-0914 can block the production of pro-inflammatory cytokines and attenuate disease progression in models of autoimmune diseases like arthritis.[3][5][6]
Q4: Are there any special handling or storage recommendations for this compound?
A4: Yes, proper handling and storage are crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the powder at -20°C for up to 3 years.[2]
-
Stock Solutions: As mentioned, store DMSO stock solutions in aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][5]
-
Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[7]
-
General Tip: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing ONX-0914 TFA concentration for in vitro experiments
Welcome to the technical support center for ONX-0914 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their in vitro experiments with this selective immunoproteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ONX-0914?
ONX-0914 is a potent and selective inhibitor of the low-molecular mass polypeptide-7 (LMP7 or β5i), which is the chymotrypsin-like catalytic subunit of the immunoproteasome.[1][2] It functions as a noncompetitive and irreversible inhibitor.[1] This selectivity allows for the targeted inhibition of proteasome activity in immune cells, which predominantly express the immunoproteasome, with minimal effects on the constitutive proteasome found in most other cell types.[3] However, at higher concentrations or with prolonged exposure, it can also inhibit other proteasome subunits, including the constitutive β5 subunit.[4]
Q2: What are the primary applications of ONX-0914 in in vitro research?
In vitro, ONX-0914 is widely used to:
-
Investigate the role of the immunoproteasome in various biological processes.
-
Block the production of pro-inflammatory cytokines, such as IL-6, IL-23, and TNF-α, in immune cells like peripheral blood mononuclear cells (PBMCs) and monocytes.[2][5]
-
Study the effects on T-cell differentiation and activation.[6][7]
-
Induce apoptosis and autophagy in cancer cell lines, such as glioblastoma and acute lymphoblastic leukemia.[8][9][10]
-
Explore its therapeutic potential in models of autoimmune diseases and cancer.[2]
Q3: How does ONX-0914 differ from broad-spectrum proteasome inhibitors like Bortezomib?
The primary difference lies in their selectivity. ONX-0914 preferentially targets the LMP7 subunit of the immunoproteasome, which is highly expressed in immune cells.[1][3] Bortezomib, on the other hand, is a non-selective inhibitor that targets both the constitutive and immunoproteasome.[4] This selectivity makes ONX-0914 a valuable tool for studying the specific functions of the immunoproteasome and may offer a better safety profile with reduced off-target effects in non-immune cells.[11]
Q4: How should this compound be reconstituted and stored?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO).[11] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years.[11] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[6][11] It is advisable to use fresh DMSO, as moisture can reduce solubility.[11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my cell line.
-
Possible Cause: The concentration of ONX-0914 may be too high for your specific cell type. Different cell lines exhibit varying sensitivity to ONX-0914. For instance, hematopoietic cell lines like THP-1 have been shown to be more sensitive than others.[4][12]
-
Solution:
-
Perform a dose-response curve: Test a wide range of ONX-0914 concentrations (e.g., from low nanomolar to micromolar) to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
-
Reduce incubation time: Shorter exposure to ONX-0914 may achieve the desired inhibitory effect without causing excessive cell death. Some studies have used pulse treatments as short as one hour.[13][14]
-
Assess off-target effects: At higher concentrations, ONX-0914 can inhibit the constitutive proteasome, which can lead to general cytotoxicity.[4] If possible, measure the inhibition of both immunoproteasome and constitutive proteasome activity to ensure selectivity.
-
Issue 2: No significant effect observed after ONX-0914 treatment.
-
Possible Cause 1: The concentration of ONX-0914 may be too low.
-
Solution 1: Increase the concentration of ONX-0914 based on published data for similar cell types or your own dose-response experiments.
-
Possible Cause 2: The cell line may not express sufficient levels of the immunoproteasome.
-
Solution 2:
-
Verify immunoproteasome expression: Confirm the expression of the LMP7 subunit in your cell line using Western blotting or qPCR.
-
Induce immunoproteasome expression: In some cell types, immunoproteasome expression can be induced by treatment with pro-inflammatory cytokines like interferon-gamma (IFN-γ).
-
-
Possible Cause 3: The experimental endpoint may not be appropriate for assessing the effects of ONX-0914.
-
Solution 3: ONX-0914's effects can be multifaceted. Consider evaluating various parameters, such as specific cytokine secretion, changes in key signaling pathways (e.g., NF-κB, ERK), induction of apoptosis markers (e.g., cleaved PARP, caspase-3), or accumulation of ubiquitinated proteins.
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Instability of reconstituted ONX-0914.
-
Solution 1: Ensure proper storage of the ONX-0914 stock solution (aliquoted, at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution 2: Maintain consistent cell passage numbers, confluency, and overall cell health, as these factors can influence the cellular response to inhibitors.
-
Possible Cause 3: Issues with the this compound salt form.
-
Solution 3: Be aware that the trifluoroacetic acid (TFA) salt is common for peptide-based inhibitors. While generally not an issue at typical working concentrations, ensure that the final TFA concentration in your culture medium is not confounding your results, especially at very high ONX-0914 concentrations. A vehicle control containing an equivalent amount of TFA can be included.
Quantitative Data
Table 1: Effective Concentrations of ONX-0914 in Various In Vitro Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome |
| Human Raji cells | Proteasome subunit inhibition | IC50 = 5.7 nM | Not specified | Inhibition of β5i subunit |
| Human PC-3 cells | Cytotoxicity | EC50 = 0.33 µM | 48 hours | Reduction in cell viability |
| Human PBMCs | Cytotoxicity | EC50 = 0.29 µM | 72 hours | Decrease in cell viability |
| Human Glioblastoma (LN229, GBM8401, U87MG) | Cell Viability | 1 µM | 24 hours | Reduced cell viability |
| Human Hematopoietic (THP-1, HL-60, U937) | Cell Viability | 0 - 200 nM | 72 hours | Dose-dependent decrease in viability |
| J-Lat 10.6 cells | Western Blot | 100 - 150 nM | 48 hours | Accumulation of poly-ubiquitinated proteins |
| Primary rat cortical cultures | Neuronal survival | Up to 0.1 µM | 48 hours | No significant effect on survival |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of ONX-0914 on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of ONX-0914 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of ONX-0914. Include a vehicle control (DMSO equivalent to the highest ONX-0914 concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 3 hours.[3]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
2. Western Blotting for Protein Expression Analysis
This protocol provides a general workflow for analyzing changes in protein expression following ONX-0914 treatment.
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, cleaved PARP, LMP7)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with the desired concentration of ONX-0914 for the appropriate time.
-
Lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.[15]
-
Visualize the protein bands using an imaging system.
-
3. Cytokine Production Assay (ELISA)
This protocol outlines a general method for measuring the secretion of a specific cytokine from cells treated with ONX-0914.
-
Materials:
-
Immune cells (e.g., PBMCs, splenocytes)
-
This compound
-
Cell stimulant (e.g., LPS, anti-CD3/anti-CD28 antibodies)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
-
-
Procedure:
-
Plate the immune cells in a culture plate.
-
Pre-treat the cells with various concentrations of ONX-0914 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.
-
Incubate for the recommended time for cytokine secretion (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.
-
Visualizations
References
- 1. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage | MDPI [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. protocols.io [protocols.io]
ONX-0914 TFA off-target effects on constitutive proteasome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of ONX-0914 TFA on the constitutive proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONX-0914?
ONX-0914 is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells. It primarily targets the β5i (LMP7) and, to a lesser extent, the β1i (LMP2) catalytic subunits of the immunoproteasome.[1][2][3][4] This selectivity allows for targeted modulation of immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.[5][6]
Q2: Does ONX-0914 have off-target effects on the constitutive proteasome?
Yes, while ONX-0914 is highly selective for the immunoproteasome, it can exhibit off-target effects on the constitutive proteasome, particularly at higher concentrations or with long-term exposure.[1] The primary off-target subunit is the β5 subunit of the constitutive proteasome.[1][2]
Q3: How selective is ONX-0914 for the immunoproteasome over the constitutive proteasome?
Studies have shown that ONX-0914 is approximately 20 to 40-fold more selective for the β5i subunit of the immunoproteasome than for the β5 subunit of the constitutive proteasome.[1][2]
Q4: What are the potential consequences of off-target inhibition of the constitutive proteasome?
Inhibition of the constitutive proteasome, which is essential for protein homeostasis in most cell types, can lead to cellular toxicity.[1] However, the relatively high selectivity of ONX-0914 for the immunoproteasome contributes to its lower neurotoxicity compared to pan-proteasome inhibitors like bortezomib, as neuronal cells primarily express the constitutive proteasome.[6]
Q5: Can cells develop resistance to ONX-0914 through changes in proteasome composition?
Some evidence suggests that cells may adapt to immunoproteasome inhibition by upregulating the expression of constitutive proteasome subunits.[7] This compensatory mechanism could potentially contribute to acquired resistance to ONX-0914's effects over time.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in non-immune cell lines.
-
Possible Cause: The concentration of ONX-0914 being used may be too high, leading to significant off-target inhibition of the constitutive proteasome.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 values for both immunoproteasome and constitutive proteasome activity in your specific cell line.
-
Lower the concentration: Use the lowest effective concentration that provides maximal immunoproteasome inhibition with minimal impact on the constitutive proteasome.
-
Reduce exposure time: Shorten the incubation period with ONX-0914 to minimize cumulative off-target effects.
-
Cell Line Selection: If possible, use cell lines that predominantly express the immunoproteasome for your primary experiments.
-
Issue 2: Inconsistent results in proteasome activity assays.
-
Possible Cause 1: Contamination from other cellular proteases.
-
Troubleshooting Steps:
-
Consider using a capture-based proteasome activity assay (CAPA) to specifically isolate proteasomes before measuring activity, which can reduce background noise from other proteases.[8]
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Steps:
Issue 3: Difficulty in detecting a clear window of selectivity between immunoproteasome and constitutive proteasome inhibition.
-
Possible Cause: The cell line used may express a mixed population of standard proteasomes, immunoproteasomes, and intermediate proteasomes.
-
Troubleshooting Steps:
-
Characterize Proteasome Subunit Expression: Use techniques like Western blotting or qRT-PCR to determine the relative expression levels of β1, β1i, β2, β2i, β5, and β5i subunits in your cell line.
-
Use Subunit-Specific Assays: Employ assays that can distinguish the activity of different proteasome subtypes.
-
Consider Genetically Modified Cell Lines: Utilize cell lines with knockouts of specific proteasome subunits to dissect the effects of ONX-0914 more clearly.[2]
-
Data Presentation
Table 1: Selectivity Profile of ONX-0914
| Parameter | Value | Reference |
| Selectivity (β5i vs. β5) | 20 to 40-fold | [1][2] |
| LMP7 (β5i) Inhibition (at 0.8 µM) | Nearly complete | [4] |
| LMP2 (β1i) Inhibition (at 0.8 µM) | 60 - 80% | [4] |
| LMP7 (β5i) Inhibition (in vivo, mouse MTD) | > 95% | [3] |
| LMP2 (β1i) Inhibition (in vivo, mouse MTD) | 60 - 80% | [3] |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the chymotrypsin-like activity of the proteasome in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well, black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of ONX-0914 or a vehicle control for the desired duration.
-
-
Cell Lysis and Substrate Addition:
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~460-465 nm for AMC-based substrates.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control wells.
-
Normalize the fluorescence signal to the number of cells or total protein concentration.
-
Calculate the percentage of proteasome inhibition for each ONX-0914 concentration.
-
Protocol 2: In-Gel Peptidase Activity Assay
This method allows for the separation and visualization of the activity of different proteasome complexes.[12]
-
Sample Preparation:
-
Prepare cell lysates in a non-denaturing buffer.
-
Determine the protein concentration of the lysates.
-
-
Native PAGE:
-
Run the lysates on a native polyacrylamide gel to separate the different proteasome complexes (26S, 20S).[12]
-
-
Activity Staining:
-
After electrophoresis, incubate the gel in a buffer containing a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).[12]
-
-
Visualization:
-
Visualize the fluorescent bands under a UV transilluminator. The intensity of the bands corresponds to the peptidase activity of the different proteasome species.
-
Visualizations
Caption: Selectivity pathway of ONX-0914 for proteasomes.
Caption: Workflow for a cell-based proteasome inhibition assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 6. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 10. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 11. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONX-0914 TFA Storage and Handling
Welcome to the technical support center for ONX-0914 TFA. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3][4] Some sources suggest that for extended periods, storage at -80°C is preferable.[2][4] While the compound may be stable for short periods at room temperature or 4°C, these conditions are not recommended for long-term storage.[1][3]
Q2: How should I handle the vial of lyophilized this compound upon removal from cold storage?
To prevent moisture contamination, which can significantly decrease the long-term stability of the peptide, it is crucial to allow the vial to warm to room temperature in a desiccator before opening it.[1][2][3] This practice minimizes the condensation of atmospheric moisture onto the product.
Q3: Can I store this compound in solution?
Storing peptides in solution is generally not recommended for long periods due to limited shelf life.[1][3] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's stability.[1] These aliquots should be stored at -20°C or colder.[1] For optimal stability in solution, use sterile buffers with a pH of around 5-6.[1]
Q4: What are the signs of this compound degradation?
Degradation may not always be visible. The most reliable method to assess the purity and integrity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the main peak area and the appearance of new peaks in the chromatogram are indicative of degradation.
Q5: Are there any specific chemical incompatibilities I should be aware of when preparing solutions?
While specific degradation pathways for ONX-0914 are not extensively detailed in the provided search results, peptides, in general, can be susceptible to oxidation, especially those containing certain amino acids like C, M, N, Q, and W.[1][3] Although the structure of ONX-0914 does not contain these specific residues, it is good practice to use deoxygenated solvents and purge the vial with an inert gas like nitrogen or argon before sealing and storage.
Troubleshooting Guides
Issue 1: Suspected Degradation of Lyophilized Powder
Symptoms:
-
Reduced biological activity in experiments compared to previous batches.
-
Inconsistent results between different vials of the same lot.
-
Visible changes in the appearance of the lyophilized powder (e.g., clumping, discoloration).
Troubleshooting Steps:
-
Review Storage and Handling Procedures:
-
Confirm that the product has been consistently stored at or below -20°C.
-
Verify that the vial was allowed to equilibrate to room temperature in a desiccator before each use.
-
Ensure the vial cap was securely sealed after each use.
-
-
Analytical Verification:
-
If available, perform HPLC analysis on a small sample to check for purity and the presence of degradation products. Compare the chromatogram to the certificate of analysis or a previously validated standard.
-
-
Contact Technical Support:
-
If you suspect degradation, contact the supplier's technical support with your lot number, storage conditions, and any analytical data you have collected.
-
Issue 2: Poor Solubility or Precipitation in Solution
Symptoms:
-
The compound does not fully dissolve in the recommended solvent (e.g., DMSO).
-
Precipitation is observed after the solution is prepared or stored.
Troubleshooting Steps:
-
Verify Solvent Quality:
-
Check Concentration:
-
Ensure you are not exceeding the solubility limit. The solubility of ONX-0914 in DMSO is reported to be high (e.g., ≥29.03 mg/mL).[6]
-
-
Aid Dissolution:
-
Gentle warming to 37°C or brief sonication can help dissolve the compound.[6]
-
-
pH of Aqueous Buffers:
-
If diluting a DMSO stock solution into an aqueous buffer, consider the pH. For peptides, a slightly acidic pH (5-6) can sometimes improve stability in solution.[1]
-
Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term | Protect from moisture and light.[1][2][4] Allow vial to warm to room temperature in a desiccator before opening.[1][2][3] |
| In Solution (Stock) | -20°C to -80°C | Short-term | Aliquot to avoid freeze-thaw cycles.[1] Use sterile, slightly acidic buffers (pH 5-6) for better stability.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound over time.
1. Objective: To determine the percentage of degradation of this compound under specific storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) for mobile phase
-
HPLC system with a C18 column and UV detector
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a freshly prepared sample (Time 0) to obtain an initial chromatogram.
-
Store the remaining stock solution and lyophilized powder under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), prepare and inject samples as described above.
-
Analyze the chromatograms to determine the peak area of the intact ONX-0914 and any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining ONX-0914 at each time point relative to the initial (Time 0) peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
References
Troubleshooting unexpected results with ONX-0914 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONX-0914 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PR-957 TFA) is a selective and irreversible inhibitor of the immunoproteasome.[1][2][3] Its primary target is the Low-Molecular-Mass Polypeptide-7 (LMP7), which is the chymotrypsin-like subunit of the immunoproteasome.[1][3] By inhibiting LMP7, ONX-0914 blocks cytokine production and can attenuate the progression of experimental arthritis.[1][3] It is significantly more selective for the immunoproteasome over the constitutive proteasome, which is expressed in most cell types.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -80°C for up to 6 months or at -20°C for one month in a sealed container, away from moisture.[1] Stock solutions are typically prepared in DMSO.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q3: In which experimental models has ONX-0914 shown efficacy?
ONX-0914 has demonstrated efficacy in various preclinical models of autoimmune diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and colitis.[4][5] It has also been investigated for its potential in treating certain cancers, such as acute lymphoblastic leukemia and multiple myeloma, and for its ability to reactivate latent HIV-1.[3][6][7]
Troubleshooting Guide
Issue 1: Unexpected or High Levels of Cell Death/Cytotoxicity
Q: I am observing higher than expected cytotoxicity in my cell culture experiments with ONX-0914. What could be the cause?
A: Several factors could contribute to unexpected cytotoxicity:
-
Off-target effects: While ONX-0914 is selective for the immunoproteasome, at higher concentrations it can inhibit other proteasome subunits, including the constitutive proteasome, which can lead to broad cellular toxicity.[4] It is 20- to 40-fold more selective for the LMP7 subunit over the β5 constitutive subunit.[4]
-
Cell type sensitivity: Cells that primarily express the constitutive proteasome, such as neurons, may be more susceptible to the off-target effects of ONX-0914, leading to apoptosis.[8]
-
Prolonged exposure: Longer incubation times with ONX-0914 can lead to increased inhibition of other proteasome subunits and result in greater cytotoxicity.[6][9] For example, a 4-hour exposure to 400 nM ONX-0914 resulted in a complete loss of viability in some cell lines.[9]
Troubleshooting Steps:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the immunoproteasome without causing significant off-target cytotoxicity.
-
Reduce exposure time: Consider shorter incubation periods. For instance, a 1-hour pulse treatment has been used to mimic clinical scenarios.[6]
-
Confirm proteasome subunit expression: If possible, verify the relative expression levels of immunoproteasome versus constitutive proteasome subunits in your cell line. Cells with low immunoproteasome expression may be more sensitive to off-target effects.
Issue 2: Lack of Efficacy or Weaker Than Expected Effect
Q: My results show a weaker than expected effect of ONX-0914 on cytokine inhibition or cell signaling. What are the potential reasons?
A: A lack of efficacy can stem from several experimental variables:
-
Suboptimal concentration: The effective concentration of ONX-0914 can vary significantly between cell lines and experimental conditions.
-
Incomplete immunoproteasome inhibition: Inhibition of LMP7 alone may not be sufficient to produce the desired effect in all biological contexts. Some studies suggest that inhibition of multiple immunoproteasome subunits is necessary for full efficacy.[4]
-
Drug stability and solubility: Improper storage or handling of this compound can lead to its degradation. Solubility issues in aqueous media can also reduce its effective concentration.
-
Cell-specific differences: The molecular basis of ONX-0914's effects can be cell-type specific. For example, in lymphocytes, its effects on T-cell activation are linked to impaired proteostasis and ERK signaling.[10]
Troubleshooting Steps:
-
Increase concentration: Carefully increase the concentration of ONX-0914, while monitoring for cytotoxicity.
-
Verify compound integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions. When preparing working solutions, ensure complete dissolution.
-
Investigate downstream signaling: Analyze downstream signaling pathways to confirm target engagement. For example, assess the phosphorylation status of ERK or the accumulation of poly-ubiquitinated proteins.[1][10]
Issue 3: Contradictory or Unexpected Pro-Inflammatory Effects
Q: I am observing an unexpected increase in some pro-inflammatory markers after ONX-0914 treatment. Is this a known phenomenon?
A: Yes, in certain contexts, ONX-0914 has been associated with unexpected pro-inflammatory outcomes.
-
Viral infection models: In a mouse model of coxsackievirus B3-induced myocarditis, ONX-0914 treatment initiated before infection led to increased viral cytotoxicity and infiltration of myeloid immune cells.[11][12] This was attributed to a lack of selectivity for the cardiac immunoproteasome and inhibition of the standard proteasome.[11][12]
-
Cytokine expression in specific cell lines: In some hematopoietic cell lines, ONX-0914 treatment has been shown to increase the mRNA levels of pro-inflammatory chemokines like CXCL8.[13]
Troubleshooting Steps:
-
Evaluate the experimental context: Be aware that the effects of ONX-0914 can be highly dependent on the specific disease model and the timing of administration.
-
Measure a broad panel of cytokines: To get a complete picture, analyze a wide range of pro- and anti-inflammatory cytokines and chemokines.
-
Assess off-target inhibition: If possible, measure the activity of both immunoproteasome and constitutive proteasome subunits to determine the selectivity of the inhibition in your specific experimental system.
Data and Protocols
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (LMP7 inhibition) | Cell-free assay | ~10 nM | [2] |
| IC50 (Proteasome subunit β-5i) | Raji cells | 0.0057 µM | [2] |
| EC50 (Cytotoxicity) | Caco-2 cells | 1.3 µM | [3] |
| EC50 (Cytotoxicity) | Fibroblast cells | 0.16 µM | [3] |
| Effective In Vivo Dose (Arthritis model) | Mice | 2-10 mg/kg (i.v.) | [1] |
| Maximum Tolerated Dose | Mice | 30 mg/kg | [2] |
Experimental Protocols
In Vitro Cell-Based Assay for Cytokine Inhibition
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Treatment: Treat PBMCs with ONX-0914 (e.g., 200 nM) for 1 hour.[14]
-
Stimulation: Induce cytokine production by adding an inflammatory stimulus (e.g., 1 ng/ml LPS) for 24 hours.[14]
-
Analysis: Collect the cell culture supernatants and analyze the expression of inflammatory cytokines (e.g., IL-23, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.[14]
In Vivo Mouse Model of Arthritis
-
Model Induction: Induce collagen antibody-induced arthritis (CAIA) or collagen-induced arthritis (CIA) in mice.[14]
-
Treatment: Administer ONX-0914 intravenously at doses ranging from 2 to 10 mg/kg on specific days post-induction (e.g., days 4, 6, and 8 for CAIA).[1]
-
Assessment: Monitor disease progression by scoring visible signs of arthritis. Circulating levels of autoantibodies and markers of cartilage breakdown can also be measured.[14]
Visualizations
Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome.
Caption: A general workflow for experiments involving ONX-0914.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Technical Support Center: ONX-0914 TFA In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONX-0914 TFA in animal studies. The information is intended to help minimize toxicity and ensure the successful execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Injection Site Reactions (e.g., swelling, redness, irritation) | - High concentration of this compound- Vehicle incompatibility or irritation- Suboptimal injection technique | - Dilute the formulation: Decrease the concentration of this compound if possible, while maintaining the desired dose, by increasing the injection volume (within acceptable limits for the animal model).- Vehicle optimization: Ensure the vehicle is well-tolerated. For subcutaneous injections, a solution of 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (pH 6) has been used successfully. For intravenous administration, a formulation in 10% Captisol in 10 mM citrate buffer (pH 3.5) has been reported for analogous compounds.- Rotate injection sites: Avoid repeated injections into the same site.- Proper injection technique: Ensure proper subcutaneous or intravenous injection technique to minimize tissue damage. |
| Weight Loss or Reduced Food/Water Intake | - Systemic toxicity- Gastrointestinal effects- Dehydration | - Monitor animal health closely: Record body weight, food and water intake, and general appearance daily.- Dose reduction: If significant weight loss (>10-15%) is observed, consider reducing the dose or frequency of administration.- Supportive care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food.- Evaluate for gastrointestinal distress: Observe for signs of diarrhea or other gastrointestinal issues. |
| Signs of Immunosuppression (e.g., opportunistic infections) | - Inhibition of immunoproteasome function in immune cells | - Maintain a sterile environment: House animals in a clean or specific-pathogen-free (SPF) facility to minimize exposure to pathogens.- Prophylactic antibiotics: In long-term studies, or if infections are observed, consult with a veterinarian about the potential use of prophylactic antibiotics.- Monitor immune cell populations: If feasible, monitor complete blood counts (CBC) with differentials to assess for changes in lymphocyte, neutrophil, and other immune cell populations.[1][2] |
| Unexpected Pro-inflammatory Response | - Complex immunomodulatory effects of immunoproteasome inhibition | - Monitor inflammatory markers: Measure serum cytokine and chemokine levels (e.g., IL-6, TNF-α) to characterize the inflammatory response.[2]- Histopathological analysis: At the end of the study, perform histopathological analysis of relevant tissues to assess for inflammation. |
| Neurotoxicity (e.g., ataxia, paralysis, behavioral changes) | - Although less common than with broad-spectrum proteasome inhibitors, off-target effects on the constitutive proteasome at high doses could be a concern. | - Dose confirmation: Ensure the correct dose is being administered. The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[2]- Neurological examination: Perform regular, standardized neurological examinations to detect any subtle changes in motor function or behavior.- Comparison with vehicle controls: Carefully compare the behavior and motor function of this compound-treated animals with vehicle-treated controls. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in mice?
A common effective and well-tolerated dose in various mouse models is 10 mg/kg, administered subcutaneously or intravenously.[3] However, the optimal dose may vary depending on the disease model and experimental endpoint. A dose-response study is recommended to determine the optimal dose for your specific application.
2. How should I prepare and store this compound for in vivo studies?
-
Solubility: ONX-0914 is soluble in DMSO. For in vivo formulations, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle.
-
Formulation: A frequently used vehicle for subcutaneous injection is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[3] Another option for intravenous administration involves using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Storage: Stock solutions in DMSO can be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
3. What are the expected effects of ONX-0914 on immune cells?
ONX-0914 is a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, which is highly expressed in immune cells. Its primary mechanism of action involves modulating the activity of these cells. In preclinical models, ONX-0914 has been shown to:
-
Reduce the production of pro-inflammatory cytokines such as IL-2, IL-17, IL-23, and IFN-γ.[4]
-
Inhibit the differentiation of Th1 and Th17 cells.[4]
-
Impair T and B cell activation.[3]
-
Reduce the infiltration of immune cells into tissues in models of autoimmune disease.[4]
4. Are there any concerns related to the trifluoroacetate (TFA) salt form?
Trifluoroacetic acid (TFA) is a common counterion used in the purification of synthetic peptides and small molecules. While high concentrations of TFA can be toxic, the amount present as a salt with ONX-0914 at therapeutic doses is generally considered to be low and unlikely to cause significant toxicity. Studies on the parenteral administration of TFA in animal models suggest a low order of acute toxicity. However, as with any compound, it is good practice to include a vehicle-only control group in your experiments to account for any potential effects of the formulation components.
5. How does the toxicity of ONX-0914 compare to other proteasome inhibitors like bortezomib?
ONX-0914 has been shown to have a more favorable safety profile compared to broad-spectrum proteasome inhibitors like bortezomib. Specifically, ONX-0914 exhibits significantly lower neurotoxicity in preclinical models.[5] This is attributed to its selectivity for the immunoproteasome, which is primarily expressed in immune cells, thereby sparing the constitutive proteasome found in most other cell types, including neurons.
Quantitative Data Summary
Table 1: In Vivo Dosing and Administration of ONX-0914 in Mice
| Animal Model | Dose | Route of Administration | Vehicle | Reference |
| Duchenne Muscular Dystrophy (MDX mice) | 10 mg/kg | Subcutaneous | 10% (w/v) sulfobutylether-β-cyclodextrin, 10 mM sodium citrate (pH 6) | [3] |
| Rheumatoid Arthritis (collagen-induced) | 2, 6, 10 mg/kg | Intravenous | Not specified | [6] |
| Systemic Lupus Erythematosus | 10 mg/kg | Subcutaneous | Not specified | [7] |
| Atherosclerosis (LDLr-/- mice) | 10 mg/kg | Intraperitoneal | Not specified | [2] |
| Acute Lymphoblastic Leukemia Xenograft | 15 mg/kg | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Administration in Mice
This protocol is adapted from a study in MDX mice.[3]
-
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sodium citrate
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a 10 mM sodium citrate solution in sterile water.
-
Adjust the pH of the sodium citrate solution to 6.0 using citric acid or sodium hydroxide.
-
Add SBE-β-CD to the sodium citrate solution to a final concentration of 10% (w/v).
-
Dissolve the SBE-β-CD completely. This may require gentle warming or sonication.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL).
-
Ensure the this compound is fully dissolved.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation as recommended (typically at 4°C for short-term use, or aliquot and freeze at -20°C or -80°C for long-term storage).
-
Visualizations
Caption: Mechanism of ONX-0914 in modulating the immune response.
Caption: General workflow for monitoring toxicity in animal studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 4. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasome acted as immunotherapy ‘coffee companion’ in advanced carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for ONX-0914 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] This guide will help you interpret dose-response curves and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
ONX-0914 is a potent and selective, non-competitive irreversible inhibitor of the low-molecular mass polypeptide-7 (LMP7), which is the chymotrypsin-like subunit of the immunoproteasome.[1][2] This selectivity allows it to have minimal cross-reactivity with the constitutive proteasome.[4] By inhibiting LMP7, ONX-0914 blocks the production of pro-inflammatory cytokines such as IL-23, TNF-α, and IL-6, and can attenuate disease progression in models of autoimmune diseases like rheumatoid arthritis.[4][5]
Q2: What are the typical IC50 values for ONX-0914?
The half-maximal inhibitory concentration (IC50) for ONX-0914 can vary depending on the cell line and assay conditions. For instance, in human Raji cells, the IC50 for the inhibition of the proteasome subunit beta-5i is 0.0057 µM.[4] It is crucial to determine the IC50 empirically in your specific experimental system.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO at concentrations of 100 mg/mL (172.21 mM).[4] For cell-based assays, it is recommended to prepare a stock solution in fresh, moisture-free DMSO.[4] To avoid repeated freeze-thaw cycles that can inactivate the product, it is best to aliquot the stock solution and store it at -20°C for several months.[5] When preparing working solutions, the stock can be further diluted in an appropriate solvent like corn oil for in vivo experiments.[4]
Q4: What are some common in vivo doses for ONX-0914?
In mouse models of rheumatoid arthritis, intravenous (i.v.) administration of ONX-0914 at doses of 2, 6, and 10 mg/kg has been shown to block disease progression in a dose-dependent manner.[1][5] The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg body weight.[4] For subcutaneous (s.c.) administration in mdx mice, a dose of 10 mg/kg has been used.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number across all wells. Use a multichannel pipette for cell plating. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and perform dilutions carefully. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No observable effect of ONX-0914 | Inactive compound. | Ensure proper storage of the compound at -20°C in aliquots. Avoid repeated freeze-thaw cycles. Purchase the compound from a reputable supplier. |
| Low expression of the immunoproteasome in the cell line. | Verify the expression of the LMP7 subunit in your cell line of interest using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express the immunoproteasome (e.g., hematopoietic cells).[7] | |
| Insufficient incubation time. | The optimal incubation time can vary. Perform a time-course experiment to determine the ideal duration for your specific assay and cell line. A 72-hour incubation has been used for cell viability assays.[7] | |
| Unexpected cytotoxicity at low concentrations | Off-target effects. | While ONX-0914 is selective for LMP7, at higher concentrations, it can inhibit other immunoproteasome subunits like LMP2 and MECL-1.[5][8] It is also 20- to 40-fold more selective for the β5i subunit over the constitutive β5 subunit, so some off-target effects on the constitutive proteasome are possible at high concentrations.[8] Consider using a lower concentration range or a different readout that is more specific to immunoproteasome activity. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process. | |
| Inconsistent results between in vitro and in vivo studies | Poor bioavailability or rapid metabolism in vivo. | Review the formulation and route of administration. ONX-0914 has been administered intravenously and subcutaneously.[1][6] Consider pharmacokinetic studies to determine the drug's stability and concentration in vivo. |
| Differences in the tumor microenvironment or immune cell populations. | The in vivo environment is more complex. The efficacy of ONX-0914 can be influenced by the presence of immune cells and cytokines.[8] |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Assay |
| IC50 | 0.0057 µM | Human Raji cells | Inhibition of proteasome subunit beta-5i[4] |
| Ki | 5.2 µM | Mycobacterial proteasome | Noncompetitive irreversible inhibition[1][2] |
| In Vivo Efficacy | 2-10 mg/kg (i.v.) | Mouse model of arthritis | Amelioration of disease signs[1][5] |
| In Vivo Efficacy | 15 mg/kg (p.o., q.d. for 5 days on, 2 days off) | Human EBC1 cells xenografted in nude mice | Antitumor activity[4] |
| Maximum Tolerated Dose (MTD) | 30 mg/kg | Mice | [4] |
Key Experimental Methodologies
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., U937, HL-60, THP-1) in a 96-well plate at a predetermined optimal density.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0-200 nM).[7] Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Viability Assessment: Assess cell viability using a suitable method, such as Trypan Blue exclusion, MTT, or a commercial viability kit like Alamar Blue.[7][9]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the ONX-0914 concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for Proteasome Subunit Inhibition
-
Cell Treatment: Treat cells (e.g., J-Lat 10.6) with varying concentrations of ONX-0914 (e.g., 100 nM, 150 nM) for a defined period (e.g., 48 hours).[1] Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against poly-ubiquitinated proteins to assess the accumulation of proteins that would normally be degraded by the proteasome.[1] Use a loading control antibody (e.g., beta-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the band intensities to determine the extent of proteasome inhibition.
Visualizations
Caption: Mechanism of action of ONX-0914.
Caption: Experimental workflow for a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid freeze-thaw damage to ONX-0914 TFA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of ONX-0914 TFA to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: To ensure the stability and activity of your this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, stock solutions should be kept at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
| Storage Temperature | Duration | Recommendation |
| -80°C | Up to 6 months | Optimal for long-term storage [1] |
| -20°C | Up to 1 month | Suitable for short-term storage [1] |
| Room Temperature | Not Recommended | Potential for rapid degradation |
Q2: Why is it critical to avoid freeze-thaw cycles for this compound solutions?
A2: Repeated freeze-thaw cycles can compromise the stability and efficacy of this compound. While small molecules are generally less susceptible to freeze-thaw damage than large biomolecules like proteins, repeated cycles can still lead to degradation. Potential issues include:
-
Chemical Degradation: The process of freezing and thawing can introduce physical stress on the molecule, potentially leading to the breakdown of its chemical structure.
-
Water Absorption: Dimethyl sulfoxide (DMSO), a common solvent for this compound, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each freeze-thaw cycle can introduce more water into the solution, which may alter the compound's solubility and stability.
-
Reduced Potency: Degradation or changes in the solution can lead to a decrease in the effective concentration of the active compound, resulting in diminished or inconsistent experimental outcomes.
To mitigate these risks, it is best practice to prepare single-use aliquots of your stock solution.
Q3: How should I prepare and store aliquots of my this compound stock solution?
A3: Proper aliquoting is a simple yet effective way to preserve the integrity of your this compound.
Experimental Protocols
Protocol 1: Preparation of Single-Use Aliquots
-
Dissolve this compound: Prepare your stock solution in a suitable solvent, such as DMSO, to the desired concentration.
-
Determine Aliquot Volume: Calculate the volume needed for a single experiment to avoid having leftover solution that would need to be re-frozen.
-
Dispense Aliquots: Carefully dispense the calculated volume into individual, sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Storage: Immediately store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).
Troubleshooting Guides
Problem: I am observing inconsistent or weaker than expected results in my experiments using this compound.
This issue could be related to the degradation of the compound due to improper handling.
Troubleshooting Steps:
-
Review Storage and Handling Practices:
-
Confirm that the stock solution has been stored at the correct temperature and for a duration within the recommended timeframe.
-
Determine the number of freeze-thaw cycles the stock solution has undergone. If it has been subjected to multiple cycles, it is advisable to use a fresh vial.
-
-
Prepare a Fresh Stock Solution:
-
If you suspect degradation, the most straightforward solution is to prepare a fresh stock solution from a new vial of this compound powder.
-
Ensure the powder has been stored according to the manufacturer's instructions.
-
-
Perform a Quality Control Check (If feasible):
-
For researchers with access to analytical instrumentation, a simple quality control check can provide insights into the integrity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis on your current stock solution and compare the chromatogram to that of a freshly prepared solution or a reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak, which could indicate degradation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment
-
Objective: To qualitatively assess the purity of an this compound solution.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for peptide-like molecules. The exact gradient will need to be optimized.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard solution to obtain a reference chromatogram.
-
Inject the stock solution .
-
Analysis: Compare the chromatograms. The presence of significant additional peaks or a reduction in the main peak's area in the test sample compared to the standard suggests degradation.
-
References
Addressing batch-to-batch variability of ONX-0914 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and how does it work?
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in immune cells.[1][2] It specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit.[2][3] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, including blocking the production of pro-inflammatory cytokines like IL-23, TNF-α, and IL-6.[1][3] This makes it a valuable tool for studying autoimmune diseases and certain cancers.[1][4]
Q2: What is the significance of the TFA counter-ion?
TFA (trifluoroacetic acid) is often used during the synthesis and purification of peptides and other synthetic molecules like ONX-0914.[5][6] It forms a salt with the active compound, which can affect its solubility, stability, and even its biological activity.[5][7] The presence of residual TFA can sometimes lead to variability in experimental results between different batches if the amount of TFA is not consistent.[5]
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2] When preparing solutions, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of ONX-0914.[1]
Q4: What are the typical working concentrations for ONX-0914?
The optimal concentration of ONX-0914 will vary depending on the cell type and experimental design. For in vitro studies, concentrations typically range from nanomolar to low micromolar. For example, the IC50 for LMP7 inhibition in cell-free assays is approximately 10 nM.[3] In cell-based assays, concentrations around 200 nM have been used to achieve selective inhibition of LMP7.[3] For in vivo studies in mouse models, doses have ranged from 2 to 15 mg/kg.[1][8][9]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of this compound can manifest as inconsistent results in your experiments. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent Inhibition of Immunoproteasome Activity
You observe that a new batch of this compound shows lower or higher potency in inhibiting immunoproteasome activity compared to a previous batch.
Workflow for Troubleshooting Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent this compound potency.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degradation of the compound | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and that fresh, anhydrous DMSO was used for dissolution.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2] |
| Variation in compound purity | Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity values. If there is a significant difference, this could explain the variability. |
| Inaccurate concentration of stock solution | Re-dissolve a fresh vial of the new batch, ensuring the correct volume of solvent is added. Use a calibrated pipette. Consider verifying the concentration using a spectrophotometer if an appropriate wavelength and extinction coefficient are known. |
| Different TFA content between batches | The amount of TFA can vary, affecting the net weight of the active compound. If the CoA indicates a significant difference in TFA content, you may need to adjust the amount of compound used to achieve the same molar concentration of the active ingredient. For highly sensitive assays, consider performing a counter-ion exchange to a more biologically compatible salt like hydrochloride or acetate.[5] |
Experimental Protocol: Dose-Response Curve for Immunoproteasome Inhibition
-
Cell Culture: Culture cells known to express the immunoproteasome (e.g., Raji cells) under standard conditions.
-
Compound Preparation: Prepare serial dilutions of both the old and new batches of this compound in fresh, anhydrous DMSO.
-
Treatment: Treat the cells with a range of concentrations of each batch of ONX-0914 for a predetermined time (e.g., 1 hour).
-
Assay: Measure immunoproteasome activity using a specific substrate that releases a fluorescent or luminescent signal upon cleavage by the LMP7 subunit.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value for each batch using non-linear regression.
Issue 2: Poor Solubility or Precipitation of the Compound
You notice that a new batch of this compound is difficult to dissolve or precipitates out of solution at the desired concentration.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Use of non-anhydrous DMSO | ONX-0914 solubility is sensitive to moisture.[1] Always use fresh, high-quality, anhydrous DMSO. |
| Incorrect solvent | While DMSO is the recommended solvent for stock solutions, some in vivo formulations may require different vehicles, such as an aqueous solution of sulfobutylether-β-cyclodextrin and sodium citrate.[9][10] Ensure you are using the appropriate solvent for your application. |
| Low purity of the new batch | Impurities can affect the solubility of the compound. Review the CoA for the purity of the new batch. |
| Temperature effects | To aid dissolution, you can gently warm the solution to 37°C for a short period (e.g., 10 minutes) and/or use an ultrasonic bath.[3] |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
A new batch of this compound causes unexpected cellular toxicity or off-target effects at concentrations that were previously well-tolerated.
Signaling Pathway: ONX-0914 Mechanism of Action
Caption: Simplified signaling pathway of ONX-0914 action.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of toxic impurities | Review the CoA for the purity and identity of any impurities. If the impurity profile differs significantly between batches, this could be the source of toxicity. |
| Higher TFA content | High concentrations of TFA can be toxic to cells.[5] If the new batch has a significantly higher TFA content, this could contribute to increased cytotoxicity. Consider performing a counter-ion exchange. |
| Off-target inhibition | While ONX-0914 is selective for the immunoproteasome, at higher concentrations, it can inhibit other proteasome subunits.[4] If the new batch has a lower purity, you may be inadvertently using a higher effective concentration of the active compound, leading to off-target effects. Perform a careful dose-response for toxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for the new batch. |
Summary of Key Quality Control Parameters
To minimize batch-to-batch variability, we recommend verifying the following parameters for each new lot of this compound.
| Parameter | Recommended Specification | Potential Impact of Deviation |
| Purity (by HPLC) | >98% | Lower purity can lead to reduced potency and potential off-target effects or toxicity from impurities. |
| Identity (by MS and NMR) | Conforms to the expected structure | Incorrect structure will lead to a complete loss of activity. |
| TFA Content (by NMR or ion chromatography) | Reportable value (typically 10-15%) | High or variable TFA content can affect the net weight of the active compound and may contribute to cellular toxicity.[5][11] |
| Solubility | Soluble in DMSO at >10 mM[3] | Poor solubility can lead to inaccurate dosing and precipitation in assays. |
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experiments with this compound. If you continue to experience issues after following this guide, we recommend contacting your supplier for further technical support.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
ONX-0914 TFA cross-reactivity with other proteasome subunits
Welcome to the technical support center for ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ONX-0914 and what is its reported selectivity?
ONX-0914 is a potent and selective irreversible inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (also known as β5i or PSMB8).[1] In cell-free assays, it has been reported to be 20- to 40-fold more selective for LMP7 over the most sensitive constitutive proteasome subunit, β5c, and the immunoproteasome subunit LMP2 (β1i).[2]
Q2: I am observing higher than expected cytotoxicity in my experiments. Could this be due to cross-reactivity with other proteasome subunits?
Yes, while ONX-0914 is highly selective for LMP7, it can exhibit cross-reactivity with other proteasome subunits, especially at higher concentrations or with prolonged exposure.[3][4] At pharmacologically relevant doses, ONX-0914 can inhibit LMP2 (β1i) by approximately 60% and may also have minor effects on MECL-1 (β2i).[4][5] Furthermore, some studies have shown that in certain cellular contexts, particularly in non-immune cells with induced immunoproteasome expression, ONX-0914 can significantly inhibit the constitutive β5c subunit.[6] This off-target inhibition can lead to broader proteasome inhibition and increased cytotoxicity. We recommend performing a dose-response curve and assessing the inhibition of multiple proteasome subunits to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: My results with ONX-0914 are inconsistent over long-term experiments. What could be the cause?
Diminishing isoform selectivity of ONX-0914 has been observed over time in some experimental models.[6] As an irreversible inhibitor, its prolonged presence may lead to the gradual inhibition of off-target subunits, potentially altering the cellular response. Additionally, cells may adapt to proteasome inhibition by upregulating the expression of constitutive proteasome subunits, which could compensate for the inhibited immunoproteasomes and lead to a reduced effect of ONX-0914 over time.[5] For long-term studies, it is advisable to monitor the expression levels and activity of both immunoproteasome and constitutive proteasome subunits.
Quantitative Data Summary
The following table summarizes the reported IC50 values for ONX-0914 against various human proteasome subunits. Please note that these values can vary depending on the assay conditions and cell type used.
| Proteasome Subunit | Alternative Name | IC50 Value (nM) | Reference |
| β5i | LMP7, PSMB8 | 24 | [7] |
| β5c | PSMB5 | 540 | [7] |
| β2i | MECL-1, PSMB10 | 590 | [8] |
| β2c | PSMB7 | 1100 | [8] |
| β1i | LMP2, PSMB9 | ~60% inhibition at efficacious doses | [4][5] |
| β1c | PSMB6 | >1000 | Not explicitly quantified, but significantly higher than β5i |
Experimental Protocols
Proteasome Activity Assay Using a Fluorogenic Substrate
This protocol allows for the measurement of the chymotrypsin-like activity of the proteasome in cell lysates, which is primarily attributed to the β5c and β5i subunits.
Materials:
-
Cells of interest
-
This compound
-
Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 100 mM NaCl, 0.5 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM DTT, 0.05% SDS
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
-
Proteasome inhibitor for control (e.g., MG132 or Bortezomib)
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of ONX-0914 or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with Assay Buffer.
-
In a 96-well plate, add 50 µL of each cell lysate per well. Include wells with lysate from untreated cells and wells with a known proteasome inhibitor as positive and negative controls for inhibition.
-
Prepare the Suc-LLVY-AMC substrate solution in Assay Buffer to a final concentration of 100 µM.
-
-
Measurement:
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings every 5 minutes.
-
-
Data Analysis:
-
Determine the rate of AMC release (increase in fluorescence per unit of time) for each sample.
-
Subtract the rate of the blank (buffer only) from all readings.
-
Calculate the percentage of proteasome inhibition for each ONX-0914 concentration relative to the vehicle-treated control.
-
Activity-Based Probe (ABP) Profiling of Proteasome Subunits
This method allows for the direct visualization and quantification of the activity of individual proteasome subunits.
Materials:
-
Cells of interest
-
This compound
-
Activity-Based Probe (e.g., a fluorescently tagged, pan-reactive proteasome probe)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescent gel scanner
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with a range of ONX-0914 concentrations for the desired duration.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Probe Labeling:
-
Incubate a standardized amount of protein from each lysate (e.g., 20-50 µg) with the activity-based probe (typically 1-2 µM) for 1 hour at 37°C.
-
-
SDS-PAGE:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescent gel scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
The intensity of the fluorescent bands corresponding to the different proteasome subunits (which migrate at distinct molecular weights) is proportional to their activity.
-
Quantify the band intensities using appropriate software to determine the IC50 of ONX-0914 for each active subunit.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cell death | Off-target inhibition of constitutive proteasome subunits (e.g., β5c). | Perform a dose-response experiment to find the lowest effective concentration. Use the activity-based probe profiling protocol to confirm the selectivity of ONX-0914 at the chosen concentration in your specific cell type. |
| Inconsistent results in long-term experiments | 1. Diminished selectivity of ONX-0914 over time. 2. Cellular adaptation through upregulation of constitutive proteasomes. | 1. Consider shorter treatment times or intermittent dosing. 2. Monitor the expression levels of both immunoproteasome and constitutive proteasome subunits via Western blot or qPCR throughout the experiment. |
| Low signal in proteasome activity assay | 1. Insufficient proteasome activity in the lysate. 2. Degraded substrate. | 1. Increase the amount of cell lysate used in the assay. Ensure proper lysis to release proteasomes. 2. Aliquot and store the fluorogenic substrate protected from light and at -20°C to avoid degradation. Prepare fresh working solutions for each experiment. |
| No inhibition observed at expected concentrations | 1. Inactive ONX-0914. 2. Low expression of immunoproteasomes in the cell type used. | 1. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Confirm the expression of immunoproteasome subunits (LMP7, LMP2, MECL-1) in your cells of interest using Western blot or qPCR. Consider stimulating cells with interferon-gamma (IFN-γ) to induce immunoproteasome expression. |
Visualizations
Caption: Constitutive vs. Immunoproteasome Catalytic Subunits.
Caption: Mechanism of Action of ONX-0914.
Caption: Troubleshooting Workflow for ONX-0914 Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A humanized yeast proteasome identifies unique binding modes of inhibitors for the immunosubunit β5i - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing In Vivo Side Effects of ONX-0914 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vivo side effects of ONX-0914 TFA.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and what is its primary mechanism of action?
ONX-0914 (also known as PR-957) is a selective and irreversible inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in immune cells and tissues under inflammatory conditions. ONX-0914 specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit of the immunoproteasome.[1][2] By inhibiting LMP7, ONX-0914 can modulate immune responses, blocking the production of pro-inflammatory cytokines and interfering with T-cell differentiation.[1][3]
Q2: What are the potential in vivo side effects of this compound?
While ONX-0914 is designed for targeted inhibition of the immunoproteasome to improve the toxicity profile over broader proteasome inhibitors, potential side effects can still occur.[2] Preclinical studies have shown that long-term treatment with ONX-0914 is generally well-tolerated in some mouse and rat models with no obvious adverse effects.[3][4] However, researchers should be aware of potential issues such as:
-
Increased susceptibility to certain infections: One study noted that ONX-0914 treatment caused enhanced susceptibility to experimental intravenous infection with Candida albicans.[3][5]
-
Potential for off-target effects at higher doses: Although selective for the immunoproteasome, at higher concentrations, ONX-0914 may inhibit constitutive proteasome subunits, which could lead to broader toxicity.[5]
-
Injection site reactions: The related compound KZR-616, a derivative of ONX-0914, has been associated with mild to moderate injection site reactions, such as erythema and induration, in clinical trials.[6]
It is important to note that in some animal models, such as studies in mdx mice, ONX-0914 administration did not result in negative impacts on body weight, physical performance, or muscle characteristics compared to vehicle-treated animals.[4]
Q3: How does the side effect profile of ONX-0914 compare to broader proteasome inhibitors like bortezomib?
ONX-0914 is expected to have a better safety profile than non-selective proteasome inhibitors like bortezomib.[5] Non-selective inhibitors target both the constitutive and immunoproteasome, which can lead to a narrower therapeutic window and side effects like peripheral neuropathy.[5] By selectively targeting the immunoproteasome, which is primarily expressed in immune cells, ONX-0914 aims to limit on-target toxicity in other tissues.[2][7]
Troubleshooting Guides
Issue 1: Unexpected Signs of Toxicity or Morbidity
If you observe unexpected signs of toxicity, such as significant weight loss, lethargy, or ruffled fur in your animal models, consider the following troubleshooting steps.
Experimental Workflow for Monitoring and Mitigating Toxicity
Caption: Workflow for monitoring and managing potential in vivo toxicity.
Troubleshooting Steps:
-
Verify Drug Formulation and Dosage: Ensure that this compound was correctly formulated and that the dose administered was accurate. Improper formulation can lead to precipitation or poor bioavailability, while calculation errors can result in overdose.
-
Review the Dosing Schedule: In some studies, ONX-0914 has been administered on alternating days (e.g., on days 4, 6, and 8) rather than daily.[1] Continuous daily administration may lead to cumulative toxicity.
-
Assess Animal Health: Perform daily health checks, including body weight, food and water intake, and clinical signs of distress. A weight loss of more than 15-20% is often a humane endpoint.
-
Reduce the Dose: If signs of toxicity are observed, consider reducing the dose or the frequency of administration in subsequent cohorts.
-
Implement Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration or nutritional supplements if anorexia is observed.
Issue 2: Increased Susceptibility to Infections
Given that ONX-0914 modulates the immune system, a potential side effect is increased susceptibility to opportunistic infections.
Troubleshooting Steps:
-
Maintain a Sterile Environment: Ensure that animal housing and experimental procedures are conducted under sterile or specific-pathogen-free (SPF) conditions to minimize exposure to opportunistic pathogens.
-
Monitor for Signs of Infection: Be vigilant for signs of infection, which may include lethargy, weight loss, or localized inflammation.
-
Prophylactic Antibiotics/Antifungals: If your experimental model is prone to certain infections, or if you observe an increased incidence of infections, consider prophylactic treatment with appropriate antibiotics or antifungals. This approach has been shown to be effective in managing Candida albicans infections in ONX-0914-treated mice.[3]
-
Evaluate Immune Cell Populations: Use flow cytometry to analyze immune cell populations (T-cells, B-cells, neutrophils, etc.) in blood and tissues to understand the impact of ONX-0914 on the immune system in your model.
Quantitative Data on ONX-0914 Administration
The following table summarizes dosages and administration routes from various preclinical studies. Note that side effect reporting varies between studies.
| Study Focus | Animal Model | Dosage | Administration Route | Reported Side Effects/Observations | Citation |
| Arthritis | Mouse | 2-10 mg/kg | Intravenous (IV) | Ameliorated visible signs of disease at the highest dose. | [1] |
| Duchenne Muscular Dystrophy | mdx Mouse | 10 mg/kg | Subcutaneous (SC) | No negative impact on body weight, physical performance, or muscle characteristics. | [4] |
| Acute Lymphoblastic Leukemia | NSG Mouse | 15 mg/kg | Subcutaneous (SC) | Comparable to bortezomib in delaying tumor growth initially. | [8] |
| Fungal Infection | Mouse | Not specified | Not specified | Enhanced susceptibility to Candida albicans infection. | [3][5] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on a commonly used vehicle for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the solvents one by one to ensure proper mixing.
-
Dissolve the this compound powder in the final vehicle to achieve the desired concentration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
This protocol is adapted from information provided by MedChemExpress for this compound.[1]
Signaling Pathways and Mechanism of Action
Mechanism of ONX-0914 Action
Caption: ONX-0914 selectively inhibits the LMP7 subunit of the immunoproteasome.
This guide is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 4. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Impact of prolonged ONX-0914 TFA exposure on cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONX-0914 TFA, a selective inhibitor of the immunoproteasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the immunoproteasome (iP), a specialized form of the proteasome expressed in hematopoietic cells.[1][2] It primarily targets the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or β5i) and, to a lesser extent, the LMP2 (β1i) subunit.[3][4][5] By inhibiting these subunits, ONX-0914 blocks the proteolytic activity of the immunoproteasome, which plays a key role in processing antigens for MHC class I presentation, regulating cytokine production, and promoting T-cell differentiation.[1][3][6]
Q2: What is the difference between the immunoproteasome and the constitutive proteasome?
A2: The constitutive proteasome is present in most cell types and is responsible for general protein turnover. The immunoproteasome is primarily expressed in immune cells and is induced in other cells by inflammatory signals like interferon-gamma (IFN-γ).[2][7] It has different catalytic subunits (LMP7, LMP2, MECL-1) compared to the constitutive proteasome (β5, β1, β2). This difference in subunit composition allows for specialized functions in the immune system. ONX-0914 is designed to be selective for the immunoproteasome subunits, which should minimize effects on non-immune cells under normal conditions.[1][8]
Q3: Is this compound completely selective for the immunoproteasome?
A3: While highly selective, this compound is not completely specific. It is reported to be 20- to 40-fold more selective for the LMP7 (β5i) subunit over the constitutive β5 subunit.[3] At higher concentrations or with prolonged exposure, off-target inhibition of the constitutive proteasome can occur, potentially leading to cytotoxicity in cells that do not express the immunoproteasome.[3][9]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 6.95 mg of this compound (M.W. 694.75 g/mol ) in 1 mL of newly opened, anhydrous DMSO. Ultrasonic treatment may be needed to fully dissolve the compound.[6] It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my cell line, even at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Cells with high expression of immunoproteasomes, such as multiple myeloma and acute lymphoblastic leukemia (ALL) cell lines, are particularly sensitive to ONX-0914.[7][10] Even non-immune cells, like glioblastoma, can show reduced viability.[11]
-
Troubleshooting Steps:
-
Confirm Immunoproteasome Expression: Check the literature or perform a western blot to determine the expression levels of immunoproteasome subunits (LMP7/PSMB8, LMP2/PSMB9) in your cell line. Cells with higher immunoproteasome content are expected to be more sensitive.[7]
-
Perform a Dose-Response Curve: Run a viability assay (e.g., MTT or CellTiter-Glo) with a wide range of ONX-0914 concentrations (e.g., 1 nM to 10 µM) to determine the precise IC50 for your specific cell line and experimental duration.
-
Reduce Exposure Time: Prolonged exposure can increase cytotoxicity.[12] Consider shorter incubation times (e.g., 24h vs. 48h or 72h) to minimize cell death while still observing the desired inhibitory effects.
-
Issue 2: Inconsistent or no effect on cytokine production.
-
Possible Cause 1: Insufficient Inhibition. The concentration of ONX-0914 may be too low to achieve the required level of immunoproteasome inhibition. In mouse models, near-complete inhibition of LMP7 and 60-80% inhibition of LMP2 was required for efficacy.[10]
-
Possible Cause 2: Cell Activation State. The effect of ONX-0914 on cytokine production is most pronounced in activated immune cells.[1]
-
Troubleshooting Steps:
-
Verify Inhibition: If possible, use activity-based probes to confirm the inhibition of LMP7 and LMP2 in your cells after treatment.[7]
-
Optimize Concentration: Increase the concentration of ONX-0914 based on your dose-response data. Concentrations between 100 nM and 1 µM are often effective for inhibiting cytokine secretion and T-cell function.[2][6][13]
-
Ensure Proper Cell Stimulation: Make sure your cells are properly activated (e.g., with LPS for monocytes, or anti-CD3/CD28 for T cells) to induce cytokine production before or during treatment.[2][13]
-
Issue 3: Unexpected changes in cell signaling pathways (e.g., ERK, NF-κB).
-
Possible Cause 1: Proteostasis Stress. Inhibition of the immunoproteasome can lead to an accumulation of poly-ubiquitinated proteins, causing proteostasis stress. This can trigger various downstream signaling cascades.[2][6]
-
Possible Cause 2: Off-Target Effects. As mentioned, higher concentrations may inhibit the constitutive proteasome, which has broad effects on cellular signaling, including the NF-κB pathway.[14]
-
Troubleshooting Steps:
-
Monitor Ubiquitination: Perform a western blot for poly-ubiquitin to assess the level of proteostasis stress induced by your treatment.
-
Pathway Analysis: ONX-0914 has been shown to reduce the sustainment of ERK phosphorylation in T cells while leaving NF-κB largely unaffected at selective concentrations.[2] However, at higher, non-selective concentrations, NF-κB can be impacted.[14] Analyze key nodes of your pathway of interest (e.g., p-ERK, IκB) at different ONX-0914 concentrations and time points.
-
Use Controls: Compare the effects of ONX-0914 with a broad-spectrum proteasome inhibitor (like Bortezomib or MG132) to distinguish between immunoproteasome-specific and general proteasome inhibition effects.[6]
-
Quantitative Data Summary
Table 1: Cytotoxicity of ONX-0914 in Various Cell Lines
| Cell Line | Cell Type | Assay | Duration | IC50 / EC50 | Reference |
| Raji | Human Burkitt's Lymphoma | Fluorescent Densitometry | N/A | 5.7 nM (LMP7 inhibition) | [1] |
| PC-3 | Human Prostate Cancer | HCS Assay (Hoechst 33342) | 48 hrs | 0.33 µM | [15] |
| Human PBMC | Human Peripheral Blood Mononuclear Cells | CellTiter-Glo | N/A | > 10 µM | [15] |
| LN229 | Human Glioblastoma | MTT Assay | 24 hrs | ~0.8 µM (viability reduced to 53% at 1 µM) | [11] |
| U87MG | Human Glioblastoma | MTT Assay | 24 hrs | ~0.9 µM (viability reduced to 49% at 1 µM) | [11] |
| Multiple Myeloma (MM) Cell Lines | Human Multiple Myeloma | Alamar Blue | 48 hrs (1h pulse) | 50 - 200 nM | [7] |
| RS4;11 | Human B-cell Precursor ALL | Alamar Blue | 48 hrs (pulse) | ~200 nM | [12] |
Table 2: Reported Effects of ONX-0914 on Cellular Processes
| Cellular Process | Cell Type | Concentration | Effect | Reference |
| Cytokine Production (IL-23, TNF-α, IL-6) | Activated Monocytes | LMP7-selective conc. | ~90% reduction in IL-23, ~50% in TNF-α/IL-6 | [1] |
| Cytokine Production (IFN-γ, IL-2) | T cells | LMP7-selective conc. | ~60% reduction in IFN-γ, ~50% in IL-2 | [1] |
| T-cell Activation (CD69 upregulation) | Mouse CD4+ T cells | N/A (pulse tx) | ~50% reduction | [2] |
| Apoptosis Induction | Glioblastoma Cells | 1 µM | 10-27% apoptotic cells | [11] |
| Cell Cycle Arrest | Glioblastoma Cells | 0.25 - 1 µM | G1 phase arrest | [11] |
| ERK Phosphorylation | Mouse CD4+ T cells | N/A (pulse tx) | Reduced sustainment | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the media should be kept constant across all wells (typically ≤ 0.1%).
-
Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 2: Western Blot for Poly-ubiquitinated Proteins
-
Cell Lysis: Treat cells with this compound (e.g., 100-150 nM) or a positive control like MG132 (500 nM) for the desired time (e.g., 48 hours).[6] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (a 4-15% gradient gel is recommended for resolving a wide range of molecular weights) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]
Visualizations
Caption: Mechanism of this compound action on proteasome subunits and cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: ONX-0914 TFA Treatment and Cell Line Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to ONX-0914 TFA treatment.
Frequently Asked Questions (FAQs)
Q1: What is ONX-0914 and what is its mechanism of action?
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells.[1][2] Specifically, it targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β5i) subunit of the immunoproteasome.[1] At higher concentrations, it can also inhibit the LMP2 (β1i) subunit.[3][4] By inhibiting the immunoproteasome, ONX-0914 disrupts the degradation of proteins involved in various cellular processes, leading to the accumulation of misfolded proteins, cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[5][6]
Q2: In which cancer types has ONX-0914 shown activity?
Preclinical studies have demonstrated the activity of ONX-0914 in various hematological malignancies and solid tumors. These include acute lymphoblastic leukemia (ALL), particularly those with the MLL-AF4 fusion protein, multiple myeloma (MM), and glioblastoma.[4][6][7][8] Its selectivity for the immunoproteasome suggests it may be particularly effective in cancers of lymphoid origin and could potentially offer a better safety profile compared to less selective proteasome inhibitors that also target the constitutive proteasome found in all cells.[8][9]
Q3: What are the potential mechanisms by which cell lines can develop resistance to ONX-0914?
While specific resistance mechanisms to ONX-0914 are still under investigation, resistance to proteasome inhibitors, in general, can arise through several mechanisms. These may include:
-
Mutations in the drug target: Changes in the gene encoding the LMP7 subunit (PSMB8) could alter the drug binding site, reducing the inhibitory effect of ONX-0914.
-
Upregulation of proteasome subunits: Cells may increase the expression of proteasome subunits to compensate for the inhibition, thereby restoring overall proteasome activity.[10][11]
-
Activation of pro-survival signaling pathways: Increased activity of anti-apoptotic pathways (e.g., upregulation of Bcl-2 family proteins) or cell survival pathways can counteract the cytotoxic effects of ONX-0914.[10][11]
-
Increased drug efflux: Overexpression of multidrug resistance transporters could potentially pump ONX-0914 out of the cell, reducing its intracellular concentration.
-
Altered protein folding and stress response: Enhanced cellular capacity to handle the accumulation of misfolded proteins through chaperone proteins or the unfolded protein response (UPR) can mitigate the stress induced by proteasome inhibition.[12]
Q4: How do I determine if my cell line is sensitive or resistant to ONX-0914?
The sensitivity of a cell line to a drug is typically determined by its IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) value, which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[13] You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo assay) with a range of ONX-0914 concentrations.
Data Presentation: Cell Line Sensitivity to ONX-0914
The following tables summarize quantitative data on the sensitivity of various cell lines to ONX-0914 as reported in the literature and provide a hypothetical example of acquired resistance.
Table 1: Reported EC50/IC50 Values for ONX-0914 in Various Human Cell Lines
| Cell Line | Cancer Type | Assay Type | Value (µM) | Description |
| Caco-2 | Colorectal Adenocarcinoma | Cytotoxicity (Hoechst 33342) | EC50: 1.3 | Reduction in cell viability after 48 hours.[1] |
| HCT-116 | Colorectal Carcinoma | Cytotoxicity (Hoechst 33342) | EC50: 0.11 | Reduction in cell viability after 48 hours.[1] |
| Huh-7 | Hepatocellular Carcinoma | Cytotoxicity (Hoechst 33342) | EC50: 0.39 | Reduction in cell viability after 48 hours.[1] |
| Raji | Burkitt's Lymphoma | Proteasome Inhibition | IC50: 0.0057 | Inhibition of proteasome subunit β5i.[2] |
| LN229 | Glioblastoma | Cell Viability (MTT) | Approx. 1.0 | 53% reduction in viability after 24 hours.[6] |
| U87MG | Glioblastoma | Cell Viability (MTT) | Approx. 1.0 | 49% reduction in viability after 24 hours.[6] |
Table 2: Hypothetical Example of Acquired ONX-0914 Resistance
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| MM.1S | Parental, sensitive | 50 | 1x |
| MM.1S-ONX-R | ONX-0914 Resistant | 500 | 10x |
Troubleshooting Guide
Issue 1: My cell line shows little to no response to ONX-0914 treatment, even at high concentrations.
-
Question: Could my cell line have intrinsic resistance to ONX-0914? Answer: Yes, some cell lines may exhibit intrinsic resistance. This can be due to low or absent expression of the immunoproteasome. ONX-0914's primary target is the LMP7 subunit of the immunoproteasome.[1] Cells that predominantly express the constitutive proteasome may be less sensitive.
-
Recommendation: Perform a western blot or qPCR to check the expression levels of immunoproteasome subunits (LMP7/PSMB8, LMP2/PSMB9, MECL1/PSMB10) and compare them to the constitutive subunits (β5/PSMB5, β1/PSMB6, β2/PSMB7).
-
-
Question: Is it possible the ONX-0914 compound is degraded or inactive? Answer: this compound is generally stable, but improper storage or handling can lead to degradation.
-
Recommendation: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution. You can also test the compound on a known sensitive cell line (e.g., Raji or MM.1S) to verify its activity.
-
Issue 2: My cell line initially responded to ONX-0914, but now it is growing at previously cytotoxic concentrations.
-
Question: Has my cell line developed acquired resistance? Answer: This is a strong possibility. Continuous exposure to a cytotoxic agent can lead to the selection of a resistant population of cells.
-
Recommendation: Perform a dose-response curve (cell viability assay) on your current cell line and compare the IC50 value to that of the original, sensitive parental cell line (if available from earlier experiments or cryopreserved stocks). A significant increase in the IC50 value indicates acquired resistance.
-
-
Question: What are my next steps to understand this resistance? Answer: To investigate the mechanism of resistance, you can:
-
Sequence the PSMB8 gene: Look for mutations in the gene encoding the LMP7 subunit that might prevent ONX-0914 binding.
-
Assess proteasome activity: Use activity-based probes to measure the activity of different proteasome subunits in your resistant cells compared to sensitive cells in the presence and absence of ONX-0914.
-
Analyze protein expression: Use western blotting to check for upregulation of proteasome subunits, anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), or drug efflux pumps (e.g., P-glycoprotein).
-
Issue 3: I am seeing significant cell death in my control (DMSO-treated) group.
-
Question: Is the DMSO concentration too high? Answer: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your culture medium is typically below 0.5%, and ideally below 0.1%. Run a DMSO-only toxicity curve for your specific cell line to determine its tolerance.
-
Experimental Protocols
Protocol 1: Development of an ONX-0914 Resistant Cell Line
This protocol outlines a general method for generating a resistant cell line through continuous exposure to increasing concentrations of ONX-0914.
-
Initial IC50 Determination: Determine the IC50 of ONX-0914 for the parental cell line using a standard cell viability assay.
-
Initial Treatment: Culture the parental cells in the presence of ONX-0914 at a concentration equal to the IC50.
-
Monitoring and Media Change: Monitor the cells daily. Initially, a significant amount of cell death is expected. Change the media with fresh ONX-0914 every 2-3 days.
-
Population Recovery: Continue culturing until the surviving cell population begins to proliferate steadily. This may take several weeks.
-
Dose Escalation: Once the cells are growing robustly at the initial concentration, gradually increase the concentration of ONX-0914 (e.g., in 1.5 to 2-fold increments).
-
Repeat and Stabilize: For each increase in concentration, allow the cell population to recover and stabilize before the next dose escalation.
-
Characterization of Resistant Line: Once the cell line can proliferate in a significantly higher concentration of ONX-0914 (e.g., 5-10 fold the initial IC50), the resistant line is established. Characterize the new line by determining its IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages. It is advisable to maintain the culture in the presence of ONX-0914 to retain the resistant phenotype.
Protocol 2: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of ONX-0914 (and a DMSO vehicle control). Typically, a range of 8-12 concentrations is used to generate a dose-response curve.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Mechanism of action of ONX-0914 leading to cancer cell death.
Caption: Potential mechanisms of acquired resistance to ONX-0914.
Caption: Experimental workflow to identify and characterize resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The resistance mechanisms of proteasome inhibitor bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of proteasome inhibitor action and resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Optimizing ONX-0914 TFA In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONX-0914 TFA in vivo. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
Problem 1: Poor Solubility or Precipitation of this compound in Vehicle
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound is highly soluble in DMSO.[1][2] Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL).[1] Moisture-absorbing DMSO can reduce solubility.[1] |
| Precipitation in Aqueous Buffer | Direct dilution of a DMSO stock into aqueous buffers can cause precipitation. For intravenous (i.v.) or subcutaneous (s.c.) injections, consider using a co-solvent system or a specialized formulation vehicle. |
| Vehicle Incompatibility | Not all vehicles are suitable for this compound. Proven vehicles include: 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol®) in 10 mM sodium citrate (pH 6.0)[3][4] or a suspension in corn oil (for oral or subcutaneous administration).[1] |
| Low Temperature of Vehicle | Ensure the vehicle is at room temperature before dissolving this compound. Gentle warming to 37°C and sonication can aid dissolution.[2] |
| Incorrect pH of the Vehicle | The pH of the vehicle can impact the solubility of the compound. A slightly acidic pH, such as pH 6.0, has been used successfully.[3][4] |
Problem 2: Animal Distress or Adverse Events Post-Injection
| Potential Cause | Recommended Solution |
| High Concentration of DMSO | High percentages of DMSO can be toxic when administered in vivo. Keep the final concentration of DMSO in the injected solution to a minimum, ideally below 10%. |
| Rapid Intravenous Injection | A rapid i.v. bolus can lead to acute toxicity or local irritation. Administer the formulation slowly over a few minutes. |
| Dose Exceeds Maximum Tolerated Dose (MTD) | The reported MTD of ONX-0914 in mice is 30 mg/kg.[1] If you observe severe adverse effects, consider reducing the dose. Doses ranging from 2-15 mg/kg have been shown to be effective and well-tolerated in various models.[1][2][3][4] |
| Vehicle-Related Toxicity | Some vehicles can cause irritation or hypersensitivity reactions. If you suspect the vehicle is the issue, run a control group with the vehicle alone. Consider switching to an alternative, well-tolerated vehicle like the Captisol®-based formulation.[3][4] |
| Precipitation at Injection Site | If the compound precipitates upon injection, it can cause local inflammation and pain. Ensure complete dissolution in the vehicle before administration and consider using a formulation that enhances solubility and stability in vivo. |
Frequently Asked Questions (FAQs)
1. What is ONX-0914 and what is its mechanism of action?
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome.[1][2][5] It specifically targets the low-molecular mass polypeptide-7 (LMP7), also known as the β5i subunit, which has chymotrypsin-like activity.[5][6] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, block the production of pro-inflammatory cytokines, and has shown therapeutic potential in models of autoimmune diseases and some cancers.[1][3][7]
2. What is the difference between ONX-0914 and this compound?
This compound is the trifluoroacetic acid salt of ONX-0914. The TFA salt is often used to improve the stability and handling of the compound. For in vivo applications, it is crucial to account for the additional weight of the TFA counter-ion when calculating the dosage to ensure you are administering the correct amount of the active ONX-0914 molecule.
3. How should I prepare this compound for in vivo administration?
A common and effective method is to first dissolve this compound in a minimal amount of high-quality, anhydrous DMSO to create a stock solution.[1][2] This stock solution can then be diluted into a suitable in vivo vehicle. For immediate use, a working solution can be prepared by mixing the DMSO stock with corn oil.[1] For a more stable and aqueous-based formulation, a vehicle consisting of 10% Captisol® in 10 mM sodium citrate (pH 6.0) is recommended.[3][4]
4. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C or -80°C.[8] A stock solution in DMSO can be stored at -20°C for several months, though it is recommended to use it within one month.[2][8] Avoid repeated freeze-thaw cycles. Formulations prepared for injection should ideally be used immediately.[1]
5. What administration routes and dosages have been used in animal models?
ONX-0914 has been successfully administered via intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) routes.
-
Intravenous (i.v.): Doses of 2, 6, and 10 mg/kg have been used in mouse models of arthritis and lupus.[1][2]
-
Subcutaneous (s.c.): A dose of 10 mg/kg has been used in studies with mdx mice.[4] In other studies, 15 mg/kg has been administered subcutaneously.[3]
-
Oral (p.o.): While less common, oral delivery has been explored, though bioavailability may be a consideration.[9]
The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[1]
Experimental Protocols
Protocol 1: Preparation of this compound in a Captisol®-Based Vehicle
-
Prepare the Vehicle:
-
Prepare a 10 mM sodium citrate solution and adjust the pH to 6.0.
-
To this solution, add sulfobutylether-β-cyclodextrin (Captisol®) to a final concentration of 10% (w/v).
-
Stir until the Captisol® is completely dissolved. The solution can be sterile-filtered and stored at 4°C.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve it in anhydrous DMSO to a high concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Dosing Solution:
-
Warm the Captisol® vehicle to room temperature.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is as low as possible (ideally ≤ 5-10%).
-
Visually inspect the solution for any precipitation. If necessary, gentle warming and sonication can be applied.
-
Use the final solution for injection immediately.
-
Data Presentation
Table 1: Summary of In Vivo Dosages and Administration Routes for ONX-0914
| Animal Model | Dose | Administration Route | Reference |
| Rheumatoid Arthritis (mouse) | 2, 6, 10 mg/kg | Intravenous (i.v.) | [1][2] |
| Lupus (mouse) | 2, 6, 10 mg/kg | Intravenous (i.v.) | [1] |
| Acute Lymphoblastic Leukemia (mouse xenograft) | 15 mg/kg | Subcutaneous (s.c.) | [3] |
| Duchenne Muscular Dystrophy (mdx mouse) | 10 mg/kg | Subcutaneous (s.c.) | [4] |
| General (mouse) | up to 30 mg/kg (MTD) | Not specified | [1] |
Visualizations
Caption: Mechanism of action of ONX-0914.
Caption: In vivo experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Proteasome Inhibitors: ONX-0914 TFA, Bortezomib, and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of three key proteasome inhibitors: ONX-0914 TFA, bortezomib, and carfilzomib. By examining their mechanisms of action, biochemical activity, and effects on cellular pathways, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research applications.
Introduction to Proteasome Inhibitors
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large protein complex with multiple catalytic activities. Its inhibition has emerged as a powerful therapeutic strategy, particularly in oncology.
This guide focuses on three prominent proteasome inhibitors:
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It is a dipeptide boronic acid that reversibly inhibits the proteasome.[3]
-
Carfilzomib (Kyprolis®): A second-generation, tetrapeptide epoxyketone-based proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[4][5] It binds irreversibly to the proteasome.[5]
-
This compound (Oprozomib): A selective, irreversible inhibitor of the immunoproteasome, a form of the proteasome predominantly expressed in hematopoietic cells.[6][7] It is a tripeptide epoxyketone.[8]
Mechanism of Action and Chemical Structures
The distinct chemical structures of these inhibitors underpin their different mechanisms of action and selectivity profiles.
Bortezomib is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome.[9] Its boronic acid warhead forms a stable but reversible complex with the active site threonine residue of the proteasome subunits.
Carfilzomib , an epoxyketone, forms an irreversible covalent bond with the N-terminal threonine of the proteasome's active sites.[10] It predominantly inhibits the chymotrypsin-like (β5) activity of both the constitutive proteasome and the immunoproteasome.[5][11]
This compound is also an irreversible epoxyketone-based inhibitor but exhibits high selectivity for the chymotrypsin-like subunit of the immunoproteasome (LMP7 or β5i).[7][12] This selectivity is attributed to specific interactions within the S1 binding pocket of the β5i subunit.[13]
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of these inhibitors against the different catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) are critical determinants of their biological effects and toxicity profiles.
| Inhibitor | Proteasome Subunit | IC50 (nM) | Selectivity Highlights |
| This compound | β5i (LMP7) | 5.7[12] | Highly selective for β5i; 20- to 40-fold more selective for β5i over β5.[8][12] |
| β5 | ~228-456 (estimated) | ||
| β1i (LMP2) | 590[14] | ||
| β2i (MECL-1) | 911[14] | ||
| β1 | 4850[14] | ||
| Bortezomib | β5 | 0.6 (Ki)[9] | Potent inhibitor of both β5 and β5i. Also inhibits β1 and β1i at higher concentrations. |
| β5i | 3.3[11] | ||
| β1i | 5.5[11] | ||
| β1 | 140[11] | ||
| β2i | 940[11] | ||
| β2 | 1500[11] | ||
| Carfilzomib | β5 | 5.2[11] | Potent and irreversible inhibitor of β5 and β5i.[11] |
| β5i (LMP7) | 14[11] | Minimal cross-reactivity with other proteases.[11] | |
| β1 | 618[15] | ||
| β2 | 379[15] |
Impact on Cellular Signaling Pathways
Proteasome inhibition disrupts cellular homeostasis by preventing the degradation of key regulatory proteins, leading to the activation of pro-apoptotic pathways and the inhibition of pro-survival signals.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
Apoptosis Pathway
Proteasome inhibitors induce apoptosis through multiple mechanisms. The accumulation of misfolded and polyubiquitinated proteins leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[16] Prolonged ER stress activates pro-apoptotic signaling cascades. Furthermore, the stabilization of pro-apoptotic proteins, such as p53 and Bax, and the inhibition of anti-apoptotic proteins contribute to the induction of programmed cell death.[16] This culminates in the activation of caspases, the executioners of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
Proteasome inhibitors (this compound, bortezomib, carfilzomib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[17]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Treat cells with a range of concentrations of the proteasome inhibitors and incubate for the desired time period (e.g., 24, 48, 72 hours).[17]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a plate reader.[17]
-
Calculate cell viability as a percentage of the untreated control.
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
Materials:
-
Cell lysates or purified proteasomes
-
Proteasome-Glo™ Reagents (specific for each activity)[16][19]
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the proteasome inhibitors.
-
In a white-walled 96-well plate, add the cell lysate or purified proteasome.
-
Add the inhibitor dilutions to the wells and incubate for a specified time.
-
Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions by combining the buffer, substrate, and detection reagent.[16][20]
-
Add an equal volume of the prepared reagent to each well.[20]
-
Incubate at room temperature for at least 10 minutes to allow the luminescent signal to stabilize.[16][20]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proteasome inhibition relative to the untreated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells in culture
-
Proteasome inhibitors
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent[21]
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with proteasome inhibitors as described for the cell viability assay.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21][22]
-
Add an equal volume of the reagent to each well.[22]
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.[22]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Comparative Efficacy and Toxicity
In Vitro Cytotoxicity: Studies have shown that bortezomib and carfilzomib exhibit potent cytotoxic activity against a broad range of cancer cell lines.[9][10] The cytotoxicity of ONX-0914 is more pronounced in hematopoietic cells that express high levels of the immunoproteasome.[23] For instance, in one study, the monocytic cell line THP-1 was highly sensitive to ONX-0914 with an IC50 of 47.7 nM, while the neuroblastoma cell line SH-SY5Y was more sensitive to bortezomib (IC50 ~2.8 nM).[23]
In Vivo Efficacy: Head-to-head clinical trials have compared the efficacy of bortezomib and carfilzomib in multiple myeloma. The ENDEAVOR trial demonstrated that carfilzomib in combination with dexamethasone significantly improved progression-free survival compared to bortezomib with dexamethasone in patients with relapsed or refractory multiple myeloma.[24][25] Preclinical studies have shown that ONX-0914 is effective in animal models of autoimmune diseases and certain hematological malignancies.[12]
Toxicity Profile: A key differentiator among these inhibitors is their toxicity profile. Bortezomib is associated with peripheral neuropathy as a significant dose-limiting toxicity.[26] Carfilzomib has a lower incidence of peripheral neuropathy but is associated with cardiovascular and renal toxicities.[24][26] Due to its selective targeting of the immunoproteasome, ONX-0914 is predicted to have a more favorable safety profile with reduced off-target effects in non-hematopoietic tissues.[3]
Conclusion
This compound, bortezomib, and carfilzomib are potent proteasome inhibitors with distinct characteristics that make them suitable for different research and therapeutic applications.
-
Bortezomib serves as a benchmark proteasome inhibitor with broad activity against both constitutive and immunoproteasomes. Its reversible nature may be advantageous in certain experimental contexts.
-
Carfilzomib offers potent and irreversible inhibition of the proteasome, demonstrating superior efficacy in some clinical settings compared to bortezomib.
-
This compound provides a highly selective tool for studying the role of the immunoproteasome in various diseases. Its targeted action holds the promise of a better-tolerated therapeutic agent for immune-related disorders and specific cancers.
The choice of inhibitor will depend on the specific research question, the cell types or animal models being used, and the desired balance between broad-spectrum proteasome inhibition and targeted immunoproteasome modulation. The data and protocols presented in this guide are intended to facilitate this selection process and to support the design of robust and informative experiments in the field of proteasome inhibitor research.
References
- 1. promega.com [promega.com]
- 2. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 9 Assay Protocol [promega.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome subunit beta type-10 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteasome-Glo™ Assay Systems Protocol [promega.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. ulab360.com [ulab360.com]
- 23. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carfilzomib or bortezomib in combination with cyclophosphamide and dexamethasone followed by carfilzomib maintenance for patients with multiple myeloma after one prior therapy: results from a multicenter, phase II, randomized, controlled trial (MUKfive) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carfilzomib vs bortezomib in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
KZR-616: A Next-Generation Immunoproteasome Inhibitor Demonstrating a Favorable Profile Over ONX-0914 TFA
For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome represents a promising therapeutic strategy for a range of autoimmune diseases. KZR-616 (Zetomipzomib) has emerged as a compelling alternative to the earlier generation inhibitor, ONX-0914 TFA, exhibiting enhanced selectivity, potency, and superior pharmaceutical properties. This guide provides a comprehensive comparison of KZR-616 and this compound, supported by experimental data, to inform research and development decisions.
KZR-616 is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome that targets both the LMP7 (low-molecular-mass polypeptide 7) and LMP2 (low-molecular-mass polypeptide 2) subunits.[1][2] In contrast, this compound is primarily a selective inhibitor of the LMP7 subunit, with some off-target effects. This dual-targeting mechanism of KZR-616 is believed to contribute to its broader and more potent anti-inflammatory effects.[2] Furthermore, KZR-616 boasts a significantly higher solubility—over 10,000-fold greater than ONX-0914—which facilitates subcutaneous administration and improves its pharmacokinetic profile.[2][3][4]
Comparative Performance Data
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KZR-616 and this compound against the catalytic subunits of the immunoproteasome (LMP7/β5i, LMP2/β1i, MECL-1/β2i) and the constitutive proteasome (β5c, β1c, β2c). Lower IC50 values indicate greater potency.
| Target Subunit | KZR-616 IC50 (µM) | This compound IC50 (nM) |
| Immunoproteasome | ||
| LMP7 (β5i) | 0.039[1] | 5.7 - 39[4] |
| LMP2 (β1i) | 0.131[1] | ~15-fold higher than LMP7[1] |
| MECL-1 (β2i) | 0.623[1] | Minor inhibition |
| Constitutive Proteasome | ||
| β5c | 18-fold selective for LMP7 | 54[4] |
| β1c | 81-fold selective for LMP2[1] | - |
| β2c | - | - |
Note: IC50 values for this compound can vary between studies. The data presented represents a range found in the literature.
In Vivo Efficacy in Autoimmune Disease Models
KZR-616 has demonstrated robust efficacy in preclinical models of systemic lupus erythematosus (SLE) and lupus nephritis. In the NZB/W F1 mouse model of lupus, treatment with KZR-616 resulted in a complete and sustained resolution of proteinuria and a significant reduction in the production of autoantibodies, key markers of disease activity.[2][3][5] ONX-0914 has also shown efficacy in various autoimmune models, including rheumatoid arthritis and lupus, leading to reductions in cellular infiltration, cytokine production, and autoantibody levels.[6] However, direct, head-to-head comparative studies with identical endpoints are limited.
| Animal Model | Compound | Dosing Regimen | Key Outcomes |
| Lupus Nephritis (NZB/W F1 mice) | KZR-616 | 5 mg/kg IV or 10 mg/kg SC, three times per week for 13 weeks[3] | - Complete and durable resolution of proteinuria[2][3] - Significant reduction in anti-dsDNA IgG levels[3] - Reduced IgG deposition in glomeruli[2][3] |
| Polymyositis (CIM mouse model) | KZR-616 | 10 mg/kg, three times per week until Day 28 | - Completely blocked the loss of grip strength - Reduced leukocyte infiltration in muscle - Prevented an increase in serum creatine kinase |
| Polymyositis (CIM mouse model) | ONX-0914 | 10 mg/kg, three times per week until Day 28 | - Completely blocked the loss of grip strength - Reduced leukocyte infiltration in muscle - Prevented an increase in serum creatine kinase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the immunoproteasome signaling pathway targeted by KZR-616 and ONX-0914, and the general workflows for key experimental protocols used to evaluate their efficacy.
Caption: Immunoproteasome signaling in autoimmunity and points of inhibition.
Caption: General workflow for in vitro evaluation of immunoproteasome inhibitors.
Detailed Experimental Protocols
Immunoproteasome Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds on purified immunoproteasome subunits.
-
Reagents and Materials:
-
Purified human immunoproteasome (commercially available)
-
Fluorogenic substrates for each subunit (e.g., Suc-LLVY-AMC for LMP7, Z-LLE-AMC for LMP2, Ac-W-AMC for MECL-1)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)
-
Test compounds (KZR-616, this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of purified immunoproteasome (e.g., 0.5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the appropriate fluorogenic substrate (e.g., 15 µM) in assay buffer.
-
Monitor the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the compound concentration.
-
T-Cell Polarization Assay
This protocol describes the in vitro differentiation of human naïve CD4+ T cells into Th1 and Th17 lineages.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 and anti-CD28 antibodies
-
Th1 polarizing cytokines: IL-12, anti-IL-4 antibody
-
Th17 polarizing cytokines: IL-1β, IL-6, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody
-
Test compounds (KZR-616, this compound)
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-17A)
-
-
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate.
-
Add the respective polarizing cytokines for Th1 or Th17 differentiation.
-
Add the test compounds at various concentrations.
-
Culture the cells for 6 days.
-
On day 6, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IFN-γ (Th1) and IL-17A (Th17).
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
-
B-Cell to Plasmablast Differentiation Assay
This protocol details the in vitro differentiation of human B cells into plasmablasts.
-
Reagents and Materials:
-
Human PBMCs
-
B cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
IL-21
-
Anti-CD40 antibody
-
Anti-IgM antibody
-
Test compounds (KZR-616, this compound)
-
Fluorochrome-conjugated antibodies for flow cytometry (anti-CD19, anti-CD38)
-
-
Procedure:
-
Isolate B cells from human PBMCs.
-
Culture the B cells in the presence of IL-21, anti-CD40 antibody, and anti-IgM antibody.
-
Add the test compounds at various concentrations.
-
Culture the cells for 6-7 days.
-
Harvest the cells and stain with antibodies against CD19 and CD38.
-
Analyze the percentage of CD19+CD38+ plasmablasts by flow cytometry.
-
Conclusion
KZR-616 represents a significant advancement in the field of selective immunoproteasome inhibition. Its dual-targeting of LMP7 and LMP2, coupled with its superior solubility and potent in vivo efficacy, positions it as a highly promising therapeutic candidate for autoimmune diseases. While this compound has been a valuable research tool, its less favorable selectivity profile and pharmaceutical properties may limit its clinical translatability. The experimental data and protocols provided in this guide offer a robust framework for researchers to further evaluate and compare these and other immunoproteasome inhibitors in their specific areas of interest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KZR-616, a First-in-class Selective Inhibitor of the Immunoproteasome, Ameliorates Polymyositis in a Murine Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Validating ONX-0914 TFA Efficacy: A Comparative Analysis with Genetic Knockdowns of LMP7
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Leading Immunoproteasome Inhibitor
This guide provides a detailed comparison of the pharmacological inhibitor ONX-0914 trifluoroacetate (TFA) with genetic knockdown approaches for the validation of LMP7's role in cellular processes. ONX-0914 TFA is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (also known as β5i), a key component in inflammatory and autoimmune responses.[1] Understanding the comparative effects of this inhibitor and genetic silencing is crucial for researchers designing experiments to investigate the therapeutic potential of targeting the immunoproteasome.
Executive Summary
ONX-0914 is a widely used tool compound for studying the function of the immunoproteasome.[2] It primarily targets the chymotrypsin-like activity of the LMP7 subunit.[1] However, studies have revealed that at therapeutic concentrations, ONX-0914 also inhibits the LMP2 (β1i) subunit, and this dual inhibition appears to be critical for its broad anti-inflammatory effects.[3][4] This contrasts with highly selective LMP7 inhibitors like PRN1126, which have shown a more limited anti-cytokine profile in vitro.[2][5] Genetic knockdowns of LMP7, through techniques like CRISPR-Cas9 or siRNA, offer a highly specific method to dissect the function of this individual subunit. This guide presents a side-by-side comparison of these approaches, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies targeting the immunoproteasome.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy and selectivity of ONX-0914 and its alternatives, as well as comparative effects with LMP7 genetic knockdowns where data is available.
Table 1: Inhibitor Selectivity and Potency
| Compound | Target(s) | IC50 (nM) - Human | IC50 (nM) - Mouse | Key Characteristics | Reference |
| This compound | LMP7 , LMP2 | LMP7: <10 | LMP7: <10 | Potent LMP7 inhibitor with significant LMP2 inhibition at higher concentrations. | [6] |
| PRN1126 | LMP7 | Potent and highly selective for LMP7 | Potent and highly selective for LMP7 | Limited effect on cytokine secretion and in vivo autoimmune models when used alone. | [2][5] |
| Zetomipzomib (KZR-616) | LMP7, LMP2 | hLMP7: 39, hLMP2: 131 | mLMP7: 57, mLMP2: 179 | First-in-class dual LMP7/LMP2 inhibitor with clinical investigation in autoimmune diseases. | [7][8] |
Table 2: Comparative Effects of ONX-0914 and LMP7 Knockdown on Cellular Processes
| Cellular Process | Effect of ONX-0914 Treatment | Effect of LMP7 Genetic Knockdown | Key Observations | Reference |
| Cytokine Production (e.g., IL-23, IFN-γ, IL-2) | Significant reduction in various models. | Reduction in IL-17 secretion reported in LMP7-KO mice. | The broad cytokine inhibition by ONX-0914 may be due to its dual LMP7/LMP2 inhibitory activity. | [1][9] |
| T-cell Differentiation | Blocks differentiation of Th1 and Th17 cells. | Th17 response is impaired in LMP7-KO mice. | Both approaches demonstrate a role for LMP7 in shaping T-cell responses. | [9] |
| Cell Viability (e.g., in Acute Lymphoblastic Leukemia cells) | Induces apoptosis at pharmacologically relevant concentrations. | Not directly compared in the same study. | ONX-0914's cytotoxic effects may also involve LMP2 inhibition. | [6] |
| MHC Class I Surface Expression | Reduction observed. | Modest (~50%) decrease in MHC class I surface expression in LMP7 KO mice. | Suggests a role for LMP7 in antigen presentation, though other subunits are also involved. | [10] |
Experimental Protocols
Genetic Knockdown of LMP7 using CRISPR-Cas9
This protocol provides a general workflow for generating LMP7 knockout cell lines using the CRISPR-Cas9 system.
Workflow:
Methodology:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting a conserved exon of the PSMB8 gene (which encodes LMP7). Use online design tools to minimize off-target effects.
-
Vector Selection: Clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Transduce the target cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: After selection, validate the knockout of LMP7 protein expression by Western blot analysis. Genomic DNA sequencing of the target locus can confirm the presence of insertions/deletions (indels).
Genetic Knockdown of LMP7 using siRNA
This protocol outlines a transient knockdown of LMP7 using small interfering RNA (siRNA).
Workflow:
Methodology:
-
siRNA Selection: Obtain at least two pre-validated siRNAs targeting LMP7 mRNA and a non-targeting control siRNA.
-
Cell Seeding: Seed the target cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions. Add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validation: Assess the knockdown efficiency at the mRNA level using quantitative PCR (qPCR) and at the protein level using Western blotting.
-
Functional Assay: Perform the desired functional assay within the optimal knockdown window.
Signaling Pathways and Experimental Logic
LMP7 in the Context of Inflammatory Signaling
LMP7, as a catalytic subunit of the immunoproteasome, plays a crucial role in processing proteins for antigen presentation on MHC class I molecules.[11][12] This is fundamental for the initiation of CD8+ T-cell mediated immune responses. Beyond antigen presentation, LMP7 activity influences cytokine production and the differentiation of T helper cells.[1][9] Inhibition of LMP7 has been shown to modulate key inflammatory signaling pathways.
Validating ONX-0914's Target Engagement
The following diagram illustrates the logical workflow for validating that the observed cellular effects of ONX-0914 are indeed mediated through its inhibition of LMP7.
Conclusion
References
- 1. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mice completely lacking immunoproteasomes display major alterations in antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
ONX-0914 TFA versus other selective immunoproteasome inhibitors
A Comprehensive Comparison of ONX-0914 TFA and Other Selective Immunoproteasome Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of the immunoproteasome presents a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies. This guide provides an objective comparison of this compound against other notable selective immunoproteasome inhibitors, M3258 and KZR-616, supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting the Immunoproteasome
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular protein homeostasis. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). The immunoproteasome is integral to the generation of peptides for MHC class I antigen presentation and is involved in cytokine production and T-cell differentiation.[1] Selective inhibitors targeting these subunits aim to modulate immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.
ONX-0914 (also known as PR-957) is a selective, irreversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[2][3] By targeting LMP7, ONX-0914 has been shown to block cytokine production and attenuate disease progression in preclinical models of arthritis.[2][3] M3258 is an orally bioavailable, potent, and reversible inhibitor that is highly selective for the LMP7 subunit.[4][5] KZR-616 (Zetomipzomib) is a first-in-class inhibitor that selectively targets both the LMP7 and LMP2 subunits of the immunoproteasome.[5][6][7][8]
Figure 1. Mechanism of action of selective immunoproteasome inhibitors.
Comparative Performance: A Data-Driven Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ONX-0914, M3258, and KZR-616 against the catalytic subunits of the immunoproteasome and the constitutive proteasome. Lower IC50 values indicate greater potency.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity | Reference |
| This compound | LMP7 (β5i) | ~10-39 | 20- to 40-fold vs. β5 | [9][10][11] |
| LMP2 (β1i) | ~500 | [10] | ||
| MECL-1 (β2i) | ~1000 | [10] | ||
| β5 | ~500 | [10] | ||
| β1 | ~9000 | [10] | ||
| β2 | ~3000 | [10] | ||
| M3258 | LMP7 (β5i) | 3.6 - 4.1 | >600-fold vs. β5 | [2][4][12] |
| LMP2 (β1i) | >30,000 | [4][12] | ||
| MECL-1 (β2i) | >30,000 | [4][12] | ||
| β5 | 2519 | [2][4] | ||
| β1 | >30,000 | [4][12] | ||
| β2 | >30,000 | [4][12] | ||
| KZR-616 | hLMP7 (β5i) | 39 | ~17.6-fold vs. β5 | [6][7][8] |
| mLMP7 (β5i) | 57 | [6][7] | ||
| hLMP2 (β1i) | 131 | >80-fold vs. β1 | [6][7][8] | |
| mLMP2 (β1i) | 179 | [6][7] | ||
| MECL-1 (β2i) | 623 | [6][7][8] | ||
| β5 | 688 | [6][7][8] | ||
| β1 | >10,600 | [8] | ||
| β2 | 604 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Proteasome Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of specific proteasome subunits using a fluorogenic substrate.
Materials:
-
Purified 20S immunoproteasome and constitutive proteasome
-
Fluorogenic substrates specific for each subunit (e.g., Suc-LLVY-AMC for β5/β5i, Boc-LSTR-AMC for β2/β2i, Z-LLE-AMC for β1/β1i)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the effect of immunoproteasome inhibitors on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test inhibitors (ONX-0914, M3258, KZR-616) dissolved in DMSO
-
96-well cell culture plate
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-23)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a designated period (e.g., 16-24 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitors on cytokine secretion.
Figure 2. General experimental workflow for comparing selective immunoproteasome inhibitors.
Conclusion
This compound, M3258, and KZR-616 each present distinct profiles as selective immunoproteasome inhibitors. M3258 demonstrates exceptional selectivity for the LMP7 subunit. KZR-616 offers dual inhibition of LMP7 and LMP2. ONX-0914, while primarily targeting LMP7, also shows activity against other immunoproteasome subunits at higher concentrations. The choice of inhibitor will depend on the specific research question and the desired level of selectivity for individual immunoproteasome subunits. The provided data and protocols offer a foundation for researchers to design and execute comparative studies to further elucidate the therapeutic potential of these compounds.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: ONX-0914 vs. PR-924 in Immunoproteasome Inhibition
For Immediate Release
A comprehensive analysis of two prominent selective immunoproteasome inhibitors, ONX-0914 (also known as PR-957) and PR-924, reveals distinct profiles in their inhibitory activity and therapeutic potential. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the fields of oncology and immunology.
Both ONX-0914 and PR-924 are potent epoxyketone-based inhibitors that selectively target the β5i (LMP7) subunit of the immunoproteasome, a key regulator of protein degradation in immune cells.[1][2][3] Their mechanism of action involves covalent modification of the N-terminal threonine active sites of the proteasome.[1][4] This targeted inhibition has shown promise in treating various hematological malignancies and autoimmune diseases by disrupting cytokine production and inducing apoptosis in malignant cells.[2][4][5]
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory concentrations and cellular effects of ONX-0914 and PR-924 based on available experimental data.
Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits
| Compound | Target Subunit | Cell-Free Assay IC50 | Cellular Assay IC50 | Selectivity (over β5) | Reference |
| ONX-0914 | β5i (LMP7) | Not explicitly stated | 5.7 nM (Raji cells) | 20- to 40-fold | [2][6] |
| β5 (Constitutive) | Not explicitly stated | >100 nM | [6] | ||
| β1i (LMP2) | Not explicitly stated | Partially inhibited at higher concentrations | [6] | ||
| PR-924 | β5i (LMP7) | 2.5 nM | 100 nM (>90% inhibition in CEM cells) | ~91 to 100-fold | [7][8][9] |
| β5 (Constitutive) | 227 nM | 1-10 µM (partial inhibition) | [7][9] | ||
| β1i (LMP2) | Not explicitly stated | Inhibited at 1-10 µM | [9] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | IC50 / Effect | Reference |
| ONX-0914 | Human Glioblastoma (LN229, GBM8401, U87MG) | Cell Viability | Induces apoptosis and cell cycle arrest | [10] |
| Multiple Myeloma | Cell Viability | Cytotoxic at ~1 µM | [11][12] | |
| PR-924 | Multiple Myeloma (MM.1S, MM.1R, RPMI-8226, etc.) | MTT Assay | IC50 range: 3-7 µM (48h) | [8][13] |
| Acute Lymphoblastic Leukemia (CCRF-CEM) | Cytotoxicity Assay | IC50: 1.8 µM | [9][14] | |
| Acute Myeloid Leukemia (THP1) | Cytotoxicity Assay | IC50: 1.5 µM | [9][14] |
Mechanism of Action and Signaling Pathway
ONX-0914 and PR-924 exert their effects by inhibiting the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This leads to the accumulation of poly-ubiquitinated proteins, triggering cellular stress and ultimately apoptosis in cancer cells. In immune cells, this inhibition disrupts the processing of antigens for presentation on MHC class I molecules and modulates the production of pro-inflammatory cytokines.
Caption: Mechanism of action for ONX-0914 and PR-924.
Experimental Protocols
Cell Viability Assay (MTT Assay for PR-924)
-
Cell Seeding: Human multiple myeloma cell lines were seeded in 96-well plates.
-
Treatment: Cells were treated with PR-924 at a dose range of 1–20 μmol/l for 24, 48, and 72 hours.[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were solubilized with a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Proteasome Activity Inhibition Assay (ProCISE)
A subunit-specific active-site ELISA (ProCISE) can be utilized to determine the in-cell inhibition of individual proteasome catalytic subunits.
-
Cell Lysis: Cells treated with the inhibitor are lysed to release cellular proteins, including proteasomes.
-
Capture: The proteasome subunits are captured on an ELISA plate coated with subunit-specific antibodies.
-
Activity Probe: A fluorescently labeled activity-based probe that covalently binds to the active sites of the proteasome subunits is added.
-
Detection: The amount of bound probe is quantified by fluorescence, which is inversely proportional to the level of inhibition by the compound.
-
Quantification: A standard curve generated with purified proteasome is used to calculate the amount of each active subunit per microgram of total protein.
Caption: General workflow for in vitro cytotoxicity testing.
In Vivo Studies
Both compounds have demonstrated anti-tumor activity in preclinical animal models.
-
ONX-0914: In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment led to a reversal of disease signs, including reductions in cellular infiltration and cytokine production.[2] In a glioblastoma mouse xenograft model, the combination of ONX-0914 with temozolomide reduced tumor progression.[10] The maximum tolerated dose (MTD) in mice was reported to be 30 mg/kg.[2]
-
PR-924: In vivo administration of PR-924 inhibited tumor growth in human plasmacytoma xenografts and a SCID-hu mouse model of multiple myeloma.[1][8] Treatment with PR-924 was well-tolerated, with no significant weight loss observed in the treated mice.[1][8]
Summary and Conclusion
ONX-0914 and PR-924 are both highly potent and selective inhibitors of the immunoproteasome's β5i subunit. Based on the available data, PR-924 appears to exhibit a slightly higher degree of selectivity for β5i over the constitutive β5 subunit compared to ONX-0914. Both compounds have shown significant anti-cancer activity in vitro and in vivo across various models.
The choice between these inhibitors for research or therapeutic development may depend on the specific application, the desired level of selectivity, and the cellular context. The provided data and experimental outlines serve as a valuable resource for designing and interpreting studies involving these important research compounds. Further direct, side-by-side comparative studies under identical experimental conditions would be beneficial to fully elucidate the nuanced differences in their biological activities.
References
- 1. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
A Comparative Analysis of ONX-0914 and KZR-616 in Preclinical Autoimmune Models
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical therapeutic target for autoimmune diseases. Its role in processing proteins for antigen presentation, cytokine production, and T-cell differentiation makes it a key regulator of immune responses.[1] Two prominent investigational inhibitors targeting the immunoproteasome are ONX-0914 (also known as oprozomib or PR-957) and KZR-616 (zetomipzomib). This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental validation in various preclinical autoimmune models.
ONX-0914 was one of the first selective inhibitors of the immunoproteasome's chymotrypsin-like subunit, LMP7 (Low-Molecular Mass Polypeptide 7 or β5i), to be extensively studied.[2][3] It demonstrated significant therapeutic effects in a wide range of autoimmune models.[4][5][6] KZR-616 is a next-generation, first-in-class immunoproteasome inhibitor developed as an analog of ONX-0914.[7][8] It was designed for potent dual inhibition of both the LMP7 and LMP2 (β1i) subunits, a characteristic now understood to be crucial for broad anti-inflammatory activity.[7][9][10] KZR-616 also possesses significantly improved solubility, enabling subcutaneous administration.[7][8]
This comparison synthesizes available preclinical data to offer a clear perspective on the evolution and distinct profiles of these two compounds.
Mechanism of Action: From Selective to Dual Inhibition
The primary mechanism for both compounds involves the inhibition of specific catalytic subunits of the immunoproteasome, which disrupts downstream inflammatory pathways. This includes blocking the production of pro-inflammatory cytokines, inhibiting the differentiation of pathogenic T-helper cells (Th1 and Th17), and reducing the survival and function of autoantibody-producing plasma cells.[6][7][8][11]
While ONX-0914 was initially characterized as a selective LMP7 inhibitor, subsequent research revealed that its therapeutic efficacy relies on the inhibition of both LMP7 and, to a lesser extent, LMP2.[4][9] Highly selective inhibitors targeting only the LMP7 subunit were found to have limited effects in autoimmune models.[9][10] This crucial insight led to the development of KZR-616, which was engineered to potently and selectively inhibit both LMP7 and LMP2, thereby providing a more complete and targeted suppression of the inflammatory cascade.[7][8][10]
Quantitative Data: Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory activity and in vivo efficacy of ONX-0914 and KZR-616.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Subunit | IC50 Value (nM) | Selectivity Notes |
| ONX-0914 | LMP7 (β5i) | 5.7 (in Raji cells)[3] | 20 to 40-fold more selective for LMP7 over the constitutive β5 subunit.[4] Also inhibits LMP2 at efficacious doses.[4] |
| KZR-616 | hLMP7 (β5i) | 39[12] | Selectively and potently inhibits both LMP7 and LMP2.[7][8] |
| mLMP7 (β5i) | 57[12] | ||
| hLMP2 (β1i) | 131[12] | ||
| mLMP2 (β1i) | 179[12] | ||
| MECL-1 (β2i) | 623[12] | ||
| Constitutive β5 | 688[12] |
h: human, m: mouse
Table 2: Efficacy in Preclinical Autoimmune Models
| Model | Compound | Dosing Regimen | Key Efficacy Readouts | Reference |
| Lupus Nephritis (NZB/W F1 Mice) | ONX-0914 | Not Specified | Prevented disease progression; abrogated nephritis in mice with established disease; reduced anti-dsDNA and total IgG levels.[13] | [13] |
| KZR-616 | 13 weeks of treatment | Complete and durable resolution of proteinuria; significant reduction in anti-dsDNA IgG and total IgG levels; prevention of glomerular nephritis.[7][14] | [7][14] | |
| Rheumatoid Arthritis (Collagen-Induced) | ONX-0914 | Not Specified | Attenuated disease progression; reduced cellular infiltration, cytokine production, and autoantibody levels.[3][11] | [3][11] |
| KZR-616 | Not Specified | Therapeutically active in mouse models of rheumatoid arthritis.[7][8] | [7][8] | |
| Multiple Sclerosis (EAE Model) | ONX-0914 | 10 mg/kg | Strongly attenuated disease progression; reduced cytokine-producing CD4+ cells in the CNS; impaired Th1 and Th17 differentiation.[6][15] | [6][15] |
| Myasthenia Gravis (EAMG Model) | ONX-0914 | Not Specified | Ameliorated severity of ongoing EAMG; reduced autoantibody affinity and decreased Tfh and Th17 cells.[16] | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the literature.
Lupus Nephritis Model (NZB/W F1 Mice)
This model spontaneously develops an autoimmune syndrome with autoantibodies and severe glomerulonephritis that closely mimics human Systemic Lupus Erythematosus (SLE).
-
Animal Model : Female NZB/W F1 mice are used.
-
Disease Monitoring : Proteinuria is monitored weekly using urinalysis strips. Mice are considered to have established disease upon reaching a protein level of ≥100 mg/dL.
-
Treatment Initiation : For prophylactic studies, treatment begins before significant proteinuria develops. For therapeutic studies, treatment with the compound (e.g., KZR-616) or vehicle control is initiated once mice have established disease.[7][13]
-
Compound Administration : KZR-616 is administered subcutaneously. ONX-0914 administration routes have included intravenous injection.[3][7]
-
Efficacy Assessment :
-
Proteinuria : Measured weekly throughout the study.
-
Serology : Serum is collected at specified time points to measure levels of anti-dsDNA IgG and total IgG via ELISA.[7][13]
-
Histology : Kidneys are harvested at the end of the study, fixed in formalin, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis and IgG deposition.[7][14]
-
Flow Cytometry : Spleen and bone marrow can be analyzed to quantify plasma cell populations.[13]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system (CNS).
-
Animal Model : C57BL/6 or SJL/J mice are typically used.
-
Induction of EAE : Mice are immunized subcutaneously with an encephalitogenic peptide, such as MOG₃₅₋₅₅ (Myelin Oligodendrocyte Glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate CNS inflammation.[6][15]
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
Compound Administration : ONX-0914 (e.g., 10 mg/kg) or vehicle is administered at specified intervals, either prophylactically (starting at immunization) or therapeutically (after disease onset).[15]
-
Efficacy Assessment :
-
Clinical Score : The primary endpoint is the reduction in the mean clinical score.
-
Histology : Spinal cords and brains are harvested, fixed, and stained to assess immune cell infiltration and demyelination.
-
Cellular Analysis : Lymphocytes are isolated from draining lymph nodes or the CNS and restimulated in vitro to measure cytokine production (IFN-γ, IL-17) by flow cytometry, which assesses Th1/Th17 differentiation.[6][15]
-
Conclusion
Both ONX-0914 and KZR-616 have demonstrated significant efficacy in a range of preclinical autoimmune models by targeting the immunoproteasome. ONX-0914 served as a foundational tool, establishing the therapeutic potential of this pathway. The key finding that its efficacy likely stemmed from the combined inhibition of LMP7 and LMP2 paved the way for more refined therapeutic strategies.[4][9]
KZR-616 represents a rational evolution, with a refined mechanism of potent dual LMP7/LMP2 inhibition and superior pharmaceutical properties.[7][8] Preclinical data, particularly in robust models of lupus nephritis, show that KZR-616 can induce complete and durable remission.[7][14] While ONX-0914 remains a valuable research tool, KZR-616's optimized selectivity profile and successful advancement into multiple Phase 2 clinical trials underscore its potential as a promising next-generation therapy for a variety of autoimmune diseases.[12][17]
References
- 1. The immunoproteasome: a novel drug target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. embopress.org [embopress.org]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 9. embopress.org [embopress.org]
- 10. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitors as experimental therapeutics of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. POS0695 KZR-616, A SELECTIVE IMMUNOPROTEASOME INHIBITOR FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: RESULTS FROM THE COMPLETED DOSE ESCALATION PHASE 1B PORTION OF THE MISSION STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
Control Experiments for ONX-0914 TFA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving ONX-0914 (also known as PR-957), a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8).[1] Understanding the appropriate controls is critical for interpreting the specific effects of ONX-0914 and differentiating them from broader cellular responses. This document outlines key control strategies, presents comparative data with relevant alternatives, provides detailed experimental protocols, and visualizes essential pathways and workflows.
Comparison with Alternative Proteasome Inhibitors
A primary control in ONX-0914 studies is the use of a non-selective proteasome inhibitor to distinguish the effects of immunoproteasome-specific inhibition from general proteasome inhibition. Bortezomib is a commonly used broad-spectrum proteasome inhibitor for this purpose.
Table 1: Comparative Cytotoxicity of ONX-0914 and Bortezomib
| Cell Line | ONX-0914 (Concentration Range) | Bortezomib (Concentration Range) | Observation | Reference |
| Hematopoietic Cells (U937, HL-60, THP-1) | 0–200 nM | 0–7.5 nM | THP-1 cells were the most sensitive to ONX-0914. | [2] |
| Neuronal Cells | TD50 = 0.121 µM | TD50 = 0.007 µM | ONX-0914 is significantly less neurotoxic than Bortezomib. | |
| Multiple Myeloma (MM) Cell Lines | Similar cytotoxicity at clinically relevant doses | Similar cytotoxicity at clinically relevant doses | ONX-0914 shows comparable in vitro cytotoxicity to Bortezomib and Carfilzomib in MM cells. | [3] |
TD50 (Toxic Dose 50) refers to the dose that causes toxicity in 50% of the subjects.
Another important comparator is KZR-616 (Zetomipzomib) , a next-generation, first-in-class immunoproteasome inhibitor that selectively targets both the LMP7 and LMP2 subunits.[4][5][6] KZR-616 has shown broad immunomodulatory activity and is being investigated in clinical trials for various autoimmune diseases.[7][8][9] In preclinical models, both ONX-0914 and KZR-616 have demonstrated efficacy in reducing disease progression.[10]
Key Control Experiments and Protocols
To validate the specific mechanism of action of ONX-0914, a series of control experiments are essential. These typically include vehicle controls, functional readouts of pathway modulation, and assessments of off-target effects.
Vehicle Control
The most fundamental control is the use of a vehicle—the solvent in which ONX-0914 is dissolved—to account for any effects of the solvent on the experimental system.
-
In Vitro: Dimethyl sulfoxide (DMSO) is commonly used.
-
In Vivo: A solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) is a suitable vehicle for subcutaneous administration.
Western Blotting for Signaling Pathway Modulation
ONX-0914 has been shown to affect key signaling pathways involved in inflammation and cell survival, such as the ERK and TGF-β pathways. Western blotting is a standard method to quantify the phosphorylation status of key proteins in these pathways.
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis: After treatment with ONX-0914, vehicle, or a comparator, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[11]
Protocol: Western Blot for Phosphorylated Smad3 (p-Smad3)
-
Cell Treatment: Serum-starve cells (e.g., HT1080, HeLa) for 18-22 hours, then treat with ONX-0914 or controls, followed by stimulation with TGF-β (e.g., 10 ng/mL for 30 minutes).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[12] Sonication is recommended to ensure the recovery of nuclear phospho-Smads.[12]
-
Western Blotting: Follow steps 2-7 as described for p-ERK, using a primary antibody specific for phospho-Smad3 (Ser423/425).[13]
-
Re-probing: Re-probe the membrane with an antibody for total Smad3 for normalization.
Cytokine Production Assays
A key function of the immunoproteasome is the regulation of cytokine production. ONX-0914 has been shown to reduce the secretion of pro-inflammatory cytokines.
Protocol: ELISA for Cytokine Levels
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, splenocytes) and treat with ONX-0914, vehicle, or a comparator (e.g., Bortezomib).
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., LPS for PBMCs, anti-CD3/anti-CD28 for T-cells) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., 24-48 hours).
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-17A).
-
Data Analysis: Quantify the cytokine concentrations and compare the levels between different treatment groups.
Visualizing Pathways and Workflows
Signaling Pathways Affected by ONX-0914
The following diagrams illustrate the signaling pathways modulated by ONX-0914.
Caption: TGF-β signaling pathway and the modulatory role of ONX-0914.
References
- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POS0695 KZR-616, A SELECTIVE IMMUNOPROTEASOME INHIBITOR FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: RESULTS FROM THE COMPLETED DOSE ESCALATION PHASE 1B PORTION OF THE MISSION STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. merckmillipore.com [merckmillipore.com]
Validating ONX-0914 Effects: A Comparative Guide Using Genetic Controls
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis for validating the effects of ONX-0914, a selective inhibitor of the immunoproteasome subunit LMP7, by utilizing a genetic knockout model as a powerful alternative to a traditional inactive analog.
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] It has shown therapeutic potential in various models of autoimmune diseases and cancer.[4][5][6] To ensure that the observed effects of ONX-0914 are specifically due to the inhibition of LMP7 and not off-target interactions, a rigorous validation strategy is essential. In the absence of a commercially available and validated inactive analog, the use of LMP7 knockout (LMP7-/-) mice provides a precise and reliable method for confirming the on-target effects of ONX-0914.[7]
This guide will detail the experimental approach, present comparative data, and provide the necessary protocols to effectively validate the specificity of ONX-0914.
The Validation Principle: Genetic Ablation vs. Pharmacological Inhibition
The core of this validation strategy lies in comparing the outcomes of ONX-0914 treatment in wild-type (WT) animals, which have a functional LMP7 subunit, with those in LMP7-/- animals, which genetically lack the target of the drug. If the effects of ONX-0914 are observed in WT mice but are absent in LMP7-/- mice, it provides strong evidence that the compound's mechanism of action is indeed through the inhibition of LMP7.[7]
Comparative Efficacy of ONX-0914 in Autoimmune Models
Studies utilizing mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have effectively demonstrated the LMP7-specific action of ONX-0914.
| Experimental Group | Disease Incidence (%) | Mean Peak Clinical Score | Reference |
| Wild-Type + Vehicle | 90 | 2.6 ± 0.1 | [7] |
| Wild-Type + ONX-0914 | 23.1 | 1.0 ± 0.2 | [7] |
| LMP7-/- + Vehicle | Similar to WT + Vehicle | Similar to WT + Vehicle | [7] |
| LMP7-/- + ONX-0914 | Similar to WT + Vehicle | Similar to WT + Vehicle | [7] |
Table 1. Comparative effects of ONX-0914 on clinical parameters in MOG35-55-induced EAE in wild-type and LMP7-/- mice. Data are presented as mean ± s.e.m.
As shown in Table 1, ONX-0914 treatment significantly reduced disease incidence and severity in wild-type mice.[7] However, in LMP7-/- mice, which already exhibit a disease course similar to vehicle-treated wild-type mice, ONX-0914 had no effect, confirming that its therapeutic action is dependent on the presence of LMP7.[7]
Impact on T-Cell Differentiation and Cytokine Production
ONX-0914 has been shown to modulate T-cell differentiation, particularly by suppressing the pro-inflammatory T helper 17 (Th17) cell lineage. This effect is also validated through the use of LMP7-/- mice.
| Cell Type & Condition | Cytokine Measured | Effect of ONX-0914 in WT | Effect of ONX-0914 in LMP7-/- | Reference |
| CD4+ T cells (Th17 polarizing) | IL-17 | Inhibition | No Effect | [8] |
| Activated Monocytes | IL-23 | Inhibition | Not Reported | [6] |
| T cells | IFN-γ, IL-2 | Inhibition | Not Reported | [6] |
Table 2. Differential effects of ONX-0914 on cytokine production in wild-type versus LMP7-/- models.
The data indicate that the suppression of Th17 differentiation and associated cytokine production by ONX-0914 is an LMP7-dependent mechanism.
Experimental Protocols
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Wild-type C57BL/6 mice and LMP7-/- mice on a C57BL/6 background are used.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: ONX-0914 (e.g., 10 mg/kg) or a vehicle control is administered, for example, three times a week, starting from the day of immunization.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no symptoms to moribund).
-
Endpoint Analysis: At the termination of the experiment, tissues such as the brain, spinal cord, and spleen can be harvested for histological analysis, flow cytometry, and cytokine profiling.
In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of wild-type and LMP7-/- mice.
-
Cell Culture: T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell activation, along with a cocktail of cytokines such as IL-6 and TGF-β.
-
Treatment: The cultured cells are treated with various concentrations of ONX-0914 or a vehicle control (e.g., DMSO).
-
Analysis: After a defined incubation period (e.g., 3-5 days), the differentiation of Th17 cells is assessed by intracellular staining for the transcription factor RORγt and the cytokine IL-17, followed by flow cytometry. Supernatants can also be collected to measure secreted IL-17 levels by ELISA.
Conclusion
The use of LMP7 knockout mice provides a robust and specific method for validating the on-target effects of ONX-0914. The absence of a pharmacological effect in the knockout model, in stark contrast to the clear effects in the wild-type model, offers compelling evidence that the observed efficacy of ONX-0914 is mediated through its intended target, the LMP7 subunit of the immunoproteasome. This approach is a powerful tool for drug development professionals and researchers seeking to rigorously characterize the mechanism of action of selective immunoproteasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PR-957, a selective inhibitor of immunoproteasome subunit low-MW polypeptide 7, attenuates experimental autoimmune neuritis by suppressing Th17-cell differentiation and regulating cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of ONX-0914 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome. The information is curated for researchers and professionals in drug development to facilitate an objective evaluation of ONX-0914 TFA's performance against other proteasome inhibitors, supported by experimental data.
Overview of this compound
ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells. It primarily targets the chymotrypsin-like activity of the low-molecular mass polypeptide 7 (LMP7 or β5i) subunit and, to a lesser extent, the low-molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome[1]. This selectivity offers a therapeutic advantage by minimizing the off-target effects associated with broader proteasome inhibitors, such as Bortezomib and Carfilzomib, which also inhibit the constitutive proteasome found in all cells. The targeted action of ONX-0914 on the immunoproteasome makes it a promising candidate for the treatment of autoimmune diseases and certain cancers.
Comparative Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound in comparison to other proteasome inhibitors.
Table 1: In Vitro Selectivity and Potency of Proteasome Inhibitors
| Inhibitor | Target Subunit(s) | IC50 (nM) vs. β5i (LMP7) | IC50 (nM) vs. β5 (Constitutive) | Selectivity (β5/β5i) | Reference |
| ONX-0914 | β5i > β1i | 39 | ~780 - 1560 | 20 - 40 fold | [2][3] |
| Bortezomib | β5, β5i, β1 | 4 | 7 | ~1.75 | [4] |
| Carfilzomib | β5, β5i | Not specified | Not specified | Minimal | [1][5] |
| PR-924 | β5i | 2.5 - 22 | 227 | >100 fold | [2][3] |
| KZR-616 | β5i, β1i | 39 | 663 | 17 fold | [6] |
Table 2: In Vitro Effects on Cell Viability and Cytokine Production
| Treatment | Cell Type | Assay | Effect | Concentration | Reference |
| ONX-0914 | Human PBMCs | IL-6, TNF-α production | Inhibition | 100 nM | [7] |
| ONX-0914 | Murine Splenocytes | IL-2, IFN-γ production | Inhibition | 100 nM | [1] |
| ONX-0914 | Multiple Myeloma Cells | Apoptosis | Induction | 100-500 nM | [5] |
| Bortezomib | Primary Cortical Neurons | Apoptosis | Induction | 10 nM | [8] |
| ONX-0914 | Primary Cortical Neurons | Apoptosis | No significant effect | up to 100 nM | [8] |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Disease | Key Findings | Dosage | Reference |
| ONX-0914 | Mouse | Collagen-Induced Arthritis | Reduced disease severity, decreased autoantibodies | 10 mg/kg, s.c. | [1] |
| ONX-0914 | Mouse | Experimental Autoimmune Encephalomyelitis | Ameliorated disease symptoms | 10 mg/kg, s.c. | |
| ONX-0914 | Mouse | Acute Lymphoblastic Leukemia Xenograft | Delayed tumor growth | 15 mg/kg, s.c. | [9] |
| Bortezomib | Mouse | Acute Lymphoblastic Leukemia Xenograft | Delayed tumor growth | 0.5 mg/kg, s.c. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines, PBMCs)
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated and control cells
-
Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α, IL-2, IFN-γ)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of enzyme conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of substrate solution and incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
In Vivo Efficacy in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
This protocol describes a common model for evaluating the therapeutic potential of anti-arthritic compounds.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle control
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Upon the onset of arthritis, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle control daily or on a specified schedule.
-
Data Collection: Continue to monitor and score the mice for the duration of the study (e.g., 4-6 weeks). At the end of the study, collect blood for serological analysis (e.g., autoantibody levels) and tissues for histological analysis.
-
Data Analysis: Compare the arthritis scores, paw thickness, and other relevant parameters between the treatment and control groups to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways Modulated by ONX-0914
ONX-0914's inhibition of the immunoproteasome has been shown to impact key inflammatory signaling pathways, including the ERK and NF-κB pathways.
Caption: Signaling pathways affected by ONX-0914.
Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for the in vitro characterization of ONX-0914.
Caption: A typical in vitro experimental workflow.
Experimental Workflow for In Vivo Analysis
This diagram illustrates a general workflow for in vivo studies of ONX-0914.
Caption: A general workflow for in vivo experiments.
Conclusion
This compound demonstrates significant promise as a selective immunoproteasome inhibitor with a distinct profile compared to broader proteasome inhibitors. Its targeted action leads to potent anti-inflammatory and anti-cancer effects in preclinical models, with a potentially improved safety profile, particularly concerning neurotoxicity. The provided data and protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of this compound in various disease contexts. Further head-to-head studies with other selective immunoproteasome inhibitors will be crucial to fully delineate its position within this emerging class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
Reproducibility of ONX-0914 TFA Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results for ONX-0914 TFA (also known as PR-957), a selective inhibitor of the immunoproteasome. The consistency of findings across multiple preclinical studies suggests a reproducible mechanism of action and therapeutic potential in various inflammatory and autoimmune conditions. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways to offer an objective assessment of this compound's performance.
Mechanism of Action: Selective Immunoproteasome Inhibition
ONX-0914 is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. It demonstrates a significantly higher affinity for the β5i (LMP7) subunit of the immunoproteasome compared to its constitutive counterpart (β5). This selectivity is a key differentiator from broader proteasome inhibitors like bortezomib, potentially leading to a more favorable safety profile by sparing the essential functions of the constitutive proteasome in non-immune cells. Inhibition of the immunoproteasome by ONX-0914 disrupts the degradation of specific proteins involved in inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines and modulation of immune cell function.
Reproducibility of Preclinical Efficacy in Autoimmune Models
While direct replication studies are not extensively published, the consistent efficacy of ONX-0914 across a range of preclinical autoimmune disease models, as reported by independent research groups, provides strong evidence for the reproducibility of its therapeutic effects.
| Disease Model | Key Findings |
| Rheumatoid Arthritis | Consistently shown to reduce disease severity, decrease inflammatory cell infiltration in joints, and lower levels of pro-inflammatory cytokines and autoantibodies. |
| Systemic Lupus Erythematosus (SLE) | Demonstrated to ameliorate disease symptoms and reduce autoantibody production. |
| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) | Shown to attenuate disease progression. |
| Psoriasis | Treatment with ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions in murine models. |
| Inflammatory Bowel Disease (Colitis) | Found to be effective in animal models of colitis. |
| Myasthenia Gravis | Ameliorates experimental autoimmune myasthenia gravis by modulating the humoral response. |
Quantitative Data on In Vitro Effects
The in vitro activity of ONX-0914 has been quantified in various studies, demonstrating its potent and selective inhibition of the immunoproteasome and subsequent impact on cytokine production.
Table 1: In Vitro Inhibition of Immunoproteasome Subunits and Cytokines by ONX-0914
| Target | Cell Type | Metric | Result |
| LMP7 (β5i) | Various | IC50 | ~5.7 nM |
| LMP2 (β1i) | At efficacious doses | % Inhibition | 60-80% |
| β5 (constitutive) | Various | Selectivity (vs. LMP7) | 15 to 40-fold |
| IL-23 | Activated monocytes | % Inhibition | >90% |
| TNF-α | Activated monocytes | % Inhibition | ~50% |
| IL-6 | Activated monocytes | % Inhibition | ~50% |
| IFN-γ | T cells | % Inhibition | ~60-90% |
| IL-2 | T cells | % Inhibition | ~50% |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below is a generalized protocol for a commonly cited experiment—the collagen-induced arthritis (CIA) mouse model—based on information from multiple sources.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis:
-
Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.
-
-
This compound Administration:
-
Treatment with this compound or vehicle control is typically initiated after the booster immunization, upon the first signs of arthritis.
-
A common dosage is 10 mg/kg, administered subcutaneously or intravenously, three times a week.
-
-
Assessment of Disease Severity:
-
Clinical signs of arthritis are scored 3-5 times per week based on a scale that evaluates paw swelling and erythema.
-
Paw thickness is measured using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), mice are euthanized.
-
Blood is collected for analysis of serum cytokines (e.g., TNF-α, IL-6) and autoantibodies.
-
Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Spleens can be harvested to confirm target engagement by measuring the inhibition of immunoproteasome subunits via Western blot.
-
Signaling Pathways Modulated by ONX-0914
ONX-0914's therapeutic effects are mediated through the modulation of key inflammatory signaling pathways. By inhibiting the immunoproteasome, ONX-0914 prevents the degradation of inhibitory proteins, such as IκB, which in turn suppresses the activation of the NF-κB transcription factor. This leads to a downstream reduction in the expression of pro-inflammatory cytokines. Additionally, ONX-0914 has been shown to impact T-cell differentiation, skewing away from pro-inflammatory Th1 and Th17 lineages.
Benchmarking ONX-0914 TFA: A Comparative Analysis Against Standard-of-Care Treatments in Oncology and Autoimmune Disease
For Immediate Release
SOUTH SAN FRANCISCO, CA – [Current Date] – This guide provides a comprehensive benchmark analysis of ONX-0914 TFA, a selective immunoproteasome inhibitor, against current standard-of-care treatments for multiple myeloma and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, safety, and mechanism of action based on preclinical data.
This compound selectively targets the LMP7 (β5i) subunit of the immunoproteasome, a key component in the protein degradation pathway of hematopoietic cells. This targeted approach suggests the potential for a more favorable safety profile compared to broader proteasome inhibitors. Preclinical studies have demonstrated its potential in treating various malignancies and autoimmune disorders by modulating cytokine production and T-cell function.
Comparative Efficacy in Multiple Myeloma
Standard-of-care for multiple myeloma often includes proteasome inhibitors like bortezomib and carfilzomib. Preclinical evidence indicates that ONX-0914 exhibits comparable cytotoxicity to these established drugs in multiple myeloma (MM) cell lines.[1][2] Furthermore, ONX-0914 has demonstrated a synergistic effect when used in combination with bortezomib and carfilzomib, suggesting its potential to enhance existing therapeutic regimens and overcome drug resistance.[1]
Table 1: Comparative Cytotoxicity (IC50) of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | ONX-0914 (nM) | Bortezomib (nM) | Carfilzomib (nM) |
| RPMI-8226 | Not explicitly stated, but cytotoxic at 1µM | ~7 - 15.9 | ~8.3 - 10.73 |
| MM1.S | Cytotoxic at 1µM | ~15.2 | ~8.3 |
| U-266 | Not explicitly stated | ~7.1 | Not available |
| AMO1 | Not explicitly stated | ~4 | Not available |
Note: Data is compiled from multiple sources and direct head-to-head IC50 comparisons in the same study are limited. The cytotoxicity of ONX-0914 is described as similar to bortezomib and carfilzomib at pharmacologically relevant concentrations.[1][2]
Efficacy in Preclinical Autoimmune Disease Models
ONX-0914 has shown significant therapeutic effects in various mouse models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[3][4] Its mechanism in these models is attributed to the inhibition of pro-inflammatory cytokine production, such as IL-6, IL-17, IL-23, and TNF-α, and the modulation of T-cell differentiation, specifically inhibiting the development of Th1 and Th17 cells.[3]
Safety Profile: A Comparative Overview
A key differentiating factor for ONX-0914 is its potential for a better safety profile due to its selectivity for the immunoproteasome, which is predominantly expressed in hematopoietic cells, over the constitutive proteasome found in most other cell types. This selectivity may lead to fewer off-target effects. For instance, in a comparative study, ONX-0914 demonstrated significantly lower neurotoxicity compared to bortezomib.[5]
Table 2: Comparative Neurotoxicity of ONX-0914 and Bortezomib
| Compound | TD50 (µM) in primary cortical cultures (48h) |
| ONX-0914 | 0.121 |
| Bortezomib | 0.007 |
Mechanism of Action: Signaling Pathway Modulation
ONX-0914 exerts its immunomodulatory effects primarily through the inhibition of the ERK signaling pathway. By selectively targeting the LMP7 subunit of the immunoproteasome, ONX-0914 disrupts downstream signaling cascades that are crucial for T-cell activation and proliferation. This leads to a reduction in the sustained phosphorylation of ERK, a key kinase in this pathway. Notably, studies have shown that ONX-0914's impact on the NF-κB signaling pathway is less direct and appears to be context-dependent.
Caption: ONX-0914 inhibits the LMP7 subunit of the immunoproteasome, disrupting the ERK signaling pathway and subsequent gene expression.
Experimental Protocols
Cell Viability Assay (MTT/Alamar Blue)
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, MM1.S) in 96-well plates at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of ONX-0914, bortezomib, or carfilzomib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add 100 µL of solubilization buffer and read absorbance at 570 nm. For Alamar Blue, read fluorescence with excitation at 560 nm and emission at 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cytokine Secretion Assay (ELISA)
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or splenocytes in 24-well plates.
-
Stimulation and Treatment: Stimulate the cells with an appropriate mitogen (e.g., LPS or anti-CD3/CD28 antibodies) in the presence of varying concentrations of ONX-0914 or a standard-of-care immunosuppressant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Perform ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-17) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Experimental Workflow for Preclinical Comparison
The following diagram illustrates a typical workflow for the preclinical evaluation of ONX-0914 against a standard-of-care treatment.
Caption: A typical preclinical workflow for comparing ONX-0914 with standard-of-care treatments.
Conclusion
This compound presents a promising therapeutic candidate with a distinct mechanism of action and a potentially improved safety profile compared to current standard-of-care proteasome inhibitors. Its efficacy in preclinical models of multiple myeloma and autoimmune diseases, both as a single agent and in combination, warrants further investigation. The data summarized in this guide provides a foundation for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this selective immunoproteasome inhibitor.
References
- 1. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of ONX-0914 TFA in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONX-0914 Trifluoroacetate (TFA) with alternative immunoproteasome inhibitors, supported by experimental data. We will delve into the specificity of these compounds, their impact on key signaling pathways, and the methodologies used to assess their performance.
Introduction to ONX-0914 TFA and Immunoproteasome Inhibition
ONX-0914 (formerly PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in the production of pro-inflammatory cytokines. Its targeted inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. ONX-0914 primarily targets the chymotrypsin-like activity of the immunoproteasome, mediated by the β5i (LMP7) subunit.
Comparative Specificity of Immunoproteasome Inhibitors
The therapeutic window of immunoproteasome inhibitors is largely determined by their selectivity for immunoproteasome subunits over their constitutive counterparts. Off-target inhibition of the constitutive proteasome can lead to toxicity in non-immune cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ONX-0914 and its alternatives against the catalytic subunits of the immunoproteasome (β5i/LMP7, β1i/LMP2, β2i/MECL-1) and the constitutive proteasome (β5c, β1c, β2c).
| Inhibitor | β5i (LMP7) IC50 (nM) | β1i (LMP2) IC50 (nM) | β2i (MECL-1) IC50 (nM) | β5c IC50 (nM) | β1c IC50 (nM) | β2c IC50 (nM) | Selectivity (β5c/β5i) |
| This compound | 5.7 - 39 | ~1000 | >1000 | 54 - 688 | >1000 | >1000 | ~9.5 - 17.6 |
| KZR-616 (Zetomipzomib) | 39 (human) / 57 (mouse) | 131 (human) / 179 (mouse) | 623 | 688 | >10600 | 604 | ~17.6 |
| M3258 | 3.6 - 4.1 | >30000 | >30000 | 2519 | >30000 | >30000 | >614 |
| PR-924 | 22 | >30000 | >30000 | 2900 | >30000 | >30000 | ~131 |
Data Interpretation:
-
This compound demonstrates good selectivity for the β5i subunit over the constitutive β5c subunit. However, at higher concentrations, it can inhibit the β5c and β1i subunits.[1][2][3] Some studies have indicated that in certain tissues, like the heart, ONX-0914 can exhibit reduced selectivity and inhibit the constitutive proteasome.[4]
-
KZR-616 (Zetomipzomib) is a dual inhibitor of β5i and β1i, with good selectivity over the corresponding constitutive subunits.[5][6][7]
-
M3258 is a highly selective inhibitor of the β5i subunit, with over 600-fold selectivity against the β5c subunit and minimal activity against other proteasome subunits.[1][3][8][9]
-
PR-924 also shows high selectivity for the β5i subunit.[1][2]
Impact on Cellular Signaling Pathways
The therapeutic effects and potential side effects of immunoproteasome inhibitors are linked to their influence on intracellular signaling pathways.
ERK Signaling Pathway
ONX-0914 has been shown to impair T-cell activation by reducing the phosphorylation of Extracellular signal-regulated kinase (ERK).[10][11] This effect is specific to the inhibition of the immunoproteasome, as it is not observed in cells lacking the β5i subunit.
NF-κB Signaling Pathway
Studies have indicated that ONX-0914 does not significantly affect the canonical NF-κB signaling pathway in lymphocytes.[10][11] This is a key point of differentiation from pan-proteasome inhibitors, which broadly inhibit NF-κB activation and can lead to more widespread cellular effects.
Experimental Protocols
Accurate assessment of inhibitor specificity is critical. Below are detailed methodologies for key experiments.
Proteasome Activity Assay using Fluorogenic Substrates
This assay measures the proteolytic activity of the proteasome by monitoring the cleavage of a fluorogenic peptide substrate.
Workflow:
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential [mdpi.com]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ovid.com [ovid.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Fluorogenic substrate proteasome activity assay [bio-protocol.org]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of ONX-0914 TFA in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective immunoproteasome inhibitor, ONX-0914 TFA, has demonstrated significant promise in preclinical studies for the treatment of various malignancies, not as a standalone agent, but as a potent synergistic partner to existing anti-cancer drugs. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other therapeutic agents, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Enhanced Efficacy in Hematological Malignancies: Combination with Proteasome Inhibitors
This compound exhibits strong synergistic effects when combined with FDA-approved proteasome inhibitors in the treatment of multiple myeloma (MM). Studies have shown that this combination leads to enhanced cancer cell death and prolonged survival in preclinical models.[1][2]
Quantitative Analysis of Synergy
The synergy between this compound and proteasome inhibitors has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Combination Partner | Cancer Type | Cell Line(s) | Combination Index (CI) | Outcome |
| Bortezomib | Multiple Myeloma | MM1.S, RPMI-8226 | < 1.0[1][3] | Synergistic cytotoxicity[1][3] |
| Carfilzomib | Multiple Myeloma | MM1.S, RPMI-8226 | < 1.0[1][3] | Synergistic cytotoxicity[1][3] |
| Ixazomib | Multiple Myeloma | MM1.S, RPMI-8226 | < 1.0[1][3] | Synergistic cytotoxicity[1][3] |
| LU-102 (β2 inhibitor) | Multiple Myeloma | MM1.S | Synergistic[4] | Sensitizes MM cells to ONX-0914[4] |
| LU-102 (β2 inhibitor) | Acute Lymphoblastic Leukemia | SEM, RS4;11 | Synergistic[5] | Synergistic cytotoxicity[5] |
Experimental Protocols
In Vitro Synergy Assessment in Multiple Myeloma Cell Lines:
-
Cell Lines: MM1.S and RPMI-8226 human multiple myeloma cell lines were utilized.[1][3]
-
Drug Concentrations: Cells were treated with a range of concentrations of this compound in combination with bortezomib, carfilzomib, or ixazomib.
-
Treatment Duration: Cells were exposed to the drug combinations for 48 hours.
-
Viability Assay: Cell viability was assessed using the Alamar Blue assay.[4]
-
Synergy Calculation: The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction.[5]
In Vivo Synergy Assessment of ONX-0914 and Bortezomib in a Multiple Myeloma Xenograft Model:
-
Animal Model: An orthotopic murine model of multiple myeloma was established by intravenously injecting MM1.S cells into NSG mice.[4]
-
Dosing Regimen: Once tumors were established, mice were treated with either vehicle, ONX-0914 alone, bortezomib alone, or the combination of ONX-0914 and bortezomib.
-
Outcome Measurement: The appearance of λ-light chains in the blood was monitored as a marker of disease progression, and overall survival was assessed.[4] The combination treatment significantly delayed the appearance of λ-light chains and increased overall survival compared to either single-agent treatment.[4]
Signaling Pathways
The synergistic effect of ONX-0914 with proteasome inhibitors is believed to stem from the dual targeting of both the immunoproteasome and the constitutive proteasome. This comprehensive inhibition leads to an overwhelming accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis. Furthermore, this combination is thought to more effectively suppress the NF-κB signaling pathway, a key driver of myeloma cell survival.
Caption: Dual inhibition of proteasomes by ONX-0914 and other inhibitors.
Expanding the Horizon: Synergy in Solid Tumors
The synergistic potential of this compound is not limited to hematological cancers. Emerging evidence suggests its efficacy in combination with standard-of-care chemotherapy for solid tumors like glioblastoma.
Combination with Temozolomide in Glioblastoma
In preclinical models of glioblastoma, the combination of this compound with temozolomide (TMZ) has been shown to be more effective at inhibiting tumor growth than either agent alone.
Experimental Protocol
In Vivo Synergy Assessment of ONX-0914 and Temozolomide in a Glioblastoma Xenograft Model:
-
Animal Model: An orthotopic xenograft model of human glioblastoma was established by implanting LN229 glioblastoma cells into nude mice.
-
Dosing Regimen: Mice were treated daily for 15 days with either a placebo, TMZ alone, ONX-0914 alone, or the combination of TMZ and ONX-0914.
-
Outcome Measurement: Tumor progression was monitored using in vivo bioluminescent imaging. The combination therapy resulted in a significant reduction in tumor growth compared to the single-agent treatments.
Signaling Pathways
The synergy between ONX-0914 and TMZ in glioblastoma is thought to involve the modulation of key signaling pathways that regulate cell survival and apoptosis. ONX-0914, by inhibiting the immunoproteasome, may enhance the cytotoxic effects of TMZ, which induces DNA damage.
Caption: Workflow of the in vivo glioblastoma combination therapy study.
Future Directions: Combination with Immunotherapy
Preliminary evidence suggests that immunoproteasome inhibitors like this compound could enhance the efficacy of immune checkpoint inhibitors. By modulating antigen presentation, ONX-0914 may increase the recognition of tumor cells by the immune system, thereby augmenting the anti-tumor response of checkpoint blockade therapies. Early-phase clinical trials are currently underway to explore these combinations in various cancers, including melanoma and lung cancer.
Conclusion
This compound demonstrates significant synergistic anti-cancer effects when combined with a range of other therapeutic agents across different cancer types. The ability to enhance the efficacy of existing drugs, such as proteasome inhibitors and standard chemotherapy, positions ONX-0914 as a promising candidate for combination therapy in oncology. Further research into the underlying molecular mechanisms and the development of robust clinical trial data will be crucial in realizing the full therapeutic potential of these synergistic combinations.
References
- 1. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ONX-0914 TFA's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONX-0914 Trifluoroacetate (TFA), a selective immunoproteasome inhibitor, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of its mechanism of action.
Verified Signaling Pathway of ONX-0914 TFA
This compound selectively targets the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. This inhibition disrupts the chymotrypsin-like activity of the immunoproteasome, which is crucial for processing antigens for presentation on MHC class I molecules and for the production of pro-inflammatory cytokines. The downstream effects include reduced T-cell activation and differentiation, particularly of Th1 and Th17 cells, and a decrease in the secretion of key cytokines such as IL-2, IL-6, IL-23, and TNF-α.[1][2][3][4]
Caption: ONX-0914's selective inhibition of the LMP7 subunit.
Comparative Performance Data
The following table summarizes the inhibitory activity of this compound and its alternatives against various proteasome subunits. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), are compiled from multiple independent studies.
| Compound | Target Subunit | IC50 (nM) | Selectivity (fold) vs. β5 | Reference |
| This compound | β5i (LMP7) | ~10 - 39 | 20 - 40 | [1][2][4] |
| β1i (LMP2) | >1000 | [1] | ||
| β2i (MECL-1) | >1000 | [1] | ||
| β5 (constitutive) | ~400 | [1] | ||
| β1 (constitutive) | >1000 | [1] | ||
| β2 (constitutive) | >1000 | [1] | ||
| KZR-616 | β5i (LMP7) | 39 | 17 | [5] |
| β1i (LMP2) | 131 | >80 | [5] | |
| PR-924 | β5i (LMP7) | 22 | >100 | [1][6] |
| β5 (constitutive) | 2900 | [2][7] | ||
| Bortezomib | β5i (LMP7) | 3.3 | ~2.5 | [1] |
| β5 (constitutive) | 8.2 | [1] | ||
| β1i (LMP2) | 5.5 | [1] | ||
| β1 (constitutive) | 140 | [1] | ||
| β2i (MECL-1) | 940 | [1] | ||
| β2 (constitutive) | 1500 | [1] |
Experimental Protocols for Independent Verification
To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Immunoproteasome Activity Assay
This assay measures the chymotrypsin-like activity of the immunoproteasome in cell lysates and assesses the inhibitory potential of ONX-0914.
Workflow Diagram:
Caption: Workflow for the immunoproteasome activity assay.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
Dilute the cell lysate to a standardized protein concentration in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2).
-
In a 96-well black plate, add the diluted lysate to each well.
-
Add varying concentrations of this compound or alternative inhibitors (e.g., Bortezomib, KZR-616, PR-924) to the wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Activity Measurement:
-
Add a fluorogenic substrate specific for the chymotrypsin-like activity of the immunoproteasome (e.g., Suc-LLVY-AMC) to each well.[8]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cytokine Profiling by Multiplex Immunoassay
This protocol allows for the simultaneous measurement of multiple cytokines in cell culture supernatants or plasma samples to assess the effect of ONX-0914 on cytokine production.
Workflow Diagram:
Caption: Workflow for multiplex cytokine profiling.
Methodology:
-
Sample Preparation:
-
Culture PBMCs or other immune cells and stimulate them with an appropriate agent (e.g., LPS or anti-CD3/CD28 antibodies) in the presence of this compound or alternative inhibitors at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Alternatively, collect plasma from treated animal models.
-
Centrifuge the samples to remove any cellular debris.
-
-
Multiplex Assay Procedure (e.g., using Luminex-based technology):
-
Prepare the antibody-coupled magnetic beads for the cytokines of interest (e.g., IL-2, IL-6, IL-12, IL-23, TNF-α, IFN-γ).[9][10]
-
Add the bead mixture to a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (PE) to each well and incubate on a shaker.
-
Wash the beads.
-
Resuspend the beads in assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data using a Luminex instrument, which will measure the fluorescence intensity of each bead, corresponding to the concentration of a specific cytokine.
-
Generate a standard curve for each cytokine using the known concentrations of the standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curves.
-
Compare the cytokine levels in the inhibitor-treated samples to the vehicle control to determine the effect of this compound and its alternatives on cytokine production.
-
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. criver.com [criver.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ONX-0914 TFA
Essential guidelines for the safe handling and disposal of ONX-0914 trifluoroacetate (TFA), a potent immunoproteasome inhibitor, are critical for maintaining a secure research environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe management of this compound, from operational use to final disposal. Adherence to these protocols is vital for minimizing environmental impact and protecting laboratory personnel.
ONX-0914 TFA is a selective inhibitor of the low-molecular mass polypeptide-7 (LMP7), a subunit of the immunoproteasome.[1][2] It is widely used in inflammation, autoimmunity, and oncology research to study the role of the immunoproteasome in various disease models.[3] Given its biological activity and chemical properties as a trifluoroacetic acid salt, proper disposal is not merely a recommendation but a procedural necessity.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Trifluoroacetic acid is a strong acid, and while the salt form is less volatile, it still presents hazards.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable). It is recommended to double-glove.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure for this compound
The following steps outline the approved procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused compound, empty vials, contaminated pipette tips, gloves, and any absorbent materials used for spills.
-
Waste Container: Use a designated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with acidic and potentially organic solvent-containing waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound" and any solvents used.
-
Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[4] They must be collected in the designated hazardous waste container.
-
Solid Waste: Solid waste, such as contaminated vials and consumables, should be placed in a sealed bag within the hazardous waste container to prevent aerosolization.
-
Spill Management:
-
Minor Spills (<500 mL): In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office for assistance.[5]
-
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[4]
Quantitative Safety Data
The following table summarizes key safety and handling information for ONX-0914 and Trifluoroacetic Acid.
| Parameter | ONX-0914 | Trifluoroacetic Acid (TFA) |
| Primary Hazard | Biologically active, potent inhibitor | Corrosive, strong acid |
| Solubility in DMSO | >10 mM | Miscible |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months.[1] | Store in a cool, dry, well-ventilated area away from incompatible substances.[4] |
| Incompatibilities | Strong oxidizing agents | Bases, oxidizing agents, reducing agents, and metals.[4][5] |
| Spill Cleanup | Use inert absorbent material. | For minor spills (<500 mL), use inert absorbent material and contact EHS for assistance.[4] |
Experimental Workflow for Safe Disposal
The logical flow for handling and disposing of this compound is critical to ensure safety at every step.
Signaling Pathway Inhibition by ONX-0914
To provide context for its biological significance, the following diagram illustrates the inhibitory action of ONX-0914 on the immunoproteasome, which in turn blocks downstream inflammatory cytokine production.
References
Personal protective equipment for handling ONX-0914 TFA
This guide provides critical safety and logistical information for the handling and disposal of ONX-0914 TFA, a potent immunoproteasome inhibitor. All personnel must adhere to these procedures to ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals and should be supplemented by institution-specific safety protocols.
Pre-Handling Preparations
Prior to handling this compound, a thorough risk assessment should be conducted. As a potent compound, all operations involving the solid form should be performed in a designated area with controlled access.
1.1. Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to minimize inhalation exposure.[1][2] The work surface should be lined with absorbent, disposable bench paper.[3]
1.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound. The required PPE is detailed in the table below.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne particles and splashes. |
| Lab Coat | A clean, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required based on the quantity and handling method. Consult your institution's safety officer. | Prevents inhalation of the potent powder. |
1.3. Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit appropriate for powdered substances should also be available.
Step-by-Step Handling Protocol
The following protocol outlines the safe procedure for weighing this compound and preparing a stock solution.
2.1. Weighing the Compound:
-
Prepare the Weighing Area: Decontaminate the balance and the surrounding area within the fume hood. Place a fresh sheet of disposable bench paper on the work surface.
-
Tare the Balance: Use a tared weigh boat or weigh paper to measure the desired amount of this compound.
-
Transfer the Compound: Carefully transfer the required amount of this compound powder using a clean spatula. Avoid any sudden movements that could generate dust.[3]
-
Clean Up: After weighing, carefully fold the weigh paper or cap the weigh boat and proceed to the solubilization step. Clean the spatula and balance with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2.2. Preparing a Stock Solution:
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolution: In the fume hood, carefully add the weighed this compound to a sterile, appropriately sized vial. Add the desired volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C in a secondary container.
Caption: A logical workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
3.1. Minor Spill (Powder):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If it is safe to do so, cover the spill with absorbent material from a chemical spill kit to prevent further dispersal.
-
Cleanup: Wearing appropriate PPE, gently collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
3.2. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
4.1. Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[4] |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4] |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
4.2. Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards. Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
4.3. Final Disposal: The final disposal of this compound waste must be handled by a certified hazardous waste disposal service. High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[4]
Caption: A step-by-step process for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
